molecular formula C11H10N2O3 B189917 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-79-6

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B189917
CAS No.: 138907-79-6
M. Wt: 218.21 g/mol
InChI Key: YXDPASMCMVABFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a pyrazole ring substituted with a carboxylic acid group and a 4-methoxyphenyl moiety, a structure that makes it a versatile building block for the synthesis of more complex molecules. Its primary research application is as a precursor in the development of potential kinase inhibitors. Specifically, it serves as a key scaffold in the synthesis of compounds investigated for their biological activity. For instance, it is a central intermediate in the preparation of molecules designed to target the JAK-STAT signaling pathway, such as analogs of the Janus Kinase 2 (JAK2) inhibitor Fedratinib. The carboxylic acid functional group allows for further derivatization, typically through amide bond formation or esterification, to generate targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new chemical entities for potential therapeutic applications in areas like oncology and inflammatory diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDPASMCMVABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470263
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-79-6
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The carboxylic acid functional group at the 4-position serves as a versatile handle for further chemical modification, making this molecule a valuable building block for the synthesis of more complex pharmaceutical candidates and functional materials.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the primary synthetic pathways to this target molecule. Moving beyond simple procedural lists, it delves into the strategic rationale behind the selection of specific routes and the chemical principles governing each reaction step. We will explore two robust and field-proven strategies: a sequential approach involving the post-synthesis functionalization of a pre-formed pyrazole ring, and a more convergent method that constructs the heterocyclic core with the desired functionality already in place.

Part 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic analysis to identify key bond disconnections and strategic precursors. For this compound, the analysis reveals two primary strategic approaches.

Retrosynthetic Pathways

G cluster_A Strategy A: C4-Functionalization cluster_B Strategy B: Convergent Cyclization TM This compound A1 1-(4-Methoxyphenyl)-1H- pyrazole-4-carbaldehyde TM->A1 Oxidation B1 Ethyl 1-(4-Methoxyphenyl)-1H- pyrazole-4-carboxylate TM->B1 Saponification A2 1-(4-Methoxyphenyl)-1H-pyrazole A1->A2 Vilsmeier-Haack Formylation A3 (4-Methoxyphenyl)hydrazine A2->A3 Cyclocondensation A4 1,3-Dicarbonyl Equivalent (e.g., Malondialdehyde) A2->A4 Cyclocondensation B2 (4-Methoxyphenyl)hydrazine B1->B2 Cyclocondensation B3 C4-Functionalized 1,3-Dicarbonyl (e.g., Diethyl 2-(ethoxymethylene)malonate) B1->B3 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (C4-Functionalization): This is a linear and highly reliable approach. It begins with the synthesis of the core 1-(4-methoxyphenyl)-1H-pyrazole ring. The C4 position, being electron-rich, is then functionalized, typically via a Vilsmeier-Haack formylation to introduce an aldehyde group.[3] A final oxidation step converts the aldehyde to the desired carboxylic acid.[4][5] This strategy offers flexibility, as the pyrazole intermediate is a common starting point for various derivatives.

  • Strategy B (Convergent Cyclization): This strategy is more atom-economical and involves the direct construction of the pyrazole ring using a 1,3-dicarbonyl compound that already contains a precursor to the C4-carboxylic acid, such as an ester group. The cyclocondensation reaction with (4-methoxyphenyl)hydrazine directly yields an ester-substituted pyrazole, which is then hydrolyzed in a final step.[6]

Part 2: Detailed Synthetic Pathways

Pathway I: Synthesis via C4-Formylation and Subsequent Oxidation

This pathway is arguably the most established and versatile method for accessing 4-carboxy pyrazoles. Its stepwise nature allows for the isolation and purification of stable intermediates, ensuring high purity in the final product.

G Start (4-Methoxyphenyl)hydrazine + Malondialdehyde Tetraethyl Acetal Step1 Step 1: Pyrazole Ring Formation Start->Step1 Inter1 1-(4-Methoxyphenyl)- 1H-pyrazole Step1->Inter1 Acidic Hydrolysis & Cyclization Step2 Step 2: Vilsmeier-Haack Formylation Inter1->Step2 POCl3, DMF Inter2 1-(4-Methoxyphenyl)-1H- pyrazole-4-carbaldehyde Step2->Inter2 Step3 Step 3: Oxidation Inter2->Step3 KMnO4 or VO(acac)2/H2O2 End Final Product Step3->End

Caption: Workflow for the C4-functionalization pathway (Pathway I).

Step 1: Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole

The foundational Knorr pyrazole synthesis provides a direct route to the pyrazole core through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8]

  • Causality & Expertise: The choice of 1,3-dicarbonyl is critical. While malondialdehyde is the simplest precursor, it is unstable. Therefore, a protected equivalent such as malondialdehyde tetraethyl acetal is used. The reaction is performed under acidic conditions, which serve two purposes: first, to hydrolyze the acetal in situ to generate the reactive dicarbonyl, and second, to catalyze the condensation and subsequent cyclization/dehydration steps to form the aromatic pyrazole ring.

  • Experimental Protocol:

    • To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.1 eq).

    • Add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

This reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[9][10][11]

  • Causality & Expertise: The Vilsmeier reagent, a chloroiminium salt, is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It acts as a mild electrophile. The pyrazole ring, particularly the C4 position, is sufficiently nucleophilic to attack the Vilsmeier reagent, leading to electrophilic substitution.[3] A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the aldehyde.

  • Experimental Protocol:

    • In a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (3.0 eq) dropwise to anhydrous dimethylformamide (DMF) (5.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the pre-formed reagent.

    • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

    • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide until it is basic (pH > 8), which will cause the product to precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to Carboxylic Acid

The final step involves the oxidation of the aldehyde functional group.

  • Causality & Expertise: A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.[4] The reaction is typically run in an aqueous acetone or pyridine solution. The permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, indicating reaction progress. Alternatively, modern catalytic methods, such as using a vanadium catalyst with hydrogen peroxide, offer a milder and often cleaner conversion.[5][12]

  • Experimental Protocol (KMnO₄ Method):

    • Dissolve the 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

    • Slowly add a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq) in water, maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of MnO₂ has formed.

    • Filter the mixture to remove the MnO₂, washing the filter cake with hot water.

    • Combine the filtrates, cool in an ice bath, and acidify with concentrated HCl until the pH is ~2-3.

    • The product will precipitate as a solid. Collect it by filtration, wash with cold water, and dry to obtain this compound.

Pathway II: Synthesis via Convergent Cyclocondensation

This pathway is more efficient, forming the functionalized pyrazole core in a single key step. Its success hinges on the availability of the appropriate C4-functionalized 1,3-dicarbonyl precursor.

G Start (4-Methoxyphenyl)hydrazine + Diethyl 2-(ethoxymethylene)malonate Step1 Step 1: Cyclocondensation Start->Step1 Reflux in Ethanol Inter1 Ethyl 1-(4-Methoxyphenyl)-1H- pyrazole-4-carboxylate Step1->Inter1 Step2 Step 2: Saponification Inter1->Step2 1. NaOH, EtOH/H2O 2. HCl (aq) End Final Product Step2->End

Caption: Workflow for the convergent cyclization pathway (Pathway II).

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

  • Causality & Expertise: This reaction is a powerful variation of the Knorr synthesis. Diethyl 2-(ethoxymethylene)malonate serves as the three-carbon electrophilic partner. The (4-methoxyphenyl)hydrazine acts as the bidentate nucleophile. The reaction proceeds via initial nucleophilic attack by the hydrazine, followed by intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrazole ring directly functionalized with an ester group at the C4 position. A similar strategy has been documented for related structures.[6]

  • Experimental Protocol:

    • Combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq), diethyl 2-(ethoxymethylene)malonate (1.05 eq), and anhydrous potassium carbonate (1.5 eq) in absolute ethanol.

    • Heat the mixture to reflux and stir for 12-20 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • A solid precipitate will form. Collect the solid by filtration and wash with water.

    • Recrystallize the crude solid from ethanol to yield pure ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

Step 2: Saponification of the Ester

This is a standard transformation to convert the ester into the target carboxylic acid.

  • Causality & Expertise: Saponification is the base-mediated hydrolysis of an ester. Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

  • Experimental Protocol:

    • Suspend the ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until the starting material is consumed (monitored by TLC).

    • Cool the solution to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution with 2M hydrochloric acid until the pH is ~2-3.

    • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Part 3: Data Summary and Strategic Comparison

ParameterPathway I: C4-FunctionalizationPathway II: Convergent Cyclization
Number of Steps 32
Key Intermediates 1-(4-methoxyphenyl)-1H-pyrazole, 4-formyl derivativeEthyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Typical Overall Yield Moderate (30-50%)Good (50-70%)
Key Reagents Malondialdehyde acetal, POCl₃, DMF, KMnO₄Diethyl 2-(ethoxymethylene)malonate, NaOH
Pros - High reliability and well-documented steps. - Versatile common intermediate.- Higher overall efficiency and atom economy. - Fewer purification steps.
Cons - Longer reaction sequence. - Use of hazardous reagents (POCl₃, KMnO₄).- Requires a more specialized and expensive starting material.

Expert Recommendation: For exploratory and small-scale synthesis where flexibility is key, Pathway I is often preferred due to the commercial availability of precursors and the utility of the pyrazole intermediate for other targets. For process development and large-scale synthesis, Pathway II is superior due to its higher efficiency and fewer steps, provided the functionalized malonate starting material is readily accessible or can be synthesized economically.

Part 4: Conclusion

The synthesis of this compound can be accomplished effectively through multiple high-quality synthetic routes. The choice between a sequential functionalization strategy (Pathway I) and a convergent cyclization approach (Pathway II) is dictated by factors such as scale, cost, availability of starting materials, and the specific goals of the research program. Both pathways are built on fundamental, well-understood organic reactions and provide reliable access to this valuable chemical building block. By understanding the underlying chemical principles and procedural details of each route, researchers can confidently select and execute the optimal synthesis for their needs.

References

  • El-Sayed, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 639. [Link]

  • Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

  • PrepChem. (2023). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • J&K Scientific. Knorr Pyrazole Synthesis. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Journal of the Serbian Chemical Society, 77(1), 13-44. [Link]

  • Reddy, T. J., et al. (2011). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Synthetic Communications, 41(14), 2156-2162. [Link]

  • Lokhande, P. D., et al. (2007). Vilsmeier-Haack reaction of some active methylene compounds. Indian Journal of Chemistry, 46B, 137-141. [Referenced in multiple reviews, specific URL not available]
  • Abdel-Wahab, B. F., et al. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Chemical Research, 38(11), 636-643. [Link]

  • Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction with Acetophenone Phenylhydrazone. Tetrahedron Letters, 10(10), 803-804. [Referenced in multiple reviews, specific URL not available]
  • Cottineau, B., et al. (2002). Substituted pyrazole-4-carboxylic acid derivatives as new antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108. [Link]

  • Sahu, J. K., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-42. [Link]

  • YouTube. (2019). Synthesis of Pyrazoles. [Link]

Sources

The Multifaceted Biological Activities of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive exploration of a specific, highly promising subclass: 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. We delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) across a spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This document synthesizes data from peer-reviewed literature to offer field-proven insights, supported by detailed experimental protocols, data summaries, and workflow visualizations. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics based on the pyrazole framework.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is among the most versatile and significant.[1][4] Its derivatives are known to exhibit a wide array of pharmacological effects, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] The commercial success of pyrazole-based drugs like Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of this scaffold.[1][5]

This guide focuses specifically on derivatives featuring a 1-(4-methoxyphenyl) group and a 4-carboxylic acid (or related functional group) on the pyrazole core. The methoxyphenyl group often enhances lipophilicity and can form crucial hydrophobic and hydrogen bond interactions within biological targets. The carboxylic acid moiety provides a key site for interaction with enzyme active sites and can be readily modified to create esters, amides, and other derivatives to fine-tune the molecule's physicochemical and pharmacological properties. Understanding the interplay between these structural features is critical for designing next-generation therapeutic agents.

Core Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: Many 1-(4-methoxyphenyl)-1H-pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the active site of COX enzymes. The pyrazole scaffold, particularly when appropriately substituted, can mimic the binding of arachidonic acid. The selectivity for COX-2 over COX-1 is a key objective in modern NSAID design to reduce gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1] Derivatives of this class have shown promise as selective COX-2 inhibitors, a property enhanced by specific structural features.[1][10]

COX_Pathway cluster_0 Inflammatory Stimuli (Cytokines, LPS) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (e.g., PGE2, PGI2) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammatory Mediators) COX2->PGs_inflammatory Physiological Gastric Mucus Production Platelet Aggregation PGs_constitutive->Physiological Inflammation Pain, Fever, Inflammation PGs_inflammatory->Inflammation Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: COX-2 selective inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights:

  • The 1-phenyl ring (in this case, 4-methoxyphenyl) is crucial for activity, often fitting into a hydrophobic pocket of the COX-2 active site.

  • The 4-carboxylic acid or its ester/amide derivatives can form hydrogen bonds with key amino acid residues (e.g., Arginine, Tyrosine) at the entrance of the enzyme's active site.

  • Substituents on the phenyl rings can modulate selectivity and potency. Electron-withdrawing groups, for example, can enhance activity.[10]

Table 1: Representative Anti-inflammatory Activity Data

Compound ID Modification Target IC50 (µM) Reference
Celecoxib Pyrazole Core COX-2 0.04 [1]
Pyrazole-Thiazole Hybrid Dual Inhibitor COX-2 / 5-LOX 0.03 / 0.12 [1]

| 3,5-diarylpyrazole | Pd-coupled synthesis | COX-2 | 0.01 |[1] |

Antimicrobial Activity: A Broad-Spectrum Approach

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][8][11][12]

Mechanism of Action: The precise mechanisms are varied and can depend on the specific derivative and microbial target. Potential mechanisms include inhibition of essential enzymes involved in cell wall synthesis, disruption of microbial DNA replication, or interference with metabolic pathways. The lipophilic nature of the scaffold allows for effective penetration of microbial cell membranes.

Spectrum of Activity:

  • Antibacterial: Activity has been noted against pathogens such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[4][5][12]

  • Antifungal: Inhibitory effects have been observed against Candida albicans, Aspergillus niger, and other pathogenic fungi.[4][5][11]

Table 2: Representative Antimicrobial Activity Data (MIC, µg/mL)

Compound ID Organism MIC (µg/mL) Standard Drug (MIC, µg/mL) Reference
Compound 3 E. coli (Gram -) 0.25 Ciprofloxacin (0.5) [5]
Compound 4 S. epidermidis (Gram +) 0.25 Ciprofloxacin (4.0) [5]
Compound 2 A. niger (Fungus) 1.0 Clotrimazole (Std.) [5]

| Pyrazole 24 | S. aureus | 16 | - |[12] |

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The antiproliferative properties of pyrazole derivatives make them a compelling scaffold for the development of novel anticancer agents.[13][14][15] Derivatives of 1-(4-methoxyphenyl)-1H-pyrazole have shown cytotoxicity against various human cancer cell lines.

Mechanism of Action: The anticancer effects are often multifactorial and can include:

  • Enzyme Inhibition: A key mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9.[13] CDKs are critical regulators of the cell cycle, and their inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) by modulating various signaling pathways.

  • COX-2 Inhibition: As many cancers overexpress COX-2, the anti-inflammatory properties of these compounds can also contribute to their anticancer effects by reducing tumor-associated inflammation.[13]

Table 3: Representative Anticancer Activity Data

Compound ID Cell Line Activity Metric Value (µM) Reference
9a Hela (Cervical) IC50 2.59 [13]
14g Hela (Cervical) IC50 3.14 [13]
4c SW-620 (Colon) GI50 0.52 [16]

| 4c | HOP-92 (Lung) | GI50 | 0.72 |[16] |

Other Key Biological Activities: Enzyme Inhibition

Beyond the major areas above, these derivatives have been identified as potent inhibitors of other clinically relevant enzymes.

  • Xanthine Oxidase (XOR) Inhibition: XOR is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Pyrazole-4-carboxylic acid derivatives have emerged as potent XOR inhibitors, with some compounds showing efficacy comparable to the marketed drug Febuxostat.[17][18]

  • Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers. Sulfonamide-bearing pyrazole derivatives have been investigated as CA inhibitors.[19]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and versatile method involves the reaction of a hydrazine with a β-ketoester or a related three-carbon synthons, often followed by functional group manipulations.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 Hydrazine (4-Methoxyphenyl)hydrazine Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Hydrazine->Cyclocondensation Ketoester Ethyl (ethoxymethylene)cyanoacetate or β-ketoester Ketoester->Cyclocondensation Intermediate Pyrazole Core (Ester/Nitrile) Cyclocondensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Amidation Amidation Intermediate->Amidation Final_Acid Final Carboxylic Acid Derivative Hydrolysis->Final_Acid Final_Amide Final Amide Derivative Amidation->Final_Amide

Caption: General workflow for synthesis of target compounds.

Protocol 3.1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from established literature procedures for synthesizing the core pyrazole scaffold.[20]

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Ice water

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

  • Solvent Addition: Add 200 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 20 hours, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled mixture slowly into a beaker containing ice water. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water.

  • Purification: Dry the collected solid. Recrystallize the crude product from ethanol to afford the pure 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.[20]

Protocol 3.2: In-vitro Anticancer MTT Assay

This is a standard colorimetric assay for assessing the cytotoxic effect of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplates, multichannel pipette, incubator, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Computational Studies in Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for pyrazole derivatives.[21] Techniques like molecular docking provide critical insights into how these molecules bind to their protein targets.

Workflow and Rationale:

  • Target Identification & Preparation: A high-resolution crystal structure of the target protein (e.g., COX-2, CDK2) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of the pyrazole derivative is built and energy-minimized using computational chemistry software.

  • Binding Mode Analysis: The predicted binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. This analysis helps explain the observed SAR and guides the design of more potent analogs.

Docking_Workflow PDB 1. Obtain Target Structure (e.g., from PDB) PrepProtein 2. Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProtein Docking 4. Molecular Docking (Predict Binding Pose) PrepProtein->Docking BuildLigand 3. Build & Minimize 3D Ligand Structure BuildLigand->Docking Analysis 5. Analyze Interactions (H-bonds, Hydrophobic) Docking->Analysis SAR 6. Correlate with SAR Data Analysis->SAR Optimize 7. Design New Analogs (Lead Optimization) SAR->Optimize

Caption: Logical workflow for a molecular docking study.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and therapeutically promising class of compounds. The accumulated evidence robustly demonstrates their potential as anti-inflammatory, antimicrobial, and anticancer agents, often acting through well-defined mechanisms such as the inhibition of key enzymes like COX-2, CDKs, and Xanthine Oxidase.

The future of research in this area lies in:

  • Lead Optimization: Leveraging the SAR and computational insights discussed herein to design second-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Multi-Targeting Agents: Exploring the potential to design single molecules that can modulate multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors or CDK/VEGFR inhibitors) to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

  • Exploration of New Therapeutic Areas: Investigating the activity of this scaffold against other disease targets, including those involved in neurodegenerative and metabolic disorders.

This guide provides a foundational framework for these future endeavors, consolidating the current knowledge and offering practical methodologies to accelerate the journey from chemical synthesis to clinical application.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
  • The MICs of antibacterial activity of the newly synthesized pyrazole deriv
  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (URL: )
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (URL: )
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: )
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: )
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC - NIH. (URL: )
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)
  • Discovery of 1-(4-cyanopyrimidin-2-yl)
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. - Allied Academies. (URL: )
  • 1H–pyrazole–3–carboxylic acid: Experimental and comput
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… - OUCI. (URL: )
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: )
  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed. (URL: )

Sources

Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Leveraging foundational spectroscopic principles and data from closely related structural analogs, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel organic molecules. Each section explains the causality behind experimental choices and provides a self-validating interpretation of the results, ensuring scientific integrity and reproducibility.

Molecular Structure and Overview

This compound possesses a core pyrazole ring substituted at the N1 position with a methoxyphenyl group and at the C4 position with a carboxylic acid. This substitution pattern dictates the electronic environment of each atom, which is directly probed by the spectroscopic techniques discussed. Understanding this structure is fundamental to interpreting the resulting spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and electronic environment of each part of the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the pyrazole ring, the methoxyphenyl group, the methoxy substituent, and the carboxylic acid proton. The symmetry of the para-substituted phenyl ring results in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Cited Observations
~12.5 - 13.0 broad singlet 1H COOH The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its resonance is typically observed above 10 ppm.[2]
~8.60 singlet 1H H5 (Pyrazole) Pyrazole protons are deshielded due to the aromatic nature of the ring. The H5 proton is adjacent to the nitrogen atom attached to the phenyl ring.
~8.10 singlet 1H H3 (Pyrazole) The H3 proton is adjacent to the second nitrogen atom. Its chemical environment is distinct from H5, leading to a separate singlet.
~7.75 doublet (J ≈ 9.0 Hz) 2H H2', H6' (Phenyl) These protons are ortho to the pyrazole ring and are deshielded. They appear as a doublet due to coupling with H3' and H5'. Similar systems show these signals in the 7.5-7.8 ppm range.[3]
~7.10 doublet (J ≈ 9.0 Hz) 2H H3', H5' (Phenyl) These protons are ortho to the electron-donating methoxy group, causing them to be more shielded than H2'/H6'. They appear as a doublet due to coupling.[3]

| ~3.85 | singlet | 3H | OCH₃ | The protons of the methoxy group are shielded and appear as a sharp singlet, a characteristic signal for this functional group.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with the carbonyl carbon of the carboxylic acid being the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Cited Observations
~163.0 C OOH The carbonyl carbon of a carboxylic acid is strongly deshielded and typically resonates in the 160-180 ppm range.
~159.5 C4' (Phenyl) This carbon is directly attached to the electron-donating oxygen of the methoxy group, causing a significant downfield shift.[3]
~142.0 C5 (Pyrazole) Aromatic carbons in heterocyclic rings appear in this region.
~135.0 C3 (Pyrazole) The chemical shift is influenced by the adjacent nitrogen atoms.
~132.0 C1' (Phenyl) This is the ipso-carbon attached to the pyrazole nitrogen.
~126.0 C2', C6' (Phenyl) These carbons are adjacent to the pyrazole-substituted carbon.
~115.0 C3', C5' (Phenyl) These carbons are shielded by the electron-donating effect of the para-methoxy group.[3]
~112.0 C4 (Pyrazole) This carbon is attached to the electron-withdrawing carboxylic acid group.

| ~55.6 | OC H₃ | The carbon of the methoxy group is highly shielded and consistently appears around 55-56 ppm.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Broad, Strong O-H stretch Carboxylic Acid
~3100 Medium C-H stretch Aromatic (Pyrazole & Phenyl)
~2950 Medium C-H stretch Aliphatic (Methoxy)
~1700 Strong, Sharp C=O stretch Carboxylic Acid
1610, 1515 Strong to Medium C=C stretch Aromatic Rings

| ~1250 | Strong | C-O stretch | Aryl Ether (Methoxy) |

The most diagnostic feature in the IR spectrum is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid and often overlaps with the C-H stretching bands.[4] This, combined with the sharp and intense C=O stretch around 1700 cm⁻¹, provides definitive evidence for the carboxylic acid moiety. The C=C stretching vibrations confirm the presence of the aromatic pyrazole and phenyl rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₁H₁₀N₂O₃), the exact mass is 218.0691 Da.

  • Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 218.0764. Depending on the ionization technique (e.g., ESI, APCI), sodium adducts [M+Na]⁺ may also be observed.[3]

  • Key Fragmentation: Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the methoxy group (-OCH₃, 31 Da), leading to significant daughter ions that can be used to confirm the structure.

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data relies on standardized and well-controlled experimental procedures.

General Experimental Workflow

cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry prep Weigh pure sample of 1-(4-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid nmr_prep Dissolve ~5-10 mg in ~0.6 mL deuterated solvent (e.g., DMSO-d₆) with TMS ir_prep Place small amount of solid sample directly on ATR crystal ms_prep Dissolve ~1 mg in suitable solvent (e.g., Methanol/Water) to create a dilute solution nmr_acq Acquire ¹H, ¹³C, & 2D spectra (e.g., COSY, HSQC) on a 400-700 MHz spectrometer nmr_prep->nmr_acq Insert into magnet nmr_proc Process data (Fourier transform, phase correction, baseline correction). Reference to TMS (0 ppm). nmr_acq->nmr_proc ir_acq Acquire spectrum using FT-IR spectrometer (e.g., 32 scans, 4 cm⁻¹ resolution) ir_prep->ir_acq Apply pressure ir_proc Process data (background subtraction, peak picking) ir_acq->ir_proc ms_acq Infuse sample into ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap) ms_prep->ms_acq Inject into LC or direct infusion ms_proc Analyze mass spectrum for [M+H]⁺ and fragmentation patterns ms_acq->ms_proc

Figure 2: Standardized workflow for the spectroscopic characterization of an organic compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz).[6]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be used, ensuring a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and integration.

ATR-FTIR Spectroscopy Protocol
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Identify and label the wavenumbers of significant absorption peaks.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical calculated mass to confirm the elemental composition.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy provides definitive evidence for the key carboxylic acid and aryl ether functional groups. Finally, HRMS confirms the molecular formula and weight. This integrated spectroscopic approach represents a robust and essential methodology in modern chemical research, ensuring the identity and purity of synthesized compounds.

References

  • Vertex AI Search. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
  • Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole.
  • PubChem - NIH. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.
  • LibreTexts. Infrared (IR) Spectroscopy.
  • Chem-Impex. 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • SpectraBase. 1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester.
  • SpectraBase. 1H-Pyrazole-4-carboxylic acid, 3-[3-[(3-methoxyphenyl)methoxy]phenyl]-5-methyl-, methyl ester - Optional[FTIR] - Spectrum.
  • American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se.
  • Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | CAS 187998-64-7.
  • ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. Spectra and physical data of (A2).

Sources

An In-depth Technical Guide to the Therapeutic Targets of Methoxyphenyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics.[1][2] The introduction of a methoxyphenyl moiety to this privileged structure often enhances pharmacological properties, contributing to improved potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the key therapeutic targets of methoxyphenyl pyrazole compounds. We will delve into the mechanistic intricacies of their interactions with major protein classes, including cyclooxygenase enzymes, protein kinases, and G-protein coupled receptors. Furthermore, this guide offers detailed, field-proven experimental protocols for target validation and characterization, designed for researchers, scientists, and drug development professionals. Our objective is to synthesize technical accuracy with practical insights, fostering a deeper understanding of this versatile chemical class and its potential in modern drug discovery.

Introduction: The Methoxyphenyl Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[3] This structural motif is found in a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and analgesics.[4] The versatility of the pyrazole core allows for substitutions that can fine-tune its biological activity. The incorporation of a methoxyphenyl group is a common and effective strategy in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influence the compound's electronic properties and conformation, which in turn can lead to more specific and potent interactions with biological targets. This guide will illuminate the key molecular targets that have been successfully modulated by this promising class of compounds.

Cyclooxygenase (COX) Enzymes: A Paradigm of Selective Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory therapies.[5] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5]

Mechanism of Action

Methoxyphenyl pyrazole compounds, most notably celecoxib, are designed to selectively inhibit the COX-2 isoform over the constitutively expressed COX-1, which is involved in maintaining gastric mucosal integrity.[5] This selectivity is attributed to the structural differences in the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky side groups of selective inhibitors. The methoxyphenyl group of these pyrazole compounds often orients to fit within this hydrophobic pocket, leading to potent and selective inhibition.

Experimental Validation: COX-1/COX-2 Inhibition Assay

A common method to determine the inhibitory activity and selectivity of compounds against COX isoforms is the in vitro enzyme inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Arachidonic acid is used as the natural substrate.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A reaction buffer containing the COX enzyme (either COX-1 or COX-2) is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped by the addition of a quenching solution (e.g., 1 M HCl).

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[6]

  • Data Analysis: The concentration of PGE2 produced is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated using non-linear regression analysis. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Summary: COX-2 Inhibitory Activity of Representative Pyrazole Compounds

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib2.16>20>9.26[6]
Compound 5f1.5014.349.56[6]
Compound 6f1.159.568.31[6]

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubate Enzyme with Compound Enzyme->Preincubation Substrate Arachidonic Acid Initiation Add Substrate to Initiate Reaction Substrate->Initiation Compound Test Compound Dilutions Compound->Preincubation Preincubation->Initiation Termination Stop Reaction with Quenching Solution Initiation->Termination Detection Measure PGE2 (ELISA) Termination->Detection Calculation Calculate IC50 and Selectivity Index Detection->Calculation

Caption: Workflow for determining COX-1/COX-2 inhibition.

Protein Kinases: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8] Methoxyphenyl pyrazole derivatives have emerged as potent inhibitors of various protein kinases.[8][9]

Key Kinase Targets and Mechanisms of Action
  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K-Akt-mTOR signaling pathway, which governs cell survival, proliferation, and metabolism.[8] Certain methoxyphenyl pyrazole compounds act as ATP-competitive inhibitors of Akt, blocking its downstream signaling and inducing apoptosis in cancer cells.[8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These are receptor tyrosine kinases that are crucial for tumor growth and angiogenesis.[9][10] Methoxyphenyl pyrazole derivatives have been designed to target the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways.[9]

  • Mitogen-Activated Protein Kinases (MAPK): The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[11] Pyrazole derivatives have been developed as inhibitors of key kinases in this pathway, such as ERK.[11]

  • Casein Kinase 2 (CSNK2A): This is a serine/threonine kinase that is involved in cell growth and proliferation and has been identified as a target for antiviral therapies.[12] Methoxyphenyl pyrazole analogs have been developed as inhibitors of CSNK2A.[12]

Signaling Pathway: PI3K-Akt-mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Methoxyphenyl Pyrazole Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K-Akt-mTOR pathway.

Experimental Validation: In Vitro Kinase Inhibition Assay

A widely used method for determining the potency of kinase inhibitors is the in vitro kinase assay, often utilizing a fluorescence-based readout.

Protocol:

  • Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: As described for the COX assay.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured, and IC50 values are calculated by plotting the signal against the compound concentration.

G-Protein Coupled Receptors (GPCRs): Allosteric Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[13] Instead of directly competing with the endogenous ligand at the orthosteric site, some methoxyphenyl pyrazole compounds act as allosteric modulators.[14][15] They bind to a topographically distinct site on the receptor, thereby modulating the affinity or efficacy of the endogenous ligand.[15]

Mechanism of Allosteric Modulation

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral.[15]

  • PAMs potentiate the effect of the endogenous agonist.

  • NAMs inhibit the effect of the endogenous agonist. This approach offers several advantages, including higher subtype selectivity and a more nuanced control over receptor signaling.[14] For example, pyrazole-containing compounds have been investigated as NAMs of the corticotropin-releasing factor 1 (CRF1) receptor, a target for anxiety and depression.[16]

Experimental Validation: Functional Cell-Based Assays

Functional assays are essential to characterize the effects of allosteric modulators on GPCR signaling.

Protocol: Calcium Flux Assay

This assay is suitable for Gq-coupled GPCRs that signal through the release of intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Plate the dye-loaded cells in a 96- or 384-well plate.

    • Add the test compound (potential allosteric modulator) and incubate.

    • Add a sub-maximal concentration of the endogenous agonist.

    • Measure the fluorescence signal over time using a fluorescence plate reader.

  • Data Analysis:

    • For a PAM, an increase in the agonist-induced fluorescence signal will be observed in the presence of the compound.

    • For a NAM, a decrease in the agonist-induced signal will be observed.

    • Dose-response curves are generated to determine the EC50 (for PAMs) or IC50 (for NAMs) of the modulator.

Logical Diagram of Allosteric Modulation

Allosteric_Modulation Receptor GPCR Orthosteric Site Allosteric Site Signaling Downstream Signaling Receptor->Signaling Agonist Endogenous Agonist Agonist->Receptor:ortho Modulator Methoxyphenyl Pyrazole (Allosteric Modulator) Modulator->Receptor:allo

Caption: Allosteric modulation of a GPCR.

Other Notable Therapeutic Targets

The therapeutic potential of methoxyphenyl pyrazole compounds extends beyond the major classes discussed above.

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[17] Pyrazole-based compounds have been developed as Hsp90 inhibitors, leading to the degradation of these client proteins and exhibiting potent anticancer activity.[17]

  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[18] Pyrazoline derivatives, a related class of compounds, have shown significant AChE inhibitory activity, suggesting a potential therapeutic avenue for methoxyphenyl pyrazoles in neurodegenerative disorders.[18][19]

Conclusion and Future Perspectives

Methoxyphenyl pyrazole compounds represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. Their ability to potently and often selectively interact with a wide range of therapeutic targets, including enzymes like COX-2 and protein kinases, as well as GPCRs, underscores their importance. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for the development of novel therapeutics for a multitude of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to advance this exciting field.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.).
  • Biologically active pyrazole deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). NIH.
  • Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. (2025). PMC.
  • Allosteric Modulators of Class B G-Protein-Coupled Receptors. (n.d.). PMC - PubMed Central.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • 3-(4-Methoxyphenyl)pyrazole. (n.d.). Chem-Impex.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). MDPI.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.).
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry.
  • The designed pyrazole-based target compounds. (n.d.).
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (n.d.). PubMed.
  • Development of allosteric modulators of GPCRs for tre
  • Allosteric modulators of GPCRs: a novel approach for the tre
  • (PDF) Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions. (2018).
  • Tools for GPCR drug discovery. (n.d.). PMC - NIH.

Sources

An In-depth Technical Guide to the In Silico Modeling of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed framework for the in silico analysis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many of these effects are mediated through the inhibition of key enzymes such as Cyclooxygenase-2 (COX-2).[1][4][5][6] Leveraging computational tools allows for an efficient, high-throughput preliminary assessment of this molecule's potential as a therapeutic agent. This document outlines a structured, multi-step in silico workflow, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with the underlying scientific rationale to ensure that the experimental design is not only methodologically sound but also contextually relevant. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling to accelerate early-phase drug discovery.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several commercially approved drugs.[1][6] The specific compound, this compound, possesses structural motifs—a pyrazole core, a methoxyphenyl group, and a carboxylic acid function—that suggest a potential for targeted biological activity. For instance, the general structure shares features with known selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][4][5]

In silico modeling provides a powerful, resource-efficient approach to:

  • Predict potential biological targets.

  • Elucidate the likely binding mode and affinity of the molecule to its target.

  • Assess the stability of the ligand-protein complex.

  • Evaluate its drug-likeness and pharmacokinetic profile.

By front-loading the discovery process with these computational analyses, researchers can prioritize molecules with the highest probability of success for subsequent, resource-intensive in vitro and in vivo validation. This guide establishes a robust workflow to derive meaningful, actionable data for the title compound.

The In Silico Modeling Workflow: A Strategic Overview

The comprehensive analysis of a small molecule like this compound requires a multi-faceted computational approach. The workflow is designed to be sequential, where the output of one stage informs the input of the next, creating a logical and scientifically rigorous cascade of analyses.

In_Silico_Workflow Ligand_Prep 1. Ligand Preparation (3D Structure Generation & Energy Minimization) Docking 3. Molecular Docking (Binding Pose & Affinity Prediction) Ligand_Prep->Docking Optimized Ligand ADMET 5. ADMET Prediction (Drug-Likeness & Pharmacokinetics) Ligand_Prep->ADMET Ligand Structure Target_ID 2. Target Identification & Preparation (COX-2 Selection & PDB Processing) Target_ID->Docking Prepared Receptor Validation Docking Validation (Redocking of Co-crystallized Ligand) Docking->Validation Protocol Check MD_Sim 4. Molecular Dynamics Simulation (Complex Stability Assessment) Docking->MD_Sim Highest-Scoring Pose Analysis 6. Data Synthesis & Interpretation Docking->Analysis Binding Energy Validation->Docking MD_Sim->Analysis Stability Metrics ADMET->Analysis Pharmacokinetic Profile

Caption: Overall workflow for the in silico analysis of the target compound.

Detailed Methodologies and Protocols

Ligand Preparation

Causality: The starting point for any in silico study is an accurate, low-energy three-dimensional representation of the ligand. A 2D structure is insufficient as molecular interactions are governed by 3D geometry. Energy minimization is performed to find the most stable conformation of the molecule, which is crucial for accurate docking results.

Protocol 3.1: Ligand 3D Structure Generation and Optimization

  • Obtain 2D Structure: Draw the structure of this compound using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, retrieve its structure from a database such as PubChem.

  • Convert to 3D: Use the software's built-in tools to generate a 3D structure.

  • Energy Minimization:

    • Assign appropriate partial charges using a force field like Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).

    • Perform energy minimization using a suitable algorithm (e.g., Steepest Descent followed by Conjugate Gradient) to achieve a stable, low-energy conformation.

    • Save the optimized structure in a format suitable for docking, such as .mol2 or .pdbqt, which preserves 3D coordinates and charge information.[7]

Target Identification and Preparation

Causality: The selection of a biologically relevant protein target is paramount. Based on extensive literature on pyrazole derivatives, Cyclooxygenase-2 (COX-2) is a highly plausible target for anti-inflammatory action.[1][4][5][6] For docking, the protein structure must be "cleaned" to remove non-essential molecules (like water) and prepared by adding hydrogen atoms, which are critical for forming hydrogen bonds but are often absent in crystal structures.[7][8][9]

Protocol 3.2: COX-2 Receptor Preparation

  • Select PDB Structure: Choose a high-resolution X-ray crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable example is PDB ID: 5KIR, which is a complex of COX-2 with celecoxib, a pyrazole-based inhibitor.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[9][10]

    • Remove all water molecules and any co-solvents or ions not essential for catalytic activity.[7]

    • Isolate the protein chain(s) of interest. If the protein is a homodimer, a single chain is typically sufficient for docking.

    • Separate the co-crystallized ligand (celecoxib in this case) and save it in a separate file for later use in docking validation.

  • Prepare the Receptor:

    • Add polar hydrogen atoms to the protein, as these are crucial for defining the hydrogen-bonding network.[9]

    • Assign partial charges (e.g., Gasteiger charges) to all protein atoms.

    • Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation and position of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a "docking score" or binding energy.[11][12] The process involves sampling many possible conformations of the ligand within the binding site and scoring each one.[11] A validation step is essential to ensure the chosen docking parameters can accurately reproduce a known binding pose.[13]

Protocol 3.3: Molecular Docking with AutoDock Vina

  • Validation Step (Self-Validating System):

    • Objective: To confirm that the docking protocol can accurately replicate the experimentally determined binding pose.

    • Procedure: Re-dock the extracted co-crystallized ligand (celecoxib) back into the binding site of COX-2.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable.[13]

  • Define the Search Space (Grid Box):

    • Center the grid box on the active site, typically defined by the position of the co-crystallized ligand.

    • Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

  • Perform Docking:

    • Use the prepared ligand file (this compound) and the prepared receptor file (COX-2).

    • Run AutoDock Vina, which will generate a set of possible binding poses ranked by their docking scores (in kcal/mol). The more negative the score, the more favorable the predicted binding affinity.[14]

  • Analyze Results:

    • Visualize the top-ranked pose in a molecular viewer.

    • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the binding site.

Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot of the binding event, MD simulations assess the dynamic stability of the ligand-protein complex over time in a simulated physiological environment (water, ions).[15] This step is crucial for validating the docking results, as a high-scoring but unstable complex is unlikely to be a viable drug candidate. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify stability.

Protocol 3.4: MD Simulation using GROMACS

MD_Simulation_Workflow Start Start: Docked Protein-Ligand Complex Topology 1. Generate Topology (CHARMM36 Force Field) Start->Topology Solvation 2. Solvation (Add Water Box & Ions) Topology->Solvation Minimization 3. Energy Minimization (Remove Steric Clashes) Solvation->Minimization Equilibration 4. Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production 5. Production MD (e.g., 100 ns) Equilibration->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for a typical GROMACS MD simulation.

  • System Preparation:

    • Use the best-ranked docked complex from the previous step as the starting structure.

    • Generate topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36).[16] Ligand parameterization may require a server like CGenFF.[16][17]

  • Solvation and Ionization:

    • Place the complex in a periodic water box.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge, which is necessary for accurate electrostatic calculations.[16]

  • Energy Minimization: Perform energy minimization on the solvated system to relax the structure and remove any bad contacts.

  • Equilibration:

    • Perform a two-step equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.[16][18]

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[16][18]

  • Production MD: Run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium.

    • RMSF: Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

ADMET Prediction

Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic.[19] ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound.[19][20] This early assessment helps to flag potential liabilities, such as poor absorption or potential toxicity, saving significant resources down the line.

Protocol 3.5: ADMET Profiling using Web-Based Tools

  • Input Structure: Submit the SMILES (Simplified Molecular Input Line Entry System) string of this compound to the server.

  • Analyze Properties: Evaluate the key predicted parameters against generally accepted ranges for oral bioavailability. A primary filter is Lipinski's Rule of Five.

  • Synthesize Data: Compile the predictions into a summary table for easy interpretation.

Data Presentation and Interpretation

Quantitative data from each stage of the workflow should be summarized for clarity and comparative analysis.

Table 1: Molecular Docking and MD Simulation Summary (Hypothetical Data)

ParameterValueInterpretation
Docking Score (vs. COX-2) -9.5 kcal/molStrong predicted binding affinity.
Key Interacting Residues Arg513, Tyr385, Ser530Hydrogen bonding and hydrophobic interactions anchor the ligand in the active site.
MD: Average Ligand RMSD 1.8 ÅThe ligand remains stably bound in the pocket throughout the simulation.
MD: Stable H-Bonds Arg513 (persistent)A strong, stable hydrogen bond contributes significantly to binding affinity.

Table 2: Predicted ADMET Properties (Hypothetical Data)

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight 246.24 g/mol < 500Favorable (Lipinski's Rule)
LogP (Lipophilicity) 2.8-0.4 to +5.6Optimal for absorption and solubility balance.
H-Bond Donors 1≤ 5Favorable (Lipinski's Rule)
H-Bond Acceptors 4≤ 10Favorable (Lipinski's Rule)
GI Absorption HighHighGood potential for oral bioavailability.
BBB Permeant NoNoLow risk of CNS side effects.
Ames Toxicity Non-toxicNon-toxicLow mutagenicity risk.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for the comprehensive evaluation of this compound. The hypothetical results from this workflow—strong and stable binding to COX-2 and a favorable ADMET profile—suggest that this compound is a promising candidate for further investigation.

The logical next step is to synthesize this compound and validate these computational predictions through in vitro experimental assays.[22] This would include COX-2 inhibition assays to determine the IC50 value and cell-based assays to assess its anti-inflammatory effects. The strong synergy between robust in silico modeling and targeted experimental validation provides the most efficient path forward in modern drug discovery.[23]

References

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • How does one prepare proteins for molecular docking?. (2021). Quora. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). National Center for Biotechnology Information. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... (2024). PubMed. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

  • ADMET Predictions. Deep Origin. [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021). Biostars. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). National Center for Biotechnology Information. [Link]

  • How to validate molecular docking results with no proper crystal structure??. (2021). ResearchGate. [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). ChemRxiv. [Link]

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. (2011). PubMed. [Link]

  • ADMET-AI. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2024). YouTube. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). National Center for Biotechnology Information. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023). PLOS Computational Biology. [Link]

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the structure-activity relationships (SAR) governing pyrazole carboxylic acids. This class of compounds represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents. [1][2]

The inherent versatility of the pyrazole ring, combined with the strategic placement of a carboxylic acid moiety, offers a powerful platform for modulating biological activity across a wide spectrum of therapeutic areas.[3][4][5] This guide will dissect the key structural features of pyrazole carboxylic acids, examining the causal relationships between molecular modifications and their impact on pharmacological outcomes. By understanding these relationships, researchers can more effectively design and optimize new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.

The Privileged Pyrazole-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets.[6] The addition of a carboxylic acid group introduces a key acidic center, often crucial for anchoring the molecule within a target's active site through ionic interactions or hydrogen bonding.

The combination of these two moieties has given rise to compounds with a remarkable range of pharmacological activities, including:

  • Anti-inflammatory: As seen in the blockbuster drug Celecoxib.[1][2]

  • Anticoagulant: Exemplified by Apixaban.[1][2]

  • Anticancer: Targeting various protein kinases and other cancer-related pathways.[3][4][7]

  • Antimicrobial: Showing efficacy against bacterial and fungal pathogens.[3][4][8]

  • Enzyme Inhibition: Targeting a host of enzymes such as carbonic anhydrase and L-2-hydroxy acid oxidase.[9][10]

The following sections will delve into the specific SAR trends observed for this scaffold, providing a roadmap for rational drug design.

Deconstructing the SAR: Key Structural Modifications and Their Consequences

The biological activity of pyrazole carboxylic acids can be finely tuned by modifying four key regions of the molecule: the N1 position of the pyrazole ring, the C3 position (often bearing the carboxylic acid), the C4 position, and the C5 position.

The N1-Substituent: A Major Determinant of Potency and Selectivity

The substituent at the N1 position of the pyrazole ring plays a critical role in defining the compound's interaction with its biological target.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or other aromatic rings at N1 is a common strategy. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for potent activity.[11] Similarly, in a series of meprin inhibitors, N-benzylation was a key starting point for SAR exploration.[12]

  • Impact of Substitution on Aromatic Rings: The nature and position of substituents on an N1-aryl ring can dramatically influence activity. Electron-withdrawing groups, for example, have been shown to enhance the antimalarial activity of certain pyrazole derivatives.[2]

The C3-Carboxylic Acid and its Bioisosteres: The Anchor and Beyond

The carboxylic acid group at the C3 position is often a key pharmacophoric element, acting as a crucial binding motif.

  • Ionic and Hydrogen Bonding: The carboxylate anion can form strong ionic bonds with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. It is also a potent hydrogen bond acceptor and donor.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can serve multiple purposes. It can modulate lipophilicity, improve cell permeability, and in some cases, act as a prodrug. Pyrazole carboxamides have been successfully explored as protein kinase inhibitors.[13] For CB1 antagonists, a piperidinyl carboxamide at the C3 position was a requirement for high potency.[11]

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can sometimes improve metabolic stability or introduce new binding interactions. In the context of meprin inhibitors, replacing the carboxylic acid with bioisosteres led to a general improvement in activity against meprin β.[12]

The C4-Position: Fine-Tuning Activity and Properties

Substituents at the C4 position can influence the electronic properties of the pyrazole ring and provide additional points of interaction with the target.

  • Small Alkyl Groups: A methyl group at C4, as seen in the CB1 antagonist SR141716A, can contribute to binding affinity.[11]

  • Halogenation: The introduction of halogens at C4 can modulate the acidity of the pyrazole N-H (if unsubstituted at N1) and introduce halogen bonding interactions.

  • Impact on Conformation: Bulky substituents at C4 can influence the relative orientation of the substituents at C3 and C5, which can be critical for optimal binding.

The C5-Substituent: Another Key Interaction Domain

Similar to the N1-substituent, the group at the C5 position is often a large aromatic or heteroaromatic moiety that occupies a significant portion of the binding pocket.

  • Aryl and Heteroaryl Groups: A para-substituted phenyl ring at the C5 position was identified as a key structural requirement for potent CB1 receptor antagonistic activity.[11] The specific nature of the substituent on this phenyl ring (e.g., chloro, iodo) can significantly impact potency.[11]

  • Exploring Diverse Substituents: The versatility of pyrazole synthesis allows for the introduction of a wide range of substituents at C5, enabling extensive SAR exploration to optimize interactions with the target protein.

The logical relationship for optimizing a pyrazole carboxylic acid lead compound can be visualized as follows:

SAR_Logic Lead Lead Compound (Pyrazole Carboxylic Acid) N1 N1-Position - Aryl/Heteroaryl - Alkyl Lead->N1 C3 C3-Position - Carboxylic Acid - Ester/Amide - Bioisosteres Lead->C3 C4 C4-Position - Small Alkyl - Halogen Lead->C4 C5 C5-Position - Aryl/Heteroaryl Lead->C5 Optimization Iterative Optimization N1->Optimization C3->Optimization C4->Optimization C5->Optimization Candidate Optimized Candidate Optimization->Candidate

Caption: Iterative optimization of substituents at key positions of the pyrazole carboxylic acid scaffold.

Experimental Protocols: Synthesis and Biological Evaluation

A robust SAR study is underpinned by efficient synthetic methodologies and reliable biological assays.

General Synthetic Approach: Knorr Pyrazole Synthesis

One of the most common and versatile methods for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Step-by-Step Protocol for a Generic Knorr Pyrazole Synthesis:

  • Formation of the 1,3-Dicarbonyl Intermediate:

    • To a solution of sodium ethoxide in ethanol, add an appropriate acetophenone derivative.

    • Slowly add a dialkyl oxalate (e.g., diethyl oxalate) at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 1,3-dicarbonyl compound.

    • Filter, wash with water, and dry the solid intermediate.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the 1,3-dicarbonyl intermediate in a suitable solvent such as glacial acetic acid or ethanol.

    • Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated pyrazole product by filtration, wash with water, and purify by recrystallization or column chromatography.

The following workflow illustrates this synthetic process:

Synthesis_Workflow start Start: Acetophenone & Diethyl Oxalate step1 Claisen Condensation (Base, e.g., NaOEt) start->step1 intermediate 1,3-Dicarbonyl Intermediate step1->intermediate step2 Cyclocondensation (Hydrazine derivative, Acid/Base catalyst) intermediate->step2 product Pyrazole Carboxylic Acid Derivative step2->product purification Purification (Recrystallization/Chromatography) product->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of pyrazole carboxylic acid derivatives.

Biological Evaluation: A Tiered Approach

The biological evaluation of newly synthesized pyrazole carboxylic acids should follow a logical, tiered approach to efficiently identify promising compounds.

Primary Screening:

  • Target-based assays: High-throughput screening (HTS) against the purified target enzyme or receptor. For example, for protein kinase inhibitors, an in vitro kinase inhibition assay would be employed.[13]

  • Cell-based assays: Initial assessment of cellular activity, such as anti-proliferative assays using cancer cell lines (e.g., MCF-7 for breast cancer).[13]

Secondary Screening:

  • Dose-response studies: To determine the IC50 or EC50 values of the active compounds from the primary screen.

  • Selectivity profiling: Testing active compounds against a panel of related targets to assess their selectivity.

  • Mechanism of action studies: Experiments to elucidate how the compound exerts its biological effect. For instance, for suspected covalent inhibitors, mass spectrometry can be used to confirm covalent modification of the target protein.[14]

In Vivo Evaluation:

  • Pharmacokinetic studies: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • Efficacy studies: Evaluation of the compound's therapeutic effect in a relevant animal model of the disease.

The following diagram outlines this tiered screening cascade:

Screening_Cascade cluster_0 In Vitro cluster_1 In Vivo Primary Primary Screening (HTS, Target & Cell-based) Hits Hits Primary->Hits Secondary Secondary Screening (Dose-response, Selectivity, MoA) Leads Leads Secondary->Leads PK Pharmacokinetics (ADME) Efficacy Efficacy Studies (Animal Models) PK->Efficacy Candidate Preclinical Candidate Efficacy->Candidate Compound_Library Compound Library Compound_Library->Primary Hits->Secondary Leads->PK

Caption: Tiered approach for the biological evaluation of pyrazole carboxylic acid derivatives.

Quantitative SAR Data Summary

To illustrate the impact of substitutions, the following table summarizes hypothetical IC50 data for a generic pyrazole carboxylic acid series targeting a protein kinase.

Compound IDN1-SubstituentC4-SubstituentC5-SubstituentKinase IC50 (nM)
1a HHPhenyl5,200
1b PhenylHPhenyl850
1c 4-ChlorophenylHPhenyl230
1d 4-ChlorophenylCH3Phenyl150
1e 4-ChlorophenylCH34-Fluorophenyl45
1f 4-MethoxyphenylCH34-Fluorophenyl380

Analysis of the data reveals:

  • Substitution at N1 is crucial, with an unsubstituted N1 (1a) being significantly less potent.

  • An N1-phenyl group (1b) improves potency, and an electron-withdrawing chloro-substituent (1c) further enhances it.

  • A small methyl group at C4 (1d) is beneficial.

  • Modification of the C5-phenyl group with a fluorine atom (1e) leads to a significant increase in potency, likely due to favorable interactions in the binding pocket.

  • An electron-donating methoxy group on the N1-phenyl (1f) is detrimental to activity compared to the chloro-substituted analog (1e).

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold continues to be a cornerstone of modern drug discovery.[15] A systematic approach to exploring the structure-activity relationships by modifying the N1, C3, C4, and C5 positions is essential for the successful development of potent and selective drug candidates. The interplay between the electronic and steric properties of the substituents dictates the compound's ability to effectively interact with its biological target.

Future advancements in this field will likely involve the use of computational modeling and machine learning to better predict the impact of structural modifications, thereby accelerating the design-synthesis-test cycle.[15] Furthermore, the exploration of novel and diverse substituents, coupled with a deeper understanding of the target biology, will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutics.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.PubMed.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.Mini-Reviews in Organic Chemistry, Volume 18, Issue 1, Feb 2021, p. 93 - 109.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.Ingenta Connect, Mini-Reviews in Organic Chemistry, Volume 18, Number 1, 2021, pp. 93-109(17).
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.Unknown Source.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.DergiPark.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors.PMC - NIH.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.Unknown Source.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Journal of Medicinal Chemistry.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.Unknown Source.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.PubMed.
  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells.PubMed.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists.PubMed.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.MDPI.

Sources

Discovery and history of pyrazole-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a laboratory curiosity in the late 19th century to a privileged structure in a multitude of U.S. FDA-approved drugs, is a testament to its remarkable chemical versatility and pharmacological promiscuity. This in-depth technical guide traverses the historical landscape of pyrazole-based compounds, chronicling their discovery, key synthetic milestones, and the evolution of their therapeutic applications. We delve into the foundational Knorr pyrazole synthesis, explore the serendipitous discoveries of early pyrazolone analgesics, and chart the rational design of modern blockbusters like the COX-2 inhibitor Celecoxib. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the enduring legacy and future potential of pyrazole-based therapeutics.

The Genesis of a Privileged Scaffold: The Discovery of Pyrazole

The story of pyrazole in medicinal chemistry begins not with a biological insight, but with a feat of synthetic organic chemistry. In 1883, the German chemist Ludwig Knorr, while investigating the reaction of ethyl acetoacetate with phenylhydrazine, synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][2][3] This seminal discovery, now famously known as the Knorr pyrazole synthesis, laid the groundwork for the entire field of pyrazole chemistry and its subsequent explosion in medicinal applications.[1][4] The term "pyrazole" itself was coined by Knorr in the same year.[2][5][6]

The pyrazole ring is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[7][8] One nitrogen atom is pyrrole-like, contributing its lone pair of electrons to the aromatic system, while the other is pyridine-like, with its lone pair in an sp² hybrid orbital in the plane of the ring.[7] This electronic arrangement confers significant aromatic character and stability to the ring.[7]

Pyrazole_Structure

The First Wave: Pyrazolone-Based Analgesics and Antipyretics

The initial foray of pyrazole compounds into the realm of medicine was marked by the discovery of their potent analgesic and antipyretic properties. This era was dominated by the pyrazolone class of pyrazole derivatives.

Antipyrine (Phenazone): The First Synthetic Antipyretic

Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine (also known as phenazone) in the early 1880s and it was patented in 1883.[9][10][11] Antipyrine was one of the earliest synthetic medications to be introduced into clinical practice and quickly gained popularity as a powerful analgesic and antipyretic.[10][12] Its creation marked a significant step in the development of synthetic pharmaceuticals.[9][12] The initial synthesis involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[9]

Phenylbutazone: A Potent Anti-inflammatory Agent

Decades later, another significant pyrazolone derivative, Phenylbutazone, emerged as a potent non-steroidal anti-inflammatory drug (NSAID). While highly effective, its use has been curtailed in some countries due to its side effect profile.[6]

These early discoveries, though often serendipitous, established the pyrazole nucleus as a viable pharmacophore and paved the way for future, more targeted drug discovery efforts.

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr pyrazole synthesis remains a cornerstone of pyrazole chemistry due to its versatility and robustness.[1][4] The reaction involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative.[1][2][13]

Generalized Reaction Scheme

Knorr_Synthesis

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[1]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: Allow the mixture to stand at room temperature. An initial condensation reaction will occur, forming an oily product and water.[1]

  • Separation: Separate the water from the oily condensation product using a separatory funnel.[1]

  • Cyclization: Heat the oily product on a water bath. This will induce cyclization to form 1-phenyl-3-methyl-5-pyrazolone.[1]

  • Isolation and Purification: The resulting solid can be purified by crystallization.

The Modern Era: Rational Drug Design and Blockbuster Drugs

The late 20th and early 21st centuries witnessed a paradigm shift in pyrazole-based drug discovery, moving from serendipitous findings to rational, target-based design. This has led to the development of several blockbuster drugs with diverse therapeutic applications.

Celecoxib (Celebrex®): A Revolution in Anti-inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs.[14] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation.[14] This presented the opportunity to develop selective COX-2 inhibitors that would retain anti-inflammatory efficacy while reducing gastrointestinal side effects.

A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole.[14][15][16] Celecoxib was the first specific inhibitor of COX-2 to be approved by the U.S. FDA on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[14][15]

COX_Inhibition

Sildenafil (Viagra®): A Serendipitous Discovery with a Pyrazole Core

Sildenafil, a pyrimidine-fused pyrazole derivative, is a prime example of drug repositioning.[17] Originally developed for the treatment of hypertension and angina pectoris, its remarkable side effect of inducing penile erections led to its repurposing as the first oral treatment for erectile dysfunction.[17][18] Sildenafil acts as a phosphodiesterase-5 (PDE5) inhibitor.[17]

A Plethora of Modern Pyrazole-Based Drugs

The success of Celecoxib and Sildenafil has spurred the development of a wide array of pyrazole-containing drugs for various therapeutic indications.[17][18][19] The number of drugs containing a pyrazole nucleus has significantly increased in the last decade.[17][18]

Drug Name (Brand Name)Therapeutic ClassKey Feature
Ruxolitinib (Jakafi®)Kinase InhibitorApproved in 2011 to treat myelofibrosis.[17]
Axitinib (Inlyta®)Kinase InhibitorUsed to treat certain types of cancer.[18]
Apixaban (Eliquis®)AnticoagulantA fused pyrazole compound that inhibits Factor Xa.[17]
Baricitinib (Olumiant®)Kinase InhibitorApproved for rheumatoid arthritis, alopecia, and COVID-19.[17]
Lenacapavir (Sunlenca®)AntiviralApproved to treat multidrug-resistant HIV-1 infection.[17][18]
Zavegepant (Zavzpret™)CGRP Receptor AntagonistAn indazole-substituted drug approved in 2023 for migraine.[17]

The Future of Pyrazole-Based Compounds in Medicinal Chemistry

The pyrazole nucleus continues to be a privileged scaffold in modern drug discovery.[17][18] Its metabolic stability is a key factor contributing to its prevalence in newly approved drugs.[17] Researchers are actively exploring novel synthetic methodologies, including transition-metal catalysis and photoredox reactions, to expand the chemical space of pyrazole derivatives.[13] The versatility of the pyrazole ring allows for its incorporation into a wide range of molecular architectures, suggesting that we will continue to see a surge in the number of pyrazole-containing drugs in the future.[17]

Conclusion

From its humble beginnings in Ludwig Knorr's laboratory, the pyrazole scaffold has evolved into a powerhouse of medicinal chemistry. The journey from the early pyrazolone analgesics to the rationally designed targeted therapies of today highlights the remarkable progress in our understanding of drug action and molecular design. The rich history of pyrazole-based compounds serves as both an inspiration and a practical guide for the next generation of scientists and researchers in their quest for novel and effective therapeutics. The continued exploration of this versatile heterocycle promises to yield even more life-changing medicines in the years to come.

References

  • Discovery and development of cyclooxygenase 2 inhibitors. In: Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Celecoxib. In: Wikipedia. [Link]

  • Celecoxib History. News-Medical.Net. [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Phenazone. In: Wikipedia. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Pyrazole. Britannica. [Link]

  • History of antipyretic analgesic therapy. PubMed. [Link]

  • The Pharmaceutical Significance of Antipyrine: From Historical Use to Modern Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • What is Antipyrine used for? Patsnap Synapse. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Chapter 5: Pyrazoles. The Royal Society of Chemistry. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Bentham Science. [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. R Discovery. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid from Ethyl Acetoacetate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in the design of novel drugs.[3][4] When functionalized with a carboxylic acid group, the pyrazole scaffold's utility is further expanded, providing a crucial anchor for molecular interactions with biological targets and a versatile handle for synthetic modifications. The target molecule of this guide, 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, belongs to this important class of compounds and holds significant potential for applications in pharmaceutical and agrochemical research.[1][3][5] This document provides a comprehensive guide for the synthesis of this valuable compound, starting from the readily available and versatile building block, ethyl acetoacetate.

Synthetic Strategy: A Two-Step Approach via Knorr Pyrazole Synthesis and Saponification

The synthesis of this compound from ethyl acetoacetate is efficiently achieved through a two-step process. The overall workflow is depicted below:

Synthetic Workflow Ethyl Acetoacetate Ethyl Acetoacetate Step1 Step 1: Knorr Pyrazole Synthesis Ethyl Acetoacetate->Step1 4-Methoxyphenylhydrazine HCl 4-Methoxyphenylhydrazine HCl 4-Methoxyphenylhydrazine HCl->Step1 Intermediate Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Saponification Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic workflow for this compound.

The initial and pivotal step is the Knorr pyrazole synthesis , a classic and reliable method for constructing the pyrazole ring.[6][7][8][9] This reaction involves the condensation of a β-ketoester, in this case, ethyl acetoacetate, with a hydrazine derivative, 4-methoxyphenylhydrazine. The second step is the saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to yield the final carboxylic acid product.

Detailed Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust cyclocondensation reaction.[8][9] The mechanism, illustrated below, proceeds through several key stages:

Knorr Mechanism reagents Ethyl Acetoacetate + 4-Methoxyphenylhydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization & Attack dehydration Dehydration cyclization->dehydration Proton Transfer pyrazole_ester Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate dehydration->pyrazole_ester - H2O

Sources

Application Notes & Protocols: One-Pot Synthesis of 1,3,5-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib, feature a 1,3,5-trisubstituted pyrazole core, underscoring the therapeutic importance of this structural motif.[6] The strategic placement of diverse substituents at the 1, 3, and 5 positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

Traditionally, the synthesis of polysubstituted pyrazoles has involved multi-step procedures that can be time-consuming, generate significant waste, and sometimes require harsh reagents or catalysts.[4] One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient alternative, offering a streamlined approach to complex molecule synthesis by combining multiple reaction steps in a single vessel without the isolation of intermediates.[5][7] This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation.[1][8][9]

This guide provides a detailed overview and practical protocols for the one-pot synthesis of 1,3,5-substituted pyrazole derivatives, focusing on robust and versatile methodologies amenable to library synthesis and drug discovery efforts.

Core Synthetic Strategies and Mechanistic Insights

The one-pot synthesis of 1,3,5-substituted pyrazoles predominantly relies on the construction of the pyrazole ring through the reaction of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.[10][11][12][13] The key to a successful one-pot strategy lies in the in situ generation of one or more of the reactive intermediates.

Strategy 1: Condensation of Hydrazines with in situ Generated 1,3-Diketones

This classic and widely adopted approach, an extension of the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2][11][12] In a one-pot, three-component setup, the 1,3-dicarbonyl intermediate is generated in situ from simpler precursors.

A common method involves the Claisen-Schmidt condensation of an aromatic aldehyde and a ketone to form a chalcone (an α,β-unsaturated ketone), which then serves as the 1,3-dielectrophile.[14][15] The subsequent cyclization with a hydrazine derivative yields the pyrazoline, which is then oxidized to the aromatic pyrazole.[14][16]

Mechanism Rationale: The initial base-catalyzed condensation forms the chalcone intermediate. The subsequent Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration, leads to the pyrazoline. The final step is an oxidation, which can occur under various conditions, sometimes even with atmospheric oxygen, to yield the stable aromatic pyrazole ring.[14]

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt) cluster_1 Step 2: Pyrazole Ring Formation A Aldehyde (R1-CHO) C Chalcone Intermediate A->C Base (e.g., KOH) B Ketone (R3-CO-CH3) B->C E Pyrazoline Intermediate C->E Cyclocondensation D Hydrazine (R2-NHNH2) D->E F 1,3,5-Substituted Pyrazole E->F Oxidation

Caption: Workflow for the one-pot synthesis of 1,3,5-substituted pyrazoles via a chalcone intermediate.

Strategy 2: Three-Component Coupling of Aldehydes, 1,3-Dicarbonyls, and Diazo Compounds

An elegant and highly efficient one-pot method involves the coupling of aldehydes, 1,3-dicarbonyl compounds (like acetylacetone), and a diazo compound precursor, such as tosylhydrazine.[4][17] This reaction proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization.[4][17]

Mechanism Rationale: The reaction is initiated by the Knoevenagel condensation of the aldehyde and the 1,3-dicarbonyl compound. In parallel, the tosylhydrazine, in the presence of a base, generates a diazo intermediate.[18] This diazo species then undergoes a [3+2] cycloaddition with the Knoevenagel adduct. The resulting intermediate eliminates the tosyl group and aromatizes, often with molecular oxygen acting as a green oxidant, to furnish the polysubstituted pyrazole.[4][17] This method offers excellent regioselectivity and tolerates a wide range of functional groups.[4]

G cluster_0 A Aldehyde Knoevenagel Knoevenagel Adduct A->Knoevenagel Knoevenagel Condensation B 1,3-Dicarbonyl B->Knoevenagel C Tosylhydrazine Diazo Diazo Intermediate C->Diazo Base Cycloaddition [3+2] Cycloaddition Intermediate Knoevenagel->Cycloaddition Diazo->Cycloaddition Product 1,3,5-Substituted Pyrazole Cycloaddition->Product Oxidative Aromatization

Caption: Key steps in the three-component synthesis of polysubstituted pyrazoles.

The Role of Green Chemistry: Alternative Energy Sources

To enhance the sustainability of these syntheses, alternative energy sources like microwave irradiation and ultrasound have been successfully employed.[5][8]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by providing rapid and uniform heating.[5][19][20][21] This technique is particularly well-suited for cyclization reactions.[5]

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, creating localized hot spots with high temperature and pressure.[7] This can enhance mass transfer and reaction rates, often under milder overall conditions.[7][22] Ultrasound has been shown to be effective for the synthesis of pyrazoles, especially in aqueous media, further boosting the green credentials of the protocol.[7][23]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,3,5-Triarylpyrazoles via Chalcone Intermediate

This protocol is adapted from methodologies involving the in situ formation of chalcones followed by cyclization with phenylhydrazine.[14][15][16]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted acetophenone (1.0 mmol), substituted aromatic aldehyde (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add potassium hydroxide (2.0 mmol) to the solution. The color of the reaction mixture will likely change, indicating the formation of the chalcone.

  • Stir the mixture at room temperature for 2-3 hours to ensure complete formation of the chalcone intermediate.

  • Add phenylhydrazine (1.1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-triarylpyrazole.

Rationale for Choices:

  • KOH: A strong base is required to deprotonate the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation.[15]

  • Ethanol: A common, effective, and relatively benign solvent for this type of condensation reaction.

  • Reflux: The elevated temperature is necessary to drive the cyclization and dehydration steps to completion.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Polysubstituted Pyrazoles

This protocol is based on efficient multi-component reactions accelerated by microwave energy.[5][21]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (or another 1,3-dicarbonyl) (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.0 mmol)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine derivative (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for 5-15 minutes. Note: Reaction conditions should be optimized for specific substrates.[21]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Rationale for Choices:

  • Microwave Irradiation: Significantly accelerates the reaction, leading to high yields in a short time.[5][21]

  • Acetic Acid: A catalytic amount of acid facilitates the condensation and cyclization steps.[2]

  • Solvent-Free or Minimal Solvent: Many microwave-assisted syntheses can be performed under solvent-free conditions or with minimal solvent, which is environmentally advantageous.[19]

Data Presentation: Comparative Analysis

The choice of synthetic method can significantly impact yield and reaction time. The table below summarizes typical results for the synthesis of a model 1,3,5-triarylpyrazole using different methodologies.

MethodCatalyst/ConditionsSolventTimeYield (%)Reference
Conventional HeatingKOH, RefluxEthanol6-8 h75-85[16]
Microwave IrradiationAcetic Acid, 120°CEthanol10-15 min85-95[5][21]
Ultrasound Irradiation[DBUH][OAc] Ionic LiquidNone35 min~97[7]

Conclusion and Future Outlook

One-pot syntheses represent a highly efficient, versatile, and sustainable approach for the preparation of 1,3,5-substituted pyrazole derivatives. By leveraging multicomponent strategies and green chemistry principles, researchers can rapidly access diverse libraries of these valuable heterocyclic compounds. The continued development of novel catalysts, including biocatalysts and nano-catalysts, along with the expanded use of alternative energy sources, will further enhance the utility and eco-friendliness of these synthetic routes.[3][24][25] These advancements are crucial for accelerating the discovery and development of new pharmaceuticals and advanced materials based on the privileged pyrazole scaffold.

References

  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., ... & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles . The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]

  • Lhassani, M., El Kazzouli, S., El Allouchi, H., El Hafi, M., & Essassi, E. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 25(17), 3878. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Gholap, A. R., & Gill, C. H. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid . Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[26], 1555-1561. [Link]

  • Singh, S., Singh, P. P., & Singh, O. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ChemistrySelect, 9(1), e202303964. [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry, 15, 2138–2169. [Link]

  • Mosslemin, M. H., Abd-El-Aal, R. M., & Kobrsi, I. (2009). Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety . Ultrasonics Sonochemistry, 16(2), 237–242. [Link]

  • Process for the preparation of pyrazoles.
  • Singh, S., & Singh, P. P. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods . ChemistrySelect, 8(25), e202301131. [Link]

  • Shirini, F., & Ghorbani-Vaghei, R. (2014). Green synthesis of pyrazole systems under solvent-free conditions . Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 843–849. [Link]

  • Yadav, S., & Singh, P. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . JETIR, 10(6). [Link]

  • Li, H., & Batey, R. A. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles . Organic Letters, 22(3), 809–813. [Link]

  • Sharma, P., & Kumar, A. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives . Asian Journal of Biochemical and Pharmaceutical Research, 2(3), 196-201. [Link]

  • Girish, Y. R., & Shashikumar, N. D. (2017). Green synthesis of pyrazole derivatives by using nano-catalyst . Journal of Applicable Chemistry, 6(5), 845-852. [Link]

  • Reddy, C. R., & Reddy, A. S. (2012). One-Pot, Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles . Organic Letters, 14(12), 3134–3137. [Link]

  • Herfindo, H., Zamri, A., Teruna, H. Y., & Wulansari, D. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline . ResearchGate. [Link]

  • Lhassani, M., El Kazzouli, S., El Allouchi, H., El Hafi, M., & Essassi, E. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Reactions, 4(3), 514-559. [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry, 15, 2138–2169. [Link]

  • Sankaran, K., & Kumar, R. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Medicinal Chemistry. [Link]

  • The proposed general mechanism for the synthesis of 1-acetyl pyrazoline... . ResearchGate. [Link]

  • Wang, L., Li, W., & Li, Y. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions . Molecules, 15(1), 406–414. [Link]

  • Elie, J., Fruit, C., & Besson, T. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][10][26]triazines . Molecules, 24(17), 3073. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents . Chemistry Central Journal, 11(1), 34. [Link]

  • Fitri, A. S., Hendra, R., & Zamri, A. (2023). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent . Pharmacy Education, 23(2), 260–265. [Link]

  • Herfindo, H., Zamri, A., Teruna, H. Y., & Wulansari, D. (2020). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives . ResearchGate. [Link]

  • Basak, A., & Das, S. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review . Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization . Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]

  • Li, Y., Wang, Z., & Song, Q. (2024). Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry. [Link]

  • Ghasemi, S., & Habibi, Z. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework . ACS Omega, 9(17), 19541–19550. [Link]

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., ... & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles . The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]

  • Ghasemi, S., & Habibi, Z. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework . ACS Omega, 9(17), 19541–19550. [Link]

  • Sadowski, M., & Röschenthaler, G. V. (2013). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene . Organic Letters, 15(10), 2442–2445. [Link]

  • Bhatia, R., Kadyan, K., Duhan, M., & Kumar, P. (2019). Different methods for synthesis of 1,3,5-triarylpyrazole . ResearchGate. [Link]

  • Asif, M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules . Chronicles of Pharmaceutical Science, 1(4), 212-224. [Link]

Sources

Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in modern drug development.[1][2] Pyrazole-4-carbaldehydes are particularly valuable as versatile intermediates, providing a chemical handle for extensive functionalization and the construction of more complex molecular architectures.[3][4] The Vilsmeier-Haack reaction stands out as a robust and widely adopted method for the direct and regioselective formylation of pyrazole rings, typically at the C4 position.[5][6] This reaction provides an efficient route to these crucial building blocks from readily available pyrazole precursors or, in some variations, directly from hydrazones in a one-pot cyclization-formylation sequence.[3][7][8]

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis, detailing the underlying mechanism, offering field-tested experimental protocols, and discussing critical parameters for optimization and troubleshooting.

The Vilsmeier Reagent: The Electrophilic Workhorse

The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[5][9] It is almost universally prepared in situ just before use due to its moisture sensitivity. The most common preparation involves the reaction of an amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][8]

Formation Mechanism: The oxygen atom of DMF attacks the electrophilic phosphorus center of POCl₃, leading to an intermediate that eliminates a stable leaving group (PO₂Cl₂⁻) to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[9][10]

G cluster_prep Vilsmeier Reagent Formation DMF DMF (N,N-Dimethylformamide) Intermediate Adduct Intermediate DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier Elimination

Caption: In-situ formation of the Vilsmeier reagent from DMF and POCl₃.

Critical Safety Considerations:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in a highly exothermic manner.[5] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Any moisture will rapidly decompose the Vilsmeier reagent and POCl₃, halting the reaction.[5][7] All glassware should be oven- or flame-dried, and anhydrous solvents must be used.

Reaction Mechanism: Electrophilic Aromatic Substitution

The formylation of a pyrazole ring via the Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution. The electron-rich pyrazole ring acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[5]

  • Electrophilic Attack: The π-system of the pyrazole ring, which is an electron-rich heterocycle, attacks the carbon of the chloroiminium ion. This attack preferentially occurs at the C4 position, which is electronically activated and often sterically accessible.

  • Formation of Sigma Complex: This attack disrupts the aromaticity of the pyrazole ring, forming a cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as DMF or chloride ion) abstracts the proton from the C4 position, restoring the aromaticity of the ring and yielding an iminium salt intermediate attached to the pyrazole.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to the final pyrazole-4-carbaldehyde product.[10]

G cluster_mech Vilsmeier-Haack Formylation of Pyrazole Pyrazole Pyrazole Substrate SigmaComplex Sigma Complex (Cationic Intermediate) Pyrazole->SigmaComplex Electrophilic Attack Vilsmeier Vilsmeier Reagent Vilsmeier->SigmaComplex Iminium Iminium Salt Intermediate SigmaComplex->Iminium Deprotonation & Rearomatization Product Pyrazole-4-carbaldehyde Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: Mechanism of pyrazole formylation via electrophilic substitution.

Experimental Protocols

The choice of protocol often depends on the starting material. One can start from a pre-formed pyrazole or generate the pyrazole in-situ from a corresponding hydrazone.

Protocol A: Formylation of a Pre-existing Pyrazole

This protocol is a general method for the C4-formylation of 1,3-disubstituted pyrazoles.

1. Preparation of the Vilsmeier Reagent:

  • Equip a three-neck, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DMF (5-10 equivalents relative to the pyrazole substrate).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (2-3 equivalents) dropwise via the dropping funnel to the stirred DMF over 15-30 minutes. Causality: This addition is highly exothermic; slow, cold addition is critical to prevent uncontrolled reaction and decomposition of the reagent.[5][11]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[5]

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is often heated (e.g., to 60-120 °C) to drive it to completion, depending on the reactivity of the pyrazole substrate.[1][2] Causality: Pyrazoles with electron-withdrawing groups require more forcing conditions (higher temperatures, longer reaction times) to undergo formylation.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5] To do this, carefully take a small aliquot from the reaction, quench it in a separate vial with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice. Causality: This quenches the reactive POCl₃ and hydrolyzes the iminium intermediate. This step is also highly exothermic and must be done cautiously to control the release of heat and HCl gas.[5]

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the pure pyrazole-4-carbaldehyde.

Protocol B: One-Pot Cyclization and Formylation from Hydrazones

This elegant approach combines pyrazole synthesis and formylation into a single operation, which is highly efficient.[7][12]

1. Reaction Setup:

  • In a procedure similar to Protocol A, prepare the Vilsmeier reagent by adding POCl₃ (3-4 equivalents) to ice-cold, stirred anhydrous DMF (which also serves as the solvent).

  • After the reagent has formed, add the solid hydrazone substrate (1.0 equivalent) portion-wise to the cold Vilsmeier reagent, or add it as a solution in a minimal amount of anhydrous DMF.

  • After the addition, allow the reaction to warm to room temperature and then heat to 70-90 °C for 4-8 hours.[7]

  • Monitor the reaction by TLC as described above.

2. Work-up and Purification:

  • The work-up and purification procedure is identical to that described in Protocol A (steps 3.1-3.5).

Data Presentation: Reaction Scope and Optimization

The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrazole substrate and the reaction conditions.

EntryPyrazole Substrate (R¹, R³)Reagent Equivalents (POCl₃)Temperature (°C)Time (h)Yield (%)Reference
11-methyl, 3-propyl2120255[1][2]
21-(2-hydroxyethyl), 3-propyl2120858*[1][2]
31-phenyl, 3-propyl2120275[1][2]
41-(p-nitrophenyl), 3-propyl212024No Reaction[1]
51,3-diphenyl (from hydrazone)380-90485[7]
61-(p-chlorophenyl), 3-phenyl (from hydrazone)380-90482[7]

*Product is 1-(2-chloroethyl)-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde due to side reaction.[1]

Key Insights:

  • Electron-donating groups on the pyrazole ring generally facilitate the reaction, leading to higher yields and milder required conditions.

  • Strong electron-withdrawing groups (e.g., nitro) can deactivate the ring to the point where formylation does not occur.[1]

  • An excess of the Vilsmeier reagent is often beneficial, with studies showing increased yields when moving from 2 to 5-fold excess of DMF and 2-fold excess of POCl₃.[1][2]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

G Start Low or No Yield CheckReagents Check Reagent Quality - Fresh POCl₃? - Anhydrous DMF? Start->CheckReagents CheckConditions Verify Anhydrous Conditions - Oven-dried glassware? CheckReagents->CheckConditions Reagents OK SubstrateReactivity Assess Substrate Reactivity - EWGs present? CheckConditions->SubstrateReactivity Conditions OK IncreaseSeverity Increase Reaction Severity - Higher Temp? - Longer Time? - More Reagent? SubstrateReactivity->IncreaseSeverity Substrate is deactivated WorkupIssue Investigate Work-up - Product water soluble? - Emulsion? SubstrateReactivity->WorkupIssue Substrate is reactive Success Yield Improved IncreaseSeverity->Success ModifyWorkup Modify Work-up - Saturate with NaCl - Use different solvent WorkupIssue->ModifyWorkup ModifyWorkup->Success

Caption: Troubleshooting workflow for low product yield.

Common Issues and Solutions:

  • Difficulty Isolating Product: If the formylated pyrazole has increased polarity, it may have some solubility in the aqueous layer. Saturating the aqueous layer with NaCl (brine) can help "salt out" the product, driving it into the organic layer during extraction.[5]

  • Emulsion Formation: Emulsions during extraction can make phase separation difficult. Adding brine or filtering the mixture through a pad of Celite can help break the emulsion.

  • No Reaction: If the substrate is highly deactivated by electron-withdrawing groups, the reaction may require significantly higher temperatures (e.g., 120 °C or higher) and a larger excess of the Vilsmeier reagent to proceed.[1][2] Always verify that anhydrous conditions were maintained, as this is the most common cause of complete reaction failure.[5][7]

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (URL: )
  • Synthesis of Vilsmeier reagent - PrepChem.com. (URL: [Link])

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0. (URL: [Link])

  • Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 809-817. (URL: [Link])

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. (2023). (URL: [Link])

  • Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(10), 11947-11961. (URL: [Link])

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. (URL: [Link])

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. (URL: [Link])

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (URL: [Link])

  • Shaikh, R., et al. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. (URL: [Link])

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023). (URL: [Link])

  • Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])

  • Method for preparing vilsmeier reagent - Google P
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019). (URL: [Link])

  • Vilsmeier reagent - Wikipedia. (URL: [Link])

  • Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])

  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • Catalytic Vilsmeier-Haack-Type Formylation of Indoles - Organic Syntheses. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015). (URL: [Link])

Sources

Application Notes & Protocols: A Guide to the Cyclocondensation Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemistry.[1][2] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] The journey into the synthesis of these vital compounds began in 1883 with Ludwig Knorr's landmark reaction of ethyl acetoacetate with phenylhydrazine.[1][3][4] This foundational work established the most robust and versatile strategy for constructing the pyrazole ring: the cyclocondensation of a 1,3-difunctional substrate with a hydrazine derivative.[1][3][5]

This guide provides an in-depth exploration of this synthetic strategy, moving from core mechanistic principles to detailed, field-proven laboratory protocols. We will dissect the causality behind experimental choices, compare classical and modern methodologies, and offer practical guidance on reaction execution, purification, and characterization.

Part 1: The Core Mechanism - Understanding the Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis is a robust acid-catalyzed cyclocondensation reaction.[6][7][8] Understanding its mechanism is critical for troubleshooting, optimizing conditions, and predicting outcomes, particularly concerning regioselectivity.

The reaction proceeds through three key stages:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the most reactive carbonyl (e.g., a ketone over an ester). This step forms a hydrazone or enamine intermediate.[7][9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This ring-closing step forms a non-aromatic, five-membered heterocyclic intermediate.

  • Dehydration: Under the reaction conditions (typically acidic and/or heated), the cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring. The formation of this aromatic system is a powerful thermodynamic driving force for the reaction.[9]

A significant challenge arises when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, as two different regioisomers can potentially form.[1][3] The final product distribution is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Condensation Step 1: Condensation (Attack on first C=O) 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Condensation Intermediate Hydrazone/Enamine Intermediate Condensation->Intermediate + H+, -H2O Cyclization Step 2: Intramolecular Cyclization Intermediate->Cyclization Ring Closure Cyclic_Intermediate Non-aromatic Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Step 3: Dehydration (-H2O) Cyclic_Intermediate->Dehydration Aromatization Product Pyrazole Product Dehydration->Product

Caption: General Mechanism of the Knorr Pyrazole Synthesis.

Part 2: Experimental Protocols & Methodologies

The versatility of the cyclocondensation approach allows for numerous variations depending on the desired product and available starting materials. Below are detailed protocols for common and modern synthetic procedures.

Protocol 1: Classic Acid-Catalyzed Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol details a foundational synthesis using a symmetrical diketone, which avoids issues of regioselectivity.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid (Catalyst)

  • Ethanol or Propanol (Solvent)[9]

  • Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and TLC apparatus.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (1.0 eq) and ethanol (approx. 5-10 mL per gram of diketone).

  • Reagent Addition: While stirring, slowly add phenylhydrazine (1.0 eq). The addition is often exothermic and may require cooling in an ice bath to control the initial reaction rate.[8]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[9]

  • Heating: Heat the reaction mixture to reflux (or approximately 100°C) for 1 hour.[7][8]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate/70% hexane. Spot the reaction mixture against the starting materials. The reaction is complete when the starting materials are consumed.[9][10]

  • Work-up and Isolation: Once complete, cool the reaction mixture. For many simple pyrazoles, the product will precipitate or crystallize upon cooling. If not, slowly add cold water to the mixture while stirring vigorously to induce precipitation.[7][10]

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water or a cold ethanol/water mixture. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazole.[7][8]

Workflow_Knorr Experimental Workflow for Classic Knorr Synthesis Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Add_Reactants 2. Add 1,3-Diketone & Phenylhydrazine Setup->Add_Reactants Add_Catalyst 3. Add Acetic Acid (Catalyst) Add_Reactants->Add_Catalyst Heat 4. Heat to Reflux (~100°C, 1 hr) Add_Catalyst->Heat Monitor 5. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup 6. Work-up (Cool, Add Water) Monitor->Workup Reaction Complete Isolate 7. Isolation (Vacuum Filtration) Workup->Isolate Purify 8. Purification (Recrystallization) Isolate->Purify Product Pure Pyrazole Purify->Product

Caption: Experimental Workflow for Classic Knorr Synthesis.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

Pyrazolones are a crucial subclass of pyrazoles, formed when a β-ketoester is used as the 1,3-dicarbonyl component.[9] They exist in tautomeric forms, and this protocol details their synthesis.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)[8][9]

  • 1-Propanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Setup: In a 20-mL scintillation vial or round-bottom flask, mix ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[9]

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[8][9]

  • Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour.[9]

  • Monitoring: Check for the consumption of the starting ketoester via TLC (30% ethyl acetate/70% hexane).[8][9]

  • Crystallization: Once the reaction is complete, add water (10 mL) to the hot reaction mixture. Turn off the heat and allow the solution to cool slowly while stirring for 30 minutes to facilitate the precipitation of the pyrazolone product.[7][9]

  • Isolation: Collect the solid product by vacuum filtration, rinse with a small amount of water, and allow it to air dry.[9][10]

Protocol 3: Modern & Green Synthetic Approaches

Driven by the principles of green chemistry, modern methods aim to reduce reaction times, minimize solvent use, and improve energy efficiency.[11][12]

A. Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages, including dramatically reduced reaction times (minutes instead of hours), improved yields, and better selectivity.[13][14][15]

General Protocol:

  • Setup: In a dedicated microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), hydrazine derivative (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, DMF, or even water). A catalyst (e.g., acetic acid, nano-ZnO) may be added.[2][3]

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 75-120°C) and power (e.g., 100-300 W) for a short duration (e.g., 5-20 minutes).[2][10][16]

  • Work-up: After cooling the vessel to room temperature, the product is isolated using standard procedures such as precipitation with ice water, filtration, and recrystallization.[2][10]

Green_Synthesis Principles of Green Pyrazole Synthesis Center Green Synthesis (Efficiency & Sustainability) MW Microwave Irradiation (Rapid Heating, Short Time) Center->MW SolventFree Solvent-Free Conditions (Reduced Waste) Center->SolventFree Water Aqueous Media (Benign Solvent) Center->Water Catalysis Reusable Catalysts (e.g., Nano-ZnO, Clays) Center->Catalysis

Caption: Principles of Green Pyrazole Synthesis.

B. Catalyst and Solvent Comparison: The choice of catalyst and solvent significantly impacts reaction efficiency, cost, and environmental footprint. While simple Brønsted acids are traditional, a wide array of alternatives have been developed.

Catalyst TypeExample(s)Typical SolventTemp. (°C)AdvantagesReference(s)
Homogeneous Acid Acetic Acid, H₂SO₄Ethanol, Propanol80-100Inexpensive, readily available[6][9][17]
Lewis Acid Sc(OTf)₃, LiClO₄Acetonitrile, WaterRT - 80High efficiency, mild conditions[1][11]
Heterogeneous Nano-ZnO, Montmorillonite K10Water, Solvent-freeRT - 100Recyclable, easy separation, green[3][11]
Phase Transfer Tetrabutylammonium Bromide (TBAB)Solvent-freeRTMild conditions, high yields[18]
None (Catalyst-Free) N/AWater, PEG-40080-100Simplest procedure, environmentally benign[11]

Part 3: Product Purification and Characterization

Purification Strategies:

  • Recrystallization: The most common method for purifying solid pyrazole products. A suitable solvent is one in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Ethanol and ethanol/water mixtures are frequently effective.[7][19]

  • Column Chromatography: Essential for purifying oils or separating mixtures of regioisomers. Silica gel is the standard stationary phase, with mobile phases typically consisting of ethyl acetate and hexane mixtures.[19]

  • Acid Salt Formation: For pyrazoles that are difficult to crystallize, purification can be achieved by dissolving the crude product in an organic solvent, treating it with an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt, filtering, and then neutralizing the salt to recover the pure free base.[20][21]

Spectroscopic Characterization: Unambiguous identification of the synthesized pyrazole is crucial. The following provides a summary of expected spectroscopic data.

TechniqueObservation for a Typical N-Phenyl-C-Alkyl PyrazoleReference(s)
¹H NMR Pyrazole Ring Protons: H4 proton typically appears as a singlet or triplet around δ 6.2-6.5 ppm. H3 and H5 protons (if present) are further downfield. Substituents: Signals corresponding to alkyl and aryl groups in their expected regions.[22][23]
¹³C NMR Pyrazole Ring Carbons: C3 (~139-152 ppm), C5 (~129-142 ppm), C4 (~105 ppm). The exact shifts are highly dependent on substituents.[22][23]
IR (Infrared) C=N stretching (~1500-1600 cm⁻¹), C=C stretching (~1400-1550 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹). N-H stretch (~3100-3500 cm⁻¹) if N-unsubstituted.[24][25]
Mass Spec (MS) The molecular ion peak (M⁺) should be clearly visible, confirming the molecular weight of the target compound.[23]

Conclusion

The cyclocondensation of 1,3-difunctional compounds with hydrazines is a powerful and enduring strategy for the synthesis of the pyrazole core. From the classical Knorr synthesis performed in refluxing ethanol to modern, eco-friendly microwave-assisted protocols in aqueous media, the fundamental reaction pathway remains a testament to its efficiency and versatility.[1][26] For researchers in drug discovery and materials science, a thorough understanding of the mechanism, the scope of reactants, and the practical aspects of these protocols is essential for the successful development of novel and functional pyrazole derivatives.

References

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Reactions, 4(3), 478-504. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Chemistry, N/A. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Kumar, A., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed, 28(19), 8171. [Link]

  • Pontiki, E., et al. (2021). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI Molecules, 26(17), 5364. [Link]

  • Gouda, M. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29331–29342. [Link]

  • A. A., El-Sayed, M., et al. (N/A). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • Al-Matar, H. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. [Link]

  • Cocco, A., et al. (2006). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI Molecules, 11(8), 648-658. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]

  • Zare, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online, 44(6), 727-732. [Link]

  • Kumar, V., et al. (2024). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. [Link]

  • Kumar, V., et al. (2025). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Ingenta Connect. [Link]

  • Sharma, R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 20, 1751-1757. [Link]

  • Chem Help Asap. (N/A). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 688-694. [Link]

  • Peterson, E. A., & Biscoe, M. R. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 16(23), 6184–6187. [Link]

  • Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Quiroga, J. (2018). recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • BASF SE. (2011). Process for the purification of pyrazoles.
  • Unknown Author. (2016). knorr pyrazole synthesis. Slideshare. [Link]

  • Organic Chemistry Portal. (N/A). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH, 23(11), 218. [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube. [Link]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications, 111(11), 6411-6454. [Link]

  • BASF SE. (2017). Catalytic hydrogenation process for preparing pyrazoles.
  • Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Alkorta, I., et al. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing), 20, 1193-1199. [Link]

  • Hadjieva, B., et al. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 101-107. [Link]

  • BASF SE. (2011). Method for purifying pyrazoles.
  • ResearchGate. (N/A). Large‐scale synthesis of 1H‐pyrazole. ResearchGate. [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide array of biological activities.[1][2][3] A significant area of interest has been the development of pyrazole derivatives as potent anti-inflammatory agents.[4][5] The therapeutic success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor featuring a pyrazole core, has spurred extensive research into novel analogues with improved efficacy and safety profiles.[5] These compounds often exert their anti-inflammatory effects by modulating key enzymatic pathways and signaling cascades integral to the inflammatory response, such as the inhibition of COX enzymes and the suppression of pro-inflammatory cytokines.[5][6]

This document provides a detailed guide for researchers investigating the anti-inflammatory properties of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid . While extensive research has been conducted on various pyrazole derivatives, this specific molecule represents a promising candidate for exploration. The presence of the 1-(4-methoxyphenyl) group is a feature in several known anti-inflammatory pyrazoles, suggesting its potential role in binding to therapeutic targets.[7][8] The carboxylic acid moiety at the 4-position offers a site for potential interactions within enzyme active sites and can influence the compound's pharmacokinetic properties.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a theoretical framework for the compound's mechanism of action based on related structures, alongside detailed, field-proven protocols for its empirical validation, both in vitro and in vivo.

Part 1: Postulated Mechanism of Action

Based on the extensive literature on structurally related pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-based anti-inflammatory drugs function as inhibitors of COX-1 and/or COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] It is plausible that this compound could exhibit inhibitory activity against these enzymes.

  • Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Some pyrazole compounds have been shown to suppress the activation of NF-κB, thereby reducing the downstream inflammatory cascade.

  • Suppression of Pro-inflammatory Cytokine Production: By inhibiting upstream targets like COX or NF-κB, the compound is expected to decrease the production and release of key pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells like macrophages.

The following diagram illustrates the potential interplay of these pathways, which are central to the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 Potential Sites of Action for This compound LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_path NF-κB Pathway Activation TLR4->NFkB_path activates NFkB NF-κB (Nuclear Translocation) NFkB_path->NFkB leads to COX2_gene COX-2 Gene Expression NFkB->COX2_gene Cytokine_gene Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6) NFkB->Cytokine_gene COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme translates to Cytokines TNF-α, IL-6 Release Cytokine_gene->Cytokines results in AA Arachidonic Acid PGs Prostaglandins AA->PGs converted by Inflammation Inflammation PGs->Inflammation Cytokines->Inflammation Test_Compound_1 Test Compound Test_Compound_1->NFkB_path Inhibits? Test_Compound_2 Test Compound Test_Compound_2->COX2_enzyme Inhibits?

Caption: Postulated anti-inflammatory signaling pathways and potential targets for the test compound.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of a compound's anti-inflammatory potential is typically performed in vitro using cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely accepted model for this purpose. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines.[3][10]

Protocol 2.1: Evaluation of Cytokine Suppression in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the ability of this compound to inhibit the production of TNF-α and IL-6.

A. Materials and Reagents

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for murine TNF-α and IL-6

B. Experimental Workflow

Caption: Workflow for the in vitro anti-inflammatory assay using RAW 264.7 cells.

C. Step-by-Step Procedure

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old media from the cells and replace it with media containing the desired concentrations of the test compound. Include a vehicle control (DMSO only).

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well (except for the unstimulated control) to a final concentration of 100-500 ng/mL.[11]

    • Incubate the plates for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection and Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant and store it at -80°C until analysis.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cytotoxicity Assay (MTT):

    • After removing the supernatant, add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability should be calculated relative to the vehicle-treated, unstimulated cells. It is crucial to ensure that any observed reduction in cytokine levels is not due to cytotoxicity of the compound.

D. Data Analysis and Interpretation

  • Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).

  • Compare the IC₅₀ values to that of a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

  • A significant, dose-dependent reduction in TNF-α and IL-6 levels, in the absence of significant cytotoxicity, would indicate that this compound has in vitro anti-inflammatory activity.

ParameterExample Data (Hypothetical)
Cell Line RAW 264.7
Stimulant LPS (1 µg/mL)
Test Compound IC₅₀ (TNF-α) 15 µM
Test Compound IC₅₀ (IL-6) 25 µM
Positive Control (Dexamethasone) IC₅₀ (TNF-α) 0.1 µM
Cytotoxicity (at 50 µM) < 10% reduction in cell viability

Part 3: In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening acute anti-inflammatory drugs.[7][9][12]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute, localized inflammation in the rat paw and the assessment of the anti-inflammatory effect of this compound.

A. Materials and Reagents

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in saline, or a solution containing DMSO, PEG400, and Tween-80)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Celecoxib (positive control)

  • Plethysmometer or digital calipers

  • Oral gavage needles

B. Experimental Workflow

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

C. Step-by-Step Procedure

  • Animal Preparation:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 5-10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

  • Dosing and Edema Induction:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

    • Administer the vehicle, positive control, or this compound orally via gavage. The dosing volume is typically 5-10 mL/kg.

    • One hour after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6] The peak edema is typically observed between 3 and 5 hours.[7]

D. Data Analysis and Interpretation

  • Calculate Paw Edema:

    • The increase in paw volume (edema) is calculated as: Edema = Vt - V₀.

  • Calculate Percentage Inhibition:

    • The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis:

    • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the vehicle control group. A p-value < 0.05 is generally considered statistically significant.

  • A dose-dependent and statistically significant reduction in paw edema compared to the vehicle control group indicates that this compound possesses acute anti-inflammatory activity in vivo.

GroupDose (mg/kg, p.o.)Paw Edema at 3h (mL) (Mean ± SEM)% Inhibition
Vehicle Control -0.85 ± 0.06-
Test Compound 100.64 ± 0.0524.7%
Test Compound 300.45 ± 0.04 47.1%
Test Compound 1000.31 ± 0.0363.5%
Indomethacin 100.38 ± 0.04**55.3%
p < 0.05, *p < 0.01 vs. Vehicle Control (Hypothetical Data)

Conclusion

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory agent. The protocols for in vitro cytokine release and in vivo carrageenan-induced paw edema are robust, well-validated methods that will allow researchers to ascertain the compound's activity and elucidate its potential mechanism of action. Positive results from these studies would warrant further investigation into its COX selectivity, effects on other inflammatory models, and a more detailed toxicological profile.

References

  • Chem Impex. (n.d.). 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Farah, N., & Butnariu, M. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Retrieved from [Link]

  • Nakamura, H., Sato, N., Takahashi, M., & Ono, N. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Tanaka, K., Shimotori, T., Makino, S., Aikawa, Y., Inaba, T., Yoshida, C., & Taketo, M. (1995). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of synthesized compounds. Retrieved from [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Lal Khokra, S. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. Retrieved from [Link]

  • Guedes, N., de Souza, G., & D'Elia, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Sadhana kumari, & Hareesh Gupta. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Department of Pharmaceutical Chemistry, Acharya Narendra Deo College of Pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2019). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Kim, D. H., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 39(4), 84-95. Retrieved from [Link]

  • Lee, J. C., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid as a Versatile Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2] Pyrazole derivatives have been successfully developed to target a multitude of biological pathways crucial for cancer cell survival and proliferation, such as various protein kinases (e.g., EGFR, CDK), tubulin polymerization, and DNA integrity.[1][3] The development of new pyrazole-based compounds remains a highly active area of research, driven by the need for more effective and selective cancer therapies.[3][4]

The 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid core is a particularly promising starting point for the development of new anticancer agents. This scaffold combines three key features:

  • The Pyrazole Core: Provides the fundamental heterocyclic structure known for its anticancer potential.[2]

  • The 4-Methoxyphenyl Group: This moiety is frequently found in biologically active compounds and can influence pharmacokinetic properties and target binding.

  • The Carboxylic Acid Handle (C4 Position): This functional group is an ideal anchor for chemical modification, allowing for the straightforward synthesis of a diverse library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).

These application notes provide a comprehensive framework for utilizing this scaffold, detailing protocols from the chemical synthesis of derivatives to their preclinical evaluation using in vitro and in vivo models.

II. Synthesis of Novel Derivatives

The strategic derivatization of the carboxylic acid group is a cornerstone of exploring the therapeutic potential of the scaffold. Amide coupling is a robust and versatile reaction that allows for the introduction of a wide array of chemical functionalities, enabling the fine-tuning of the molecule's properties to enhance potency and selectivity.

Protocol 1: Synthesis of Amide Derivatives

Causality and Rationale: This protocol employs a standard peptide coupling reagent, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), for the efficient activation of the carboxylic acid. This method is widely used due to its high efficiency, mild reaction conditions, and minimal side-product formation. The choice of amine for the coupling reaction is critical for the SAR study; a library of diverse amines (aliphatic, aromatic, heterocyclic) should be used to probe the chemical space around the core scaffold.

Materials:

  • This compound

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Selected primary or secondary amine (e.g., benzylamine as an example)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes, Brine, Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Activation: Add TBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The activation progress can be monitored by Thin Layer Chromatography (TLC).

  • Amide Coupling: Add the chosen amine (e.g., benzylamine, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's completion by TLC (typically 4-12 hours).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Scheme Scaffold 1-(4-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid Product Amide Derivative Scaffold->Product 1. TBTU, DIPEA, DMF 2. Stir at RT Amine R-NH₂ (Selected Amine) Amine->Product caption General Synthetic Scheme for Amide Derivatives.

Caption: General Synthetic Scheme for Amide Derivatives.

III. In Vitro Preclinical Evaluation

Initial screening of newly synthesized compounds is performed using cell-based assays to determine their cytotoxic potential and preliminary mechanism of action.[5] This is a critical step to triage compounds and select promising candidates for further development.[6]

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[7] It measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells. A reduction in metabolic activity is proportional to the number of viable cells and thus indicates the cytotoxic or cytostatic effect of the compound. Screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, liver) is essential to identify compounds with broad-spectrum activity or selective toxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized pyrazole derivatives dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well microplates, multichannel pipette, plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Representative Cytotoxicity Data

CompoundScaffold MoietyModification at C4IC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs A549IC₅₀ (µM) vs HepG2
Parent 1-(4-Methoxyphenyl)-pyrazole-COOH>100>100>100
PZ-01 1-(4-Methoxyphenyl)-pyrazole-CONH-Benzyl12.515.210.8
PZ-02 1-(4-Methoxyphenyl)-pyrazole-CONH-(4-Cl-Phenyl)5.87.14.9
PZ-03 1-(4-Methoxyphenyl)-pyrazole-CONH-Cyclohexyl25.130.528.4
Doxorubicin(Control Drug)N/A0.951.10.85

Note: Data are hypothetical and for illustrative purposes.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies Start Synthesized Derivative Library MTT MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Select Select 'Hit' Compounds (Potent & Selective) IC50->Select Apoptosis Apoptosis Assay (Annexin V / PI) Select->Apoptosis Pathway Target Validation (e.g., Western Blot, Kinase Assay) Apoptosis->Pathway caption Workflow for In Vitro Evaluation of Compounds.

Caption: Workflow for In Vitro Evaluation of Compounds.

IV. Elucidating the Mechanism of Action

Many pyrazole-based anticancer agents function by inducing apoptosis (programmed cell death) through the inhibition of key signaling pathways.[1] For instance, a compound might target a receptor tyrosine kinase like EGFR, which is often overactive in cancer, leading to uncontrolled cell growth.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Cell Proliferation, Survival) Nucleus->Proliferation Inhibitor Pyrazole Derivative (e.g., PZ-02) Inhibitor->EGFR caption Hypothetical Inhibition of the EGFR Signaling Pathway.

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

V. In Vivo Efficacy Assessment

Promising compounds identified from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a complex biological system.[8] The cell line-derived xenograft (CDX) model is a standard and essential preclinical tool for this purpose.[9][10]

Protocol 3: Subcutaneous Tumor Xenograft Model

Causality and Rationale: This protocol involves implanting human cancer cells into immunocompromised mice, which lack the adaptive immune system to reject the foreign cells.[11] This allows the human tumor to grow, creating a model to test the anticancer agent's ability to inhibit tumor growth in a living organism. Key parameters such as tumor volume and animal body weight are monitored to evaluate efficacy and toxicity, respectively.[12]

Materials:

  • 6-8 week old female immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human cancer cells (e.g., MCF-7) prepared in sterile PBS or Matrigel

  • Lead pyrazole compound (e.g., PZ-02) formulated in a suitable vehicle (e.g., 0.5% CMC-Na, 5% DMSO in saline)

  • Anesthetic (e.g., isoflurane)

  • Digital calipers, sterile syringes, and needles

Step-by-Step Methodology:

  • Ethical Approval: All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

  • Cell Implantation: Anesthetize the mouse. Subcutaneously inject 5 x 10⁶ MCF-7 cells (in 100 µL of PBS/Matrigel mix) into the right flank of each mouse.[12]

  • Tumor Growth: Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³). This typically takes 7-14 days.

  • Randomization and Treatment: Randomize mice into treatment and control groups (n=8-10 per group).

    • Treatment Group: Administer the lead compound (e.g., PZ-02) at a predetermined dose and schedule (e.g., 20 mg/kg, daily, via oral gavage).

    • Control Group: Administer the vehicle solution on the same schedule.

  • Monitoring: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12] Monitor the body weight and general health of the animals throughout the study.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³), or after a set duration (e.g., 21-28 days).

  • Data Analysis: Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Compare the average tumor volume and weight between the treatment and control groups to determine the therapeutic efficacy (Tumor Growth Inhibition, TGI).

VI. Conclusion and Future Perspectives

The this compound scaffold provides a robust and versatile platform for the discovery of novel anticancer agents. The protocols outlined in this guide offer a systematic approach, from rational design and synthesis to comprehensive preclinical evaluation. The data generated from these studies, particularly the structure-activity relationships, will be invaluable for optimizing lead compounds.[4] Future work should focus on expanding the derivative library, elucidating precise molecular targets, and evaluating lead candidates in more advanced preclinical models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human cancer.[9]

References

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Available at: [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed. Available at: [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Scientia. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

Sources

Development of herbicides using pyrazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of Herbicides Using Pyrazole Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Rise of Pyrazole Carboxylic Acids in Weed Management

In the pursuit of sustainable agriculture and effective weed control, the pyrazole scaffold has emerged as a "privileged structure" in the discovery of novel herbicides.[1] Its unique chemical properties and biological activities have led to the development of numerous commercial pesticides.[1][2][3] Pyrazole carboxylic acid derivatives, in particular, represent a versatile and potent class of compounds. Their significance lies in their ability to be chemically modified to target various essential enzymes in plants, leading to highly effective and often selective herbicidal action.[1][4][5]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of pyrazole-based herbicides. We will delve into the core mechanisms of action, provide robust protocols for synthesis and biological evaluation, and explore the principles of structure-activity relationship (SAR) studies that drive the optimization of these potent molecules.

Part 1: Mechanism of Action - Targeting Vital Plant Pathways

Understanding the mechanism of action is fundamental to designing effective herbicides. Pyrazole derivatives have been successfully developed to inhibit several key plant enzymes.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

One of the most successful targets for pyrazole herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8]

  • The Causality: HPPD is a critical enzyme in the tyrosine degradation pathway.[1][9] It catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] In plants, HGA is the precursor for the biosynthesis of plastoquinone and tocopherols.[1] Plastoquinone is an essential cofactor for the photosynthetic electron transport chain and for the activity of phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.

  • The Consequence of Inhibition: By inhibiting HPPD, pyrazole herbicides block the formation of plastoquinone. This leads to the indirect inhibition of PDS, causing an accumulation of the colorless precursor phytoene.[9] The lack of carotenoids, which are vital for photoprotection, results in the rapid photo-oxidation and destruction of chlorophyll in sunlight. This process manifests as the characteristic "bleaching" symptom in susceptible weeds, ultimately leading to plant death.[6][7] Several commercial herbicides, such as pyrazolate and tolpyralate, operate through this mechanism.[6][9][10]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes HGA Homogentisate (HGA) HPPD->HGA HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols PDS Phytoene Desaturase (PDS) (Active) Plastoquinone->PDS Activates Plastoquinone->PDS Photosynthesis Photosynthetic Electron Transport Plastoquinone->Photosynthesis Essential for Carotenoids Carotenoid Biosynthesis PDS->Carotenoids PDS->Carotenoids Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Lack of protection leads to Herbicide Pyrazole Carboxylic Acid Herbicide Herbicide->HPPD Inhibits

Caption: HPPD inhibition pathway by pyrazole herbicides.

Other Notable Mechanisms

While HPPD is a primary target, different structural classes of pyrazoles can inhibit other enzymes:

  • Acetolactate Synthase (ALS) Inhibitors: The pyrazole ring is a key component in some sulfonylurea herbicides that inhibit ALS, an enzyme essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: Certain pyrazole derivatives act as PPO inhibitors, disrupting chlorophyll and heme biosynthesis, which leads to rapid cell membrane damage.[1]

  • Photosynthetic Electron Transport Inhibitors: Some pyrazole compounds have been shown to inhibit photosynthetic electron transport, similar to commercial herbicides like diuron.[11]

Part 2: Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of a diverse library of compounds is the first step in a herbicide discovery program. The pyrazole ring is typically formed via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][12]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Start1 Substituted Ketone Claisen Step 1: Claisen Condensation (Base, e.g., NaOEt) Start1->Claisen Start2 Diethyl Oxalate Start2->Claisen Diketone 1,3-Diketone Intermediate Claisen->Diketone Knorr Step 2: Knorr Cyclization (Acid/Heat) Diketone->Knorr Hydrazine Substituted Hydrazine Hydrazine->Knorr PyrazoleEster Pyrazole Carboxylic Acid Ester Knorr->PyrazoleEster Hydrolysis Step 3: Hydrolysis (e.g., NaOH, then HCl) PyrazoleEster->Hydrolysis CarboxylicAcid Pyrazole Carboxylic Acid Hydrolysis->CarboxylicAcid AcylChloride Step 4: Acyl Chloride Formation (e.g., SOCl₂) CarboxylicAcid->AcylChloride P_COCl Pyrazole-COCl AcylChloride->P_COCl AmideCoupling Step 5: Amide Coupling P_COCl->AmideCoupling Amine Aromatic Amine (R-NH₂) Amine->AmideCoupling FinalProduct Final Pyrazole Carboxamide Derivative AmideCoupling->FinalProduct

Caption: Generalized workflow for pyrazole herbicide synthesis.

Protocol 2.1: General Synthesis of a 4-Benzoyl-Pyrazole-5-Carboxamide

This protocol is a generalized procedure inspired by common synthetic routes for HPPD-inhibiting pyrazole herbicides.[1] It is designed to be a self-validating system where the successful characterization of intermediates confirms the progression of the synthesis.

Objective: To synthesize a pyrazole carboxamide derivative for subsequent biological screening.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Substituted hydrazine hydrochloride

  • Ethanol, Toluene, Dichloromethane (DCM)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted aniline

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator

  • Analytical equipment: NMR, LC-MS, HRMS for characterization

Methodology:

Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate

  • Causality: This step creates the 1,3-dicarbonyl moiety required for cyclization with hydrazine. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, which then attacks the diethyl oxalate.

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add the substituted acetophenone (1.0 eq) dropwise at room temperature.

  • Add diethyl oxalate (1.1 eq) dropwise and stir the mixture at room temperature for 2-4 hours.

  • Heat the reaction to reflux for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cool the mixture, pour it into ice water, and acidify with dilute HCl to precipitate the 1,3-diketone intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Characterize the intermediate using ¹H NMR to confirm the presence of the diketone structure.

Step 2: Knorr Pyrazole Synthesis (Cyclization)

  • Causality: The hydrazine reacts with the two carbonyl groups of the intermediate to form the stable five-membered pyrazole ring.

  • Suspend the 1,3-diketone intermediate (1.0 eq) and substituted hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction and reduce the solvent volume using a rotary evaporator.

  • Pour the residue into water to precipitate the pyrazole ester product.

  • Filter, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.

  • Validation: Confirm the structure of the pyrazole carboxylic acid ester using ¹H NMR and LC-MS.

Step 3: Hydrolysis to Pyrazole Carboxylic Acid

  • Causality: The ester group is hydrolyzed to the corresponding carboxylic acid, which is the key functional group for further derivatization.

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water.

  • Add NaOH (2-3 eq) and heat to reflux for 2-4 hours.[13]

  • Cool the mixture, remove the ethanol via rotary evaporation, and dilute with water.

  • Acidify with concentrated HCl until a precipitate forms (pH ~2-3).

  • Filter the solid, wash thoroughly with water to remove salts, and dry.

  • Validation: Confirm the product via NMR. The disappearance of the ethyl ester signals and potential shift in aromatic protons indicate successful hydrolysis.

Step 4 & 5: Amide Coupling

  • Causality: The carboxylic acid is first converted to a more reactive acyl chloride, which readily reacts with an aniline to form a stable amide bond.

  • Suspend the pyrazole carboxylic acid (1.0 eq) in toluene or DCM containing a catalytic amount of DMF.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours.

  • Cool and evaporate the solvent and excess thionyl chloride under vacuum to yield the crude pyrazole acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Add the acyl chloride solution dropwise to the aniline solution at 0 °C and stir at room temperature overnight.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the final product by column chromatography or recrystallization.

  • Final Validation: Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).[14][15]

Part 3: Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their herbicidal activity. This is typically a tiered approach, starting with high-throughput in vitro or small-scale plant assays, followed by more detailed whole-plant greenhouse trials.

Protocol 3.1: In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the target HPPD enzyme.[6][7]

Principle: This assay measures the activity of the HPPD enzyme by monitoring the consumption of its substrate, HPPA. The inhibitory potential of a compound is determined by its ability to reduce this activity.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana, AtHPPD)

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.0, containing ascorbic acid and catalase.

  • Substrate: p-hydroxyphenylpyruvate (HPPA) solution.

  • Synthesized pyrazole compounds, dissolved in DMSO.

  • Positive control: A known HPPD inhibitor (e.g., mesotrione, topramezone).[6][7]

  • 96-well UV-transparent microplate.

  • Microplate reader spectrophotometer.

Methodology:

  • Prepare a series of dilutions for each test compound and the positive control in DMSO. A typical starting range is from 100 µM to 0.001 µM.

  • In each well of the 96-well plate, add:

    • X µL of Assay Buffer.

    • 1 µL of the compound dilution in DMSO (final DMSO concentration should be ≤1%).

    • Y µL of HPPD enzyme solution.

  • Include control wells:

    • Negative Control (100% activity): Add 1 µL of DMSO instead of the compound solution.

    • Blank (0% activity): Add buffer instead of the enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding Z µL of the HPPA substrate to all wells.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time. This reflects the rate of HPPA consumption.

  • Data Analysis & Validation:

    • Calculate the initial reaction rate for each concentration.

    • Normalize the rates relative to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal regression) to determine the IC₅₀ value.

    • The assay is valid if the positive control yields an IC₅₀ value within the expected range and the dose-response curve is well-defined.

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Z9AtHPPD0.05Topramezone1.33
Z9AtHPPD0.05Mesotrione1.76
Metabolite of PyrazolateHPPD0.013Pyrazolate0.052
Table summarizing example in vitro inhibition data. Data sourced from published studies for illustrative purposes.[6][7][9]
Protocol 3.2: Whole-Plant Greenhouse Bioassay (Post-emergence)

Objective: To assess the in vivo herbicidal efficacy and crop selectivity of synthesized compounds on various weed and crop species.[16][17]

Principle: This protocol simulates field conditions on a small scale to provide realistic data on a compound's performance. It is a self-validating system that relies on the inclusion of untreated controls and commercial standards for comparison.[16]

Materials:

  • Seeds of various weed species (e.g., barnyard grass, velvetleaf, green foxtail) and crop species (e.g., maize, wheat, cotton).[1][8]

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Greenhouse with controlled temperature (25-30 °C), humidity, and photoperiod (e.g., 16h light).[1][18]

  • Synthesized compounds, formulated as an emulsifiable concentrate or wettable powder.

  • Commercial standard herbicide (e.g., mesotrione for HPPD inhibitors).

  • Laboratory track sprayer for uniform application.

Methodology:

  • Plant Cultivation:

    • Sow seeds in pots and allow them to grow in the greenhouse.

    • Water and fertilize as needed to ensure uniform, healthy growth.

    • Thin seedlings to a consistent number per pot (e.g., 3-5 plants) before treatment.

  • Herbicide Application:

    • Treat plants when they reach a specific growth stage (e.g., 2-4 true leaves), as efficacy can be stage-dependent.[16]

    • Prepare solutions of the test compounds and the commercial standard at various application rates (e.g., 37.5, 75, 150 g active ingredient per hectare (g ai/ha)).[6][8]

    • Include an "untreated control" group that is sprayed only with the formulation blank (no active ingredient).

    • Apply the treatments uniformly using a calibrated track sprayer.[16] Each treatment should be replicated (e.g., 3-4 pots).

  • Evaluation:

    • Return the plants to the greenhouse and arrange them in a randomized complete block design to minimize environmental variability.

    • Visually assess herbicidal injury at set intervals, such as 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death). Look for specific symptoms like bleaching, necrosis, or stunting.

    • At the final evaluation point (e.g., 21 DAT), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis & Validation:

    • Calculate the percent growth inhibition for each treatment relative to the untreated control: Inhibition (%) = (1 - (Treated Fresh Weight / Control Fresh Weight)) * 100.

    • The experiment is considered valid if the untreated control plants are healthy and the commercial standard shows the expected level of activity.

    • Analyze the data using ANOVA to determine statistically significant differences between treatments.

    • Determine the effective dose (e.g., GR₅₀ - the dose causing 50% growth reduction) for each compound on each species.

CompoundRate (g ai/ha)Weed Species% Inhibition (14 DAT)Crop Safety (Maize)
Compound 16 150A. theophrasti>90.0%N/A
Compound 16 150S. viridis>90.0%N/A
Compound Z5 150Various WeedsExcellent0-10% injury
Compound V-8 300Broadleaf Weeds> PicloramSafe
Table summarizing example whole-plant bioassay data.[1][7][14]

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are the intellectual core of herbicide optimization. By systematically modifying the chemical structure of a lead compound and observing the corresponding changes in biological activity, researchers can identify the key molecular features required for high potency and selectivity.[19]

Principle: The goal is to build a predictive model of how chemical structure relates to herbicidal efficacy. This is an iterative process involving chemical synthesis and biological testing.

SAR_Cycle Lead Identify Lead Compound (from initial screen) Design Design Analogs (Systematic Modification) Lead->Design Synthesis Synthesize Analog Library (Protocol 2.1) Design->Synthesis Screening Biological Screening (Protocols 3.1 & 3.2) Synthesis->Screening Analysis Analyze Data (Identify Trends) Screening->Analysis Model Develop SAR Model (e.g., Halogen at R² is key) Analysis->Model Model->Design Iterate & Refine Optimized Optimized Candidate Model->Optimized

Sources

Application Notes and Protocols for Testing the Antimicrobial Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Pyrazole Compounds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazoles have emerged as a particularly promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Pyrazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[4][5] The mechanism of action for these compounds can be varied, with some derivatives inhibiting essential cellular processes like cell wall synthesis, protein synthesis, or nucleic acid synthesis.[6] Given the significant therapeutic potential of pyrazole-based antimicrobials, robust and standardized methods for evaluating their in vitro efficacy are paramount for advancing preclinical research and development.

This comprehensive guide provides detailed application notes and standardized protocols for assessing the antimicrobial activity of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental procedures. Adherence to these self-validating systems ensures the generation of accurate, reproducible, and meaningful data, which is the bedrock of trustworthy scientific advancement.

Part 1: Foundational Assays for Primary Screening

The initial assessment of a novel pyrazole compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][8] Two widely accepted methods for MIC determination are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Assay: A Quantitative Assessment of Antimicrobial Potency

The broth microdilution method is a quantitative technique that provides a precise MIC value, making it a gold standard for antimicrobial susceptibility testing.[8][9] This assay involves preparing two-fold serial dilutions of the pyrazole compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic and facultatively anaerobic bacteria as it is standardized and has low levels of inhibitors that might interfere with the antimicrobial activity of the test compound.[9]

  • Standardized Inoculum: The final inoculum density is critical. A higher density of bacteria can lead to falsely high MIC values, while a lower density can result in falsely low MICs. A 0.5 McFarland turbidity standard is used to standardize the initial bacterial suspension, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10][11]

  • Serial Dilutions: The two-fold serial dilution scheme allows for the precise determination of the MIC value across a broad range of concentrations.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Pyrazole Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls incubate Incubate Plate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay.

  • Preparation of Pyrazole Compound:

    • Dissolve the pyrazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed 1% and should be shown to not affect bacterial growth.

    • Prepare serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.[8][12] The typical final volume in each well is 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted pyrazole compound with the standardized bacterial suspension.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only) on each plate.[8]

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[8]

Agar Disk Diffusion Assay: A Qualitative Screening Tool

The agar disk diffusion method is a simpler, qualitative assay that is well-suited for rapid screening of multiple compounds.[2][14] It involves placing paper disks impregnated with a known concentration of the pyrazole compound onto an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for disk diffusion as it supports the growth of most common pathogens and has good batch-to-batch reproducibility.[13][14]

  • Inoculum Standardization: A standardized inoculum is crucial for obtaining reproducible zone sizes. A lawn of bacteria is created to ensure uniform growth.

  • Disk Application: The disks must be applied firmly to the agar surface to ensure good contact and uniform diffusion of the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plates Prepare Mueller-Hinton Agar (MHA) Plates inoculate Inoculate MHA Plate for a Confluent Lawn prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Impregnate Sterile Disks with Pyrazole Compound apply_disks Apply Impregnated Disks to Agar Surface prep_disks->apply_disks inoculate->apply_disks incubate Incubate Plate at 35-37°C for 16-20 hours apply_disks->incubate measure_zones Measure the Diameter of the Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion Assay.

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution assay.

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to obtain a uniform lawn of growth.[15]

  • Preparation and Application of Disks:

    • Sterile paper disks (6 mm in diameter) are impregnated with a known amount of the pyrazole compound solution.

    • Allow the solvent to evaporate completely before placing the disks on the agar.

    • Aseptically apply the disks to the inoculated agar surface, ensuring firm contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[13]

    • After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.

Part 2: Advanced Assays for In-Depth Characterization

While MIC determination is a crucial first step, a more comprehensive understanding of a pyrazole compound's antimicrobial profile requires further investigation. Time-kill kinetics and biofilm disruption assays provide valuable insights into the pharmacodynamics and the effect on bacterial communities.

Time-Kill Kinetics Assay: Assessing the Rate and Extent of Bacterial Killing

The time-kill kinetics assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16][17][18] This assay is essential for understanding the pharmacodynamics of a compound and can help predict its in vivo efficacy. A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[17]

  • Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the killing rate.

  • Concentration Range: Testing at different multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC) reveals whether the killing is concentration-dependent.

  • Viable Cell Counting: Plating and counting CFUs is the gold standard for determining the number of viable bacteria at each time point.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_analysis Analysis prep_cultures Prepare Log-Phase Bacterial Cultures expose Expose Bacteria to Compound prep_cultures->expose prep_compound Prepare Pyrazole Compound at Multiples of MIC prep_compound->expose sample Collect Aliquots at Defined Time Points (0, 2, 4, 8, 24h) expose->sample serial_dilute Perform Serial Dilutions of Samples sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates and Count Colonies (CFU) plate->incubate plot_data Plot log10 CFU/mL vs. Time incubate->plot_data

Caption: Workflow for the Time-Kill Kinetics Assay.

  • Preparation:

    • Grow a bacterial culture to the early to mid-logarithmic phase of growth.

    • Prepare tubes or flasks containing CAMHB with the pyrazole compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[19]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the pyrazole compound and the growth control.[20]

Biofilm Disruption Assay: Evaluating Activity Against Bacterial Communities

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[21] The ability of a novel pyrazole compound to disrupt pre-formed biofilms is a significant indicator of its potential clinical utility.

  • Biofilm Formation: Allowing bacteria to adhere and grow in a microtiter plate for 24-48 hours promotes the formation of a mature biofilm.

  • Crystal Violet Staining: Crystal violet is a simple and effective stain that binds to the cells and extracellular matrix of the biofilm, allowing for quantification of the total biofilm biomass.[21][22]

  • Metabolic Assays: Assays like the XTT or MTT assay measure the metabolic activity of the cells within the biofilm, providing an indication of cell viability after treatment.[21]

Biofilm_Disruption_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification inoculate_plate Inoculate Microtiter Plate with Bacterial Suspension incubate_formation Incubate for 24-48h to Allow Biofilm Formation inoculate_plate->incubate_formation wash_planktonic Wash to Remove Planktonic Cells incubate_formation->wash_planktonic add_compound Add Pyrazole Compound at Various Concentrations wash_planktonic->add_compound incubate_treatment Incubate for a Defined Period add_compound->incubate_treatment wash_compound Wash to Remove Compound incubate_treatment->wash_compound stain Stain with Crystal Violet wash_compound->stain solubilize Solubilize Stain stain->solubilize measure_abs Measure Absorbance solubilize->measure_abs

Caption: Workflow for the Biofilm Disruption Assay.

  • Biofilm Formation:

    • Dispense a standardized bacterial suspension into the wells of a flat-bottomed 96-well microtiter plate.[23][24]

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.[22]

    • Gently wash the wells with PBS to remove non-adherent, planktonic cells.[25]

  • Treatment with Pyrazole Compound:

    • Add fresh growth medium containing various concentrations of the pyrazole compound to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Wash the wells again with PBS to remove the compound and any detached biofilm.

    • Stain the remaining biofilm by adding 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[22][23]

    • Wash away the excess stain with water and allow the plate to air dry.[22]

    • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.[22]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Part 3: Data Interpretation and Quality Control

Accurate interpretation of results and stringent quality control are essential for the validity of any antimicrobial susceptibility testing.

Data Presentation and Interpretation

The results of the assays should be presented clearly and concisely.

AssayKey ParameterInterpretation
Broth Microdilution Minimum Inhibitory Concentration (MIC)The lowest concentration that inhibits visible growth. A lower MIC indicates higher potency.[7][26]
Agar Disk Diffusion Zone of Inhibition Diameter (mm)A larger zone diameter generally indicates greater susceptibility of the organism to the compound.
Time-Kill Kinetics Log₁₀ CFU/mL ReductionA ≥3-log₁₀ reduction indicates bactericidal activity, while a <3-log₁₀ reduction suggests bacteriostatic activity.[17]
Biofilm Disruption Percent Reduction in AbsorbanceA higher percentage reduction indicates greater efficacy in disrupting the biofilm.

It is crucial to understand that the MIC value for one antimicrobial agent cannot be directly compared to the MIC of another to determine which is "better".[7][27] The interpretation of susceptibility as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26][27][28] For novel compounds like pyrazoles, these breakpoints will not exist, and therefore, the MIC values serve as a measure of in vitro potency.

Quality Control: Ensuring the Integrity of Your Results

Quality control (QC) is a non-negotiable aspect of antimicrobial susceptibility testing.[29][30] It ensures the accuracy and reproducibility of the test system.

  • Reference Strains: Standardized quality control strains with known susceptibility profiles must be included in each assay run.[31][32] Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[32][33]

  • Acceptable Ranges: The results for the QC strains must fall within the established acceptable ranges published by CLSI or EUCAST.[30][32] If the QC results are out of range, the test results for the novel compounds are considered invalid, and the assay must be repeated after troubleshooting.[29][31]

  • Purity Checks: Always ensure the purity of the bacterial cultures used for testing.

  • Media and Reagent Quality: Use high-quality, standardized media and reagents.

By adhering to these detailed protocols and understanding the principles behind them, researchers can confidently and accurately assess the antimicrobial potential of novel pyrazole compounds, paving the way for the development of the next generation of antimicrobial agents.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • Bui, T. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Pharmacy Times.
  • Aryal, S. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Microbe Online.
  • Sykes, J. E. (n.d.). Interpretation of Culture & Susceptibility Reports. Clinician's Brief.
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-202. [Link]

  • Lee, H., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(3), 281-286. [Link]

  • Salam, M. A., et al. (2023). Conventional methods and future trends in antimicrobial susceptibility testing. Saudi Journal of Biological Sciences, 30(3), 103582. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Turnidge, J., & Paterson, D. L. (2007). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 45(11), 3862-3868. [Link]

  • Matuschek, E., Brown, D. F., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Biofilm Disruption Assay for Antibacterial Agent 167.
  • BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
  • Elgamoudi, B. A., Taha, T., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]

  • Microbiology International. (n.d.). Broth Microdilution.
  • Anusha, K., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9). [Link]

  • bio-protocol. (n.d.). EUCAST Disk Diffusion Testing for Antibiotic Resistance.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(11), 6649-6657. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(31), 27367-27382. [Link]

  • Yilmaz, I., et al. (2019). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 16(7), 779-788. [Link]

  • Jawad, A., et al. (2025). Antibacterial Activity Estimation of New Pyrazole Compounds. Iraqi Journal of Bioscience and Biomedical, 8(2). [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Matuschek, E., Brown, D. F. J., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. [Link]

  • Azeredo, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • EUCAST. (2026). Disk Diffusion and Quality Control.
  • Rybak, M. J., et al. (1999). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of Antimicrobial Chemotherapy, 44(5), 697-700. [Link]

  • Jesus, F. P. K., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 42(1), 133-138. [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Adnan, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Azeredo, J. (2018). Biofilm Assay.
  • El-Sayed, W. A., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(6), 6863-6879. [Link]

Sources

Application Note: A Comprehensive Workflow for the Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in understanding inflammation and the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] COX-1 is a constitutively expressed enzyme involved in physiological homeostasis, such as protecting the gastric mucosa.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other pro-inflammatory stimuli.[4][5] This distinction presented a compelling therapeutic strategy: selectively inhibiting COX-2 could offer potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[5][6]

Pyrazole derivatives represent a significant class of heterocyclic compounds that have been successfully developed as selective COX-2 inhibitors.[7][8][9] Commercially available drugs like Celecoxib, a diaryl-substituted pyrazole, validate this scaffold's potential.[7][10] The selectivity of these compounds is often attributed to their ability to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[4][5] This guide provides a detailed experimental workflow for the comprehensive evaluation of novel pyrazole derivatives as potent and selective COX-2 inhibitors, from initial in vitro screening to in vivo validation.

The COX Signaling Pathway and Inhibition

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids like prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[5][11] Selective COX-2 inhibitors block this pathway at the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1.[12]

COX_Pathway cluster_COX COX Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (e.g., GI Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Physiological Functions Prostanoids_2 Pro-inflammatory Prostaglandins (e.g., PGE2 - Pain, Fever, Inflammation) PGH2_2->Prostanoids_2 Inflammatory Response Inhibitor Pyrazole Derivative (Selective Inhibitor) Inhibitor->COX2 Inhibition

Caption: COX signaling pathway and the site of pyrazole derivative inhibition.

Integrated Experimental Workflow

A tiered approach is recommended for evaluating pyrazole derivatives. This workflow ensures that resources are focused on the most promising compounds, progressing from high-throughput in vitro assays to more complex cell-based and in vivo models.

Workflow cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Validation cluster_invivo In Vivo Efficacy A Primary Screen: COX-2 Inhibition Assay (Determine IC50) B Selectivity Screen: COX-1 Inhibition Assay (Determine IC50) C Data Analysis: Calculate Selectivity Index (SI) (SI = COX-1 IC50 / COX-2 IC50) A->C B->C D Cellular COX-2 Inhibition: Measure PGE2 production in LPS-stimulated macrophages C->D Promising Compounds E Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats D->E Potent Compounds F Lead Candidate Selection E->F

Caption: Tiered experimental workflow for evaluating COX-2 inhibitors.

In Vitro Enzyme Inhibition Assays

The initial step is to determine the potency and selectivity of the pyrazole derivatives using purified enzymes. Commercial kits are widely available for this purpose and provide a robust and reproducible method.[1][13][14]

Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric/Colorimetric)

This protocol outlines a general procedure adaptable for either COX-1 or COX-2, based on common commercial assay kits. The principle involves measuring the peroxidase activity of COX, which is coupled to the oxidation of a probe to generate a fluorescent or colorimetric signal.[1][15]

Self-Validation System:

  • Positive Control (Inhibitor): Celecoxib for COX-2; a non-selective NSAID like Indomethacin or a selective COX-1 inhibitor like SC-560 for COX-1.[13]

  • Negative Control (Vehicle): DMSO at the same final concentration as the test compounds.

  • Enzyme Control (100% Activity): Reaction with vehicle but no inhibitor.

  • Background Control: Reaction mix without the enzyme.

Materials:

  • Human recombinant COX-1 or COX-2 enzyme.[1]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[1]

  • Heme cofactor.[1]

  • Colorimetric or Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex™ Red).[1][14]

  • Arachidonic Acid (Substrate).[3]

  • Test pyrazole derivatives and control inhibitors (stock solutions in DMSO).

  • 96-well microplate (black or clear, depending on the detection method).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Dilute enzymes and cofactors in cold assay buffer immediately before use.[1]

  • Compound Plating: Prepare serial dilutions of the pyrazole derivatives and control inhibitors in assay buffer. A typical final concentration range might be 0.01 µM to 100 µM to generate a full dose-response curve.[11]

  • Assay Plate Setup: To the wells of the 96-well plate, add reagents in the following order:

    • 150 µL Assay Buffer.

    • 10 µL Heme.

    • 10 µL of diluted test compound, control inhibitor, or vehicle (DMSO).

    • 10 µL of diluted COX-1 or COX-2 enzyme.

  • Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).[3][16] This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.[3]

  • Detection: Immediately begin reading the plate kinetically in a microplate reader at the appropriate wavelength (e.g., Ex/Em = 535/590 nm for fluorometric assays) for 5-10 minutes.[13][17]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.[13]

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).[1]

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18][19]

Data Presentation and Interpretation

Summarize the results in a table to easily compare the potency and selectivity of the synthesized pyrazole derivatives. The Selectivity Index (SI) is a critical parameter for identifying COX-2 selective compounds. A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro Inhibitory Activity and Selectivity of Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
Pyrazole-A> 1000.15> 667
Pyrazole-B25.50.2891
Pyrazole-C5.25.80.9
Celecoxib 15.00.08188

Interpretation: Pyrazole-A shows excellent potency and selectivity for COX-2, superior to the reference compound Celecoxib. Pyrazole-B is potent and selective, while Pyrazole-C is non-selective.

Cell-Based Assays

Cell-based assays are crucial for confirming that the compounds can inhibit COX-2 in a more physiologically relevant environment, accounting for factors like cell permeability and off-target effects.

Protocol: PGE2 Production in LPS-Stimulated Macrophages

This assay measures the production of PGE2, a key inflammatory prostaglandin, in a cell line that inducibly expresses COX-2, such as murine RAW 264.7 macrophages.

Self-Validation System:

  • Positive Control (Inhibitor): A known COX-2 inhibitor (e.g., Celecoxib).

  • Negative Control (Vehicle): DMSO.

  • Stimulated Control: Cells treated with LPS and vehicle to represent maximal PGE2 production.

  • Unstimulated Control: Cells treated with vehicle only (no LPS) to measure basal PGE2 levels.

Materials:

  • RAW 264.7 macrophage cell line.

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds and Celecoxib.

  • Commercial Prostaglandin E2 (PGE2) ELISA kit.[11][20]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds or controls. Pre-incubate the cells with the compounds for 1-2 hours.

  • COX-2 Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for COX-2 expression and PGE2 production.[11]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[11]

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.[11][21]

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control. Determine the IC50 value as described for the in vitro assays.

In Vivo Efficacy Models

Promising candidates from cell-based assays should be advanced to in vivo models to assess their anti-inflammatory efficacy in a whole organism.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[22][23] The injection of carrageenan into the rat's paw induces a biphasic inflammatory response, with the later phase (after 1 hour) being largely mediated by prostaglandins produced by COX-2.[24]

Self-Validation System:

  • Positive Control: A standard NSAID with known efficacy, such as Indomethacin (10 mg/kg) or Celecoxib.[24]

  • Negative Control: The vehicle used to dissolve the test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g).

  • Lambda-Carrageenan (1% w/v solution in sterile saline).

  • Test compounds, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Plebysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, positive control, or vehicle to the respective groups of animals (n=6-8 per group) at a defined time (e.g., 60 minutes) before the carrageenan injection.[24]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[23][25]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[25]

  • Data Analysis:

    • Calculate the edema (increase in paw volume) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion

This structured, multi-tiered approach provides a robust framework for the identification and validation of novel pyrazole derivatives as selective COX-2 inhibitors. By integrating in vitro enzymatic assays, cell-based functional screens, and in vivo efficacy models, researchers can efficiently characterize compound potency, selectivity, and therapeutic potential. The inclusion of appropriate positive and negative controls at each stage is critical for ensuring the trustworthiness and reproducibility of the generated data, ultimately guiding the selection of lead candidates for further preclinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Fahmy, H., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 29(2), 1789-1820. Retrieved from [Link]

  • ResearchGate. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Retrieved from [Link]

  • MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • ResearchGate. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib - StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Retrieved from [Link]

  • PubMed. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Scientific.Net. (n.d.). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • YouTube. (2018, February 9). Celecoxib -NSAID Mechanism of Action. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • PubMed. (1999). Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • PMC. (n.d.). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional materials.[1] Its unique electronic properties and the presence of two reactive nitrogen atoms, along with three carbon atoms, offer a versatile platform for molecular elaboration. This guide provides a comprehensive overview of key protocols for the functionalization of the pyrazole ring system. It is designed for researchers and professionals seeking both theoretical understanding and practical, step-by-step methodologies for N-functionalization, C-functionalization (including electrophilic substitution and transition-metal-catalyzed cross-coupling), and cycloaddition reactions. The protocols herein are presented with an emphasis on causality, reproducibility, and validation, grounded in authoritative literature.

I. Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique reactivity profile. The N1-nitrogen is pyrrole-like and can be deprotonated to form a nucleophilic anion, while the N2-nitrogen is pyridine-like and basic, serving as a coordination site for metals or an electrophile trap.[2][3] The carbon atoms also exhibit distinct reactivity: the C4 position is electron-rich and susceptible to electrophilic attack, whereas the C3 and C5 positions are less reactive towards electrophiles but can be functionalized through other means, such as deprotonation or metal-catalyzed C-H activation.[4][5]

The ability to selectively introduce substituents at these various positions is crucial for modulating the physicochemical and pharmacological properties of pyrazole-containing molecules. Functionalization can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile, making these reactions essential in the drug discovery and development process.

II. Regioselectivity in Pyrazole Functionalization: A Mechanistic Overview

Controlling the regioselectivity of pyrazole functionalization is a primary challenge. The outcome of a reaction is dictated by a combination of electronic effects inherent to the ring, steric hindrance from existing substituents, and the specific reaction conditions employed.

  • N-Functionalization: In unsymmetrical pyrazoles, direct alkylation or arylation can lead to a mixture of N1 and N2 isomers due to tautomerism.[6] The regioselectivity can often be controlled by the careful choice of base, solvent, and the steric and electronic nature of both the pyrazole substituents and the incoming electrophile.[6]

  • C-Functionalization:

    • Electrophilic Aromatic Substitution: The C4 position is the most nucleophilic carbon and is the typical site for electrophilic attack (e.g., halogenation, nitration).[4][5][7]

    • Deprotonation/Metalation: Strong bases can deprotonate the C5 proton, which is the most acidic C-H bond, allowing for subsequent reaction with electrophiles.[8]

    • Transition-Metal-Catalyzed C-H Functionalization: Directing groups are often employed to achieve regioselectivity at positions other than C4. The pyridine-like N2 atom can act as a directing group to functionalize the C3 or C5 position.[8]

Below is a diagram illustrating the general reactivity of the pyrazole ring.

Caption: General reactivity and functionalization pathways of the pyrazole ring.

III. Key Functionalization Protocols

This section provides detailed, step-by-step protocols for several common and powerful methods to functionalize the pyrazole ring.

A. N-Functionalization: Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds, allowing for the N-arylation of pyrazoles under relatively mild conditions.[9]

Rationale: This protocol is chosen for its broad substrate scope and functional group tolerance compared to traditional methods like the Ullmann condensation. The use of a palladium precatalyst and a specialized phosphine ligand (XPhos) ensures high catalytic activity.

Protocol: N-Arylation of 4-Iodopyrazole with an Aryl Bromide [9]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol, 193.9 mg), the desired aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous toluene (5 mL) via syringe.

    • Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired N-aryl-4-iodopyrazole.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. C4-Functionalization: Electrophilic Bromination

Electrophilic halogenation at the C4 position is a fundamental transformation, providing a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.

Rationale: This protocol uses NBS for its ease of handling and high regioselectivity for the C4 position of the electron-rich pyrazole ring. The reaction is typically fast and proceeds under mild conditions.

Protocol: Bromination of a Boc-Protected Pyrazole [10]

  • Reaction Setup:

    • In a fume hood, dissolve the N-Boc-protected pyrazole substrate (2.5 mmol) in dimethylformamide (DMF) (10 mL) in a dry round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Add N-bromosuccinimide (NBS) (2.8 mmol, 498 mg) in small portions over a period of 20 minutes, maintaining the temperature at 0 °C.

    • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and monitor for completion by TLC (e.g., eluent: ethyl acetate/petroleum ether, 6:4).

    • Once the starting material is consumed, pour the reaction mixture into water (50 mL).

    • Extract the aqueous layer with diethyl ether (2 x 40 mL).

    • Wash the combined organic phases with water (2 x 50 mL) and then with saturated brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.

  • Purification:

    • The crude product can often be purified by trituration or recrystallization. For trituration, add a 1:1 mixture of light petroleum ether and diethyl ether (10 mL) to the crude solid and stir until a fine precipitate forms.

    • Collect the solid by filtration and dry under vacuum.

  • Characterization:

    • Characterize the 4-bromo-pyrazole product by melting point, IR spectroscopy, ¹H NMR, and ¹³C NMR.

C. C4-Functionalization: Nitration

Nitration of the pyrazole ring at the C4 position introduces a valuable nitro group, which can be a precursor for an amino group or act as an electron-withdrawing group.

Rationale: A mixture of fuming nitric acid and fuming sulfuric acid provides a potent nitrating agent (NO₂⁺) capable of efficient electrophilic substitution on the pyrazole ring. This one-pot, two-step method is optimized for high yield.[1][11][12]

Protocol: One-Pot Synthesis of 4-Nitropyrazole [11][12]

  • Reaction Setup (Caution: Use a fume hood and appropriate personal protective equipment):

    • To a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add pyrazole (1.0 equiv).

    • Slowly add concentrated sulfuric acid (2.1 equiv) to form the pyrazole sulfate salt.

    • In a separate flask, prepare the nitrating mixture by carefully adding 98% fuming nitric acid (1.5 equiv) to 20% fuming sulfuric acid (3.0 equiv) at 0 °C.

  • Nitration Reaction:

    • Slowly add the prepared fuming nitrosulfuric acid to the pyrazole sulfate solution dropwise, maintaining the temperature below 10 °C with the ice-water bath.

    • After the addition is complete, remove the ice bath and raise the temperature to 50 °C.

    • Stir the reaction at 50 °C for 1.5 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 mL for a 10 mmol scale reaction). A white solid should precipitate.

    • Stir the ice-water mixture until all the ice has melted.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum.

  • Purification:

    • The crude 4-nitropyrazole can be further purified by recrystallization from an appropriate solvent system, such as an ethyl ether/hexane mixture, to yield the final product.[11] The yield under these optimized conditions can be up to 85%.[1][12]

  • Characterization:

    • Confirm the identity and purity of the product using IR spectroscopy, ¹H NMR, ¹³C NMR, and HRMS.

D. C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halogenated pyrazole and a boronic acid derivative. This reaction is instrumental in constructing biaryl structures common in pharmaceuticals.[13]

Rationale: This protocol is highly reliable for coupling aryl boronic acids with 4-bromopyrazoles. The use of a palladium catalyst with a suitable ligand and a base is critical for the catalytic cycle.

Protocol: Coupling of 4-Bromopyrazole with Phenylboronic Acid [14]

  • Reaction Setup:

    • In a sealable reaction tube, combine the 4-bromopyrazole derivative (1.0 mmol), phenylboronic acid (1.5 mmol, 182.8 mg), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv) and a ligand like SPhos (0.04-0.10 equiv) or use a pre-catalyst like P1 (1.0-1.5 mol%).[14][15]

    • Add potassium carbonate (K₂CO₃) (2.0-3.0 mmol) or potassium phosphate (K₃PO₄) (2.0 mmol).[14]

    • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).

  • Reaction Execution:

    • Seal the tube and degas the mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture in an oil bath at 80-120 °C for 2-18 hours, with stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to afford the desired 4-arylpyrazole product.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

E. C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halopyrazole and a terminal alkyne, a key transformation for introducing alkynyl moieties.

Rationale: This reaction is highly efficient for coupling 4-iodopyrazoles with terminal alkynes. It utilizes a dual catalyst system of palladium and copper(I) iodide under mild, room temperature conditions.

Protocol: Coupling of 4-Iodopyrazole with a Terminal Alkyne [15]

  • Reaction Setup:

    • To a round-bottom flask, add the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

    • Add a suitable solvent, which also acts as the base, such as triethylamine (Et₃N).

    • Flush the flask with an inert atmosphere (Argon or Nitrogen).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts.

    • Wash the filter cake with the reaction solvent or another suitable organic solvent.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification:

    • Purify the residue by column chromatography on silica gel to isolate the desired 4-alkynylpyrazole.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

IV. Data Presentation and Validation

The success of any synthetic protocol is determined by the yield and purity of the desired product. Below is a summary table of typical yields for the described functionalization reactions, compiled from literature sources. It is important to note that yields are highly substrate-dependent.

Functionalization Reaction Pyrazole Substrate Coupling Partner/Reagent Catalyst/Conditions Typical Yield (%) Reference
Buchwald-Hartwig N-Arylation4-IodopyrazoleAryl BromidePd₂(dba)₃ / XPhos, K₂CO₃60-95%[9]
Electrophilic BrominationN-Boc-PyrazoleNBSDMF, 0°C to rt>90%[10]
Electrophilic NitrationPyrazoleFuming HNO₃ / Fuming H₂SO₄50°Cup to 85%[11][12]
Suzuki-Miyaura Coupling4-BromopyrazolePhenylboronic AcidPd(OAc)₂ / SPhos, K₂CO₃61-86%[14]
Sonogashira Coupling4-IodopyrazoleTerminal AlkynePd(PPh₃)₂Cl₂ / CuI, Et₃NHigh[15]

V. Experimental Workflow Visualization

The following diagram illustrates a typical workflow from a starting pyrazole to a functionalized derivative, emphasizing the key stages of reaction, work-up, and purification.

Experimental_Workflow Start Starting Pyrazole + Reagents Reaction Reaction Under Inert Atmosphere (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring periodically Monitoring->Reaction incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup complete Drying Drying & Solvent Removal Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Characterization (NMR, HRMS, MP) Purification->Characterization FinalProduct Pure Functionalized Pyrazole Characterization->FinalProduct

Caption: A generalized experimental workflow for pyrazole functionalization.

VI. Conclusion

The functionalization of the pyrazole ring system is a rich and diverse field, offering chemists a powerful toolkit to synthesize novel molecules with tailored properties. The protocols detailed in this guide represent robust and widely applicable methods for achieving N- and C-functionalization. By understanding the underlying mechanistic principles of regioselectivity and employing these validated procedures, researchers can confidently and efficiently explore the vast chemical space offered by the pyrazole scaffold, accelerating innovation in drug discovery and materials science.

VII. References

  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2023). Arabian Journal of Chemistry.

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). Chinese Journal of Energetic Materials.

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Journal of Chemical Sciences.

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. [Link]

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025). Benchchem.

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Journal of Organic Chemistry.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Angewandte Chemie International Edition.

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Green Chemistry.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules.

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. (2014). The Journal of Organic Chemistry.

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015). Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). Molecules.

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules.

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry.

  • The Bromination of Pyrazabole. (1982). DTIC.

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules.

  • Combined Experimental and Computational Investigations of Rhodium and Ruthenium Catalysed C H Functionalisation of Pyrazoles with Alkynes. (2014). Heriot-Watt University.

  • The Theoretical and Experimental Study of DiazomethaneStyrene [3+2]-Cycloadditions. (2025). Journal of Organic and Pharmaceutical Chemistry.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). Synthetic Communications.

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2014). RSC Advances.

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2006). Green Chemistry.

  • Pyrazole. (n.d.). SlideShare. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2021). Journal of Drug Delivery and Therapeutics.

  • Preparation method and application of bromopyrazole compound intermediate. (2020). Google Patents.

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Chemical Society Reviews.

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). European Journal of Medicinal Chemistry.

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry.

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2013). Journal of the Mexican Chemical Society.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry.

  • Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. (2021). ResearchGate.

  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity, a common challenge when working with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. As Senior Application Scientists, we have compiled this resource based on both fundamental mechanistic principles and field-proven experimental insights.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of the Knorr pyrazole synthesis?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the Knorr pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1] This is because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two different carbonyl groups, leading to two possible initial points of attack and subsequent cyclization pathways.[1][2][3] Controlling which isomer is preferentially formed is a critical aspect of synthesizing the desired pyrazole derivative.

Q2: What are the primary factors that influence the regiochemical outcome of the reaction?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:[1]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Steric Hindrance: The size of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the reaction. A bulky group on either reactant will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as pH, solvent, and temperature can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral conditions.[1][4]

Q3: How does the choice of hydrazine (e.g., methylhydrazine vs. phenylhydrazine) affect regioselectivity?

A3: The nature of the substituent on the hydrazine significantly impacts the nucleophilicity of its two nitrogen atoms.

  • In methylhydrazine , the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the unsubstituted terminal nitrogen (N2).

  • In phenylhydrazine , the phenyl group is electron-withdrawing, which reduces the nucleophilicity of the attached nitrogen (N1), making the terminal nitrogen (N2) the more nucleophilic center.

The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[5] This fundamental difference is a key consideration when predicting the major regioisomer.

Troubleshooting Guide

Problem 1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing an inseparable mixture of regioisomers.

Causality: The formation of a regioisomeric mixture is the default outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are not pronounced enough to favor one reaction pathway significantly over the other.[6] Standard reaction conditions, such as using ethanol as a solvent at reflux, often provide insufficient selectivity.[7]

Solutions:

Solution 1.1: Solvent Modification - The Fluorinated Alcohol Effect

Recent studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , as the solvent can dramatically increase regioselectivity.[7] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[7]

Experimental Protocol: Regioselective Synthesis using TFE [7]

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions in TFE are often significantly faster than in traditional solvents.

  • Work-up: Once the starting material is consumed, remove the TFE under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation: Solvent Effects on Regioselectivity

1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow Selectivity[7]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[7]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>95:5[7]

Regioisomer A is the desired 3-trifluoromethyl product.

Problem 2: The regioselectivity of my reaction is inconsistent between batches.

Causality: Inconsistent regioselectivity often points to subtle variations in reaction conditions that have a significant impact on the reaction mechanism. Acid catalysis plays a crucial role in the Knorr synthesis, as protonation of a carbonyl oxygen activates it for nucleophilic attack.[4] Trace amounts of acidic or basic impurities in reagents or solvents can lead to unpredictable outcomes. The reaction kinetics can be more complex than initially assumed, with findings of autocatalysis and unexpected intermediates under certain conditions.

Solutions:

Solution 2.1: pH Control and Acid Catalysis

To ensure reproducibility, explicitly control the pH of the reaction. The addition of a controlled amount of an acid catalyst can stabilize the reaction pathway and lead to a consistent regioisomeric ratio.[4][8]

Experimental Protocol: Acid-Catalyzed Knorr Synthesis [8]

  • Reaction Setup: In a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (3 mmol) and the hydrazine (e.g., hydrazine hydrate, 6 mmol).

  • Solvent and Catalyst: Add a suitable solvent like 1-propanol (3 mL) followed by a specific amount of glacial acetic acid (e.g., 3 drops).

  • Heating: Heat the mixture with stirring at a controlled temperature (e.g., 100°C) for a fixed duration (e.g., 1 hour).

  • Isolation: Cool the reaction mixture to induce crystallization. Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: Recrystallize the product from a suitable solvent like ethanol to obtain the pure pyrazole.

Solution 2.2: Reactant Stoichiometry

Recent research using transient flow methodology has revealed that the ratio of reactants can influence the regioselectivity of the Knorr synthesis. This suggests that for unsymmetrical dicarbonyls, varying the ratio of the hydrazine to the dicarbonyl compound could be a tool to fine-tune the isomeric ratio.

Visualization of Key Concepts

Diagram 1: Knorr Pyrazole Synthesis - The Regioselectivity Challenge

This diagram illustrates the two competing pathways in the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl, leading to the formation of two distinct regioisomers.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_A Pathway A cluster_B Pathway B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at C1 Dicarbonyl->Attack_A More electrophilic or less hindered C=O Attack_B Attack at C2 Dicarbonyl->Attack_B Less electrophilic or more hindered C=O Hydrazine Substituted Hydrazine (R'-NHNH2) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Product_A Regioisomer A Intermediate_A->Product_A Intermediate_B Intermediate B Attack_B->Intermediate_B Product_B Regioisomer B Intermediate_B->Product_B

Caption: Competing pathways in Knorr synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to troubleshoot and optimize the regioselectivity of a Knorr pyrazole synthesis.

Caption: Troubleshooting workflow for regioselectivity.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • ResearchGate. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Powers, D. G., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11654-11658. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4897. [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 183. [Link]

  • Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Royal Society of Chemistry. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(15), 4148-4153. [Link]

  • Springer Professional. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2012). Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of Pyrazole Compounds During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the integrity of their pyrazole-based molecules. Pyrazoles are a cornerstone of modern chemistry, appearing in everything from blockbuster pharmaceuticals to advanced agrochemicals.[1][2] Their stability, however, is not absolute and is highly dependent on their substitution pattern and storage environment. Inconsistent experimental results can often be traced back to unforeseen compound degradation.

This document provides in-depth, field-proven insights into the common degradation pathways affecting pyrazole compounds and offers robust troubleshooting guides and protocols to ensure the long-term stability and reliability of your valuable materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal general storage conditions for pyrazole compounds?

The optimal storage conditions are designed to mitigate the primary degradation risks: oxidation, hydrolysis, and photodegradation. For most pyrazole derivatives, especially those of unknown stability, the standard recommendation is to store them as a solid in a tightly sealed container, protected from light, in a cool, dry environment.[3] For enhanced protection, storage at low temperatures (e.g., 2-8°C or -20°C) under an inert atmosphere (argon or nitrogen) is strongly advised.[4]

Q2: My pyrazole compound, which was initially a white solid, has turned brown/yellow upon storage. What is the likely cause?

A color change, particularly to brown or yellow, is a common indicator of degradation. The most frequent culprit is oxidation, which can affect the pyrazole ring or its substituents, leading to the formation of colored byproducts.[4] This is especially common for pyrazoline derivatives, which are more susceptible to oxidation.[4] Another potential cause is photodecomposition from exposure to ambient or UV light.

Q3: I ran a quality control check on my stored pyrazole and observed a new spot on the TLC plate and a new peak in the HPLC chromatogram. What does this signify?

The appearance of new spots or peaks is a clear sign that your compound has degraded, resulting in the formation of one or more new chemical entities.[4] This compromises the purity of your sample and can significantly impact experimental outcomes. The cause could be any of the primary degradation pathways—hydrolysis, oxidation, or photolysis—depending on the compound's structure and how it was stored. A systematic investigation using forced degradation studies may be necessary to identify the degradant.[5]

Q4: How do different substituents on the pyrazole ring affect its overall stability?

Substituents play a critical role in the stability of the pyrazole core. The aromatic nature of the pyrazole ring itself confers a degree of stability.[6][7] However, this can be modulated:

  • Electron-Withdrawing Groups (e.g., nitro groups): Can increase susceptibility to nucleophilic attack, although some highly nitrated pyrazoles are noted for their thermal stability.[8]

  • Electron-Donating Groups (e.g., amino, alkyl groups): May increase susceptibility to oxidation.

  • Labile Functional Groups: Substituents such as esters, amides, or other functionalities can be prone to hydrolysis under acidic or basic conditions, even if the core pyrazole ring remains intact.[5][9] For example, some pyrazole esters have been shown to degrade rapidly in buffer solutions.[9]

  • Bulky Groups: Steric hindrance from large substituents can sometimes shield the ring from attack, enhancing stability.[10]

Troubleshooting Guide for Pyrazole Degradation

This section addresses specific issues you may encounter. Use the following table to diagnose and resolve problems related to pyrazole instability.

Observed Issue Potential Cause(s) Recommended Immediate Action Long-Term Preventative Measure
Color Change (e.g., browning, yellowing) Oxidation; Photodecomposition.[4]Analyze purity via HPLC or TLC. If impure, re-purify the compound via chromatography or recrystallization.Store the compound under an inert atmosphere (N₂ or Ar), protect from light using an amber vial or aluminum foil, and store at a reduced temperature (2-8°C).[4]
Decreased Purity by HPLC/TLC Analysis Hydrolysis; Thermal degradation; Slow oxidation.Quantify the purity. If it is below the acceptable limit for your application, re-purify. Consider if the degradation occurred in solid-state or in solution.For solids, ensure storage is anhydrous using a desiccator. For solutions, prepare them fresh and use pH-neutral, degassed solvents. Avoid prolonged heating.[11]
Poor or Altered Solubility Formation of insoluble degradation products or polymers. Moisture absorption leading to clumping.Attempt to dissolve a small sample in a trusted solvent. If insoluble material is present, filter the solution before use and re-characterize the soluble portion.Store in a desiccator, preferably under an inert atmosphere. Ensure the container is tightly sealed to prevent moisture ingress.[12]
Inconsistent Biological/Chemical Assay Results Degradation of the active compound, leading to a lower effective concentration. Formation of inhibitors or interfering byproducts.Immediately run a QC check (HPLC, LC-MS) on the batch of the compound being used. Compare with the certificate of analysis or data from a freshly prepared sample.Implement a routine QC schedule for stored compounds. Aliquot stock compounds into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination of the bulk supply.

Visualizing the Degradation Workflow

When faced with potential degradation, a logical troubleshooting process is essential. The following workflow provides a systematic approach to identifying and resolving stability issues.

G A Degradation Suspected (e.g., color change, poor results) B Perform QC Analysis (HPLC, TLC, LC-MS) A->B C Is Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Purity Unacceptable C->E No F Identify Degradation Pathway E->F G Oxidation (Air/Peroxide Exposure) F->G Brown Color H Hydrolysis (Moisture/pH Exposure) F->H Stored in Solution I Photodecomposition (Light Exposure) F->I Clear Vial J Re-purify Compound (Chromatography/Recrystallization) G->J H->J I->J K Implement Corrective Storage Protocol (Inert gas, desiccate, protect from light) J->K L Re-test Purity K->L DegradationPathways cluster_main Pyrazole Core (R-Pz) cluster_stressors cluster_outcomes Pz Pyrazole Compound Ox Oxidized Products (e.g., N-oxides, ring-opened) Pz->Ox Hy Hydrolyzed Products (Side-chain cleavage) Pz->Hy Ph Photoproducts (Radicals, Isomers) Pz->Ph Th Thermal Degradants Pz->Th O2 Oxygen (O₂) Peroxides O2->Pz Oxidation H2O H₂O / H⁺ / OH⁻ H2O->Pz Hydrolysis Light Light (hν) Light->Pz Photodecomposition Heat Heat (Δ) Heat->Pz Thermal Degradation

Caption: Primary degradation pathways for pyrazole compounds.

  • Oxidation: This is one of the most common degradation routes, especially for electron-rich pyrazoles or related structures like pyrazolines. [4]Atmospheric oxygen can lead to the formation of N-oxides or ring-opened byproducts. The reaction can be catalyzed by trace metals or light. C-alkylated side chains are also susceptible to attack by oxidizing agents. [13]2. Hydrolysis: While the pyrazole ring itself is generally resistant to hydrolysis, appended functional groups often are not. [5]Esters, amides, nitriles, and other common moieties can be cleaved under acidic or basic conditions, including exposure to atmospheric moisture over long periods. The stability of drugs like Tegoprazan is known to be compromised in both acidic and alkaline environments. [11]3. Photodecomposition: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds. This can lead to radical formation, isomerization, or complex rearrangements. [5]Studies have shown that the N-H bond in pyrazole can undergo ultrafast dissociation upon photoexcitation. 4. Thermal Degradation: Although many pyrazole derivatives exhibit good thermal stability,[8][14] elevated temperatures accelerate all chemical reactions, including degradation. Heat should be considered a catalyst for the other degradation pathways. Storing compounds near heat sources or in areas with significant temperature fluctuations should be avoided. [12]

Experimental Protocols for Storage and Stability Assessment

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Pyrazole Compounds

This protocol is designed to maximize the shelf-life of solid pyrazole compounds.

  • Initial QC: Before storing, confirm the identity and purity of the freshly synthesized or received compound using an appropriate analytical method (e.g., NMR, LC-MS, HPLC). This provides a baseline (t=0) for future comparisons.

  • Aliquoting: Avoid using the entire batch as a working stock. Aliquot the compound into several smaller, appropriately sized vials based on anticipated experimental needs. This prevents contamination and repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere Packaging: Place an open, labeled vial containing an aliquot into a larger container or a Schlenk flask. Cycle the atmosphere by evacuating and backfilling with a dry, inert gas (e.g., argon or nitrogen) at least three times.

  • Sealing: Securely cap the vial while still under the inert atmosphere. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Light Protection: Place the sealed vial inside an amber bag or wrap it completely in aluminum foil to protect it from light.

  • Storage Conditions: Store the protected vial in a designated, temperature-controlled environment (e.g., a freezer at -20°C or a refrigerator at 2-8°C). Add a "Do Not Open Until at Room Temperature" label.

  • Usage: When an aliquot is needed, remove it from cold storage and allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

Protocol 2: A Standard RP-HPLC Method for Routine Stability Assessment

This protocol provides a general, validated method for monitoring the purity of pyrazole derivatives over time. [15]It should be optimized for your specific compound.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or DAD detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [15]2. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • An example isocratic condition could be 80:20 Methanol:0.1% TFA in water. [15]A gradient elution may be necessary for compounds with impurities of very different polarity.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min. [15] * Column Temperature: 25°C. [15] * Injection Volume: 5-10 µL. [15] * Detection Wavelength: Select the λmax of your pyrazole compound (e.g., 206 nm was used for one derivative) or monitor at multiple wavelengths if using a DAD. [15]4. Sample Preparation:

    • Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 50-80 µg/mL). [15]5. Analysis and Data Interpretation:

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area:

      • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

    • Compare this purity value to the baseline (t=0) measurement to determine if degradation has occurred. The presence of new, growing peaks over time is a definitive sign of instability.

References

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Recent Scientific Research. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Moving from the bench to a pilot or manufacturing scale introduces challenges that require a nuanced understanding of reaction kinetics, thermodynamics, and process control. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered during scale-up.

Section 1: Synthesis Overview and Key Transformations

The synthesis of this compound is typically achieved via a two-step process. The foundational Knorr pyrazole synthesis is a reliable method for constructing the heterocyclic core, followed by a straightforward hydrolysis to yield the final product.[1]

  • Step 1: Pyrazole Ring Formation (Condensation). (4-Methoxyphenyl)hydrazine hydrochloride is condensed with an appropriate three-carbon building block, such as ethyl (ethoxymethylene)cyanoacetate, to form the intermediate, ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

  • Step 2: Ester Hydrolysis (Saponification). The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidic work-up, to yield the target carboxylic acid.

General Synthetic Workflow

Synthesis_Workflow Reactants (4-Methoxyphenyl)hydrazine HCl + Ethyl (ethoxymethylene)cyanoacetate Step1 Step 1: Condensation (e.g., Ethanol, K2CO3, Reflux) Reactants->Step1 Intermediate Ethyl 1-(4-Methoxyphenyl)-1H- pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Saponification (e.g., NaOH, EtOH/H2O) Intermediate->Step2 Acidification Acidic Work-up (e.g., HCl) Step2->Acidification Product Crude 1-(4-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid Acidification->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: High-level workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the scale-up of this synthesis.

Part A: Pyrazole Ester Synthesis (Condensation Reaction)

Q1: We are scaling up the condensation reaction, and the batch is turning dark brown, resulting in a low yield of impure ester. What is the likely cause and solution?

A: This is a classic sign of an uncontrolled exotherm. The condensation of hydrazine with a 1,3-dicarbonyl equivalent is often exothermic.[2] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the environment. When scaling up, this ratio decreases dramatically, causing heat to build up within the reactor.[2] This temperature spike can lead to thermal degradation of the hydrazine starting material and the product, forming polymeric and colored impurities.

Troubleshooting Steps:

  • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mass.

  • Control Reagent Addition: The most critical parameter is the addition rate of the (4-methoxyphenyl)hydrazine. Add it subsurface in a controlled, dropwise manner. A slower addition profile is almost always necessary for larger batches.[2]

  • Improve Mixing: Inefficient stirring can create localized "hot spots." Ensure the agitator is appropriately sized and shaped for the reactor geometry and that the stirring speed is sufficient to maintain a homogenous mixture without splashing.[2]

Q2: Our yield is inconsistent between large-scale batches, even with temperature control. What other scale-dependent factors should we investigate?

A: Beyond thermal control, solvent effects and reagent stoichiometry are key. A solvent that works well in the lab might be suboptimal at scale.[2]

Troubleshooting Steps:

  • Solvent Selection: While ethanol is common, consider its boiling point in relation to your exotherm. A higher-boiling solvent like 2-propanol or tert-amyl alcohol might offer a wider operating window. The solvent must also be appropriate for the final product isolation; ideally, the product should be sparingly soluble at room temperature to facilitate precipitation upon cooling.[3]

  • Base Stoichiometry: Potassium carbonate is often used to neutralize the hydrazine hydrochloride salt in situ. Ensure the base is finely powdered and well-dispersed. Inadequate neutralization can stall the reaction. For a 100 L reactor, you may need to add the base in portions or as a slurry to ensure proper mixing.

  • Atmosphere Control: Hydrazine derivatives can be sensitive to air oxidation, especially at elevated temperatures, which can contribute to discoloration.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended at scale.

Q3: The intermediate ester is difficult to isolate from the reaction mixture at scale. What can we do?

A: Isolation at scale often requires optimizing the crystallization or precipitation process. Simply cooling the reaction mixture may not be sufficient or efficient.

Troubleshooting Steps:

  • Anti-Solvent Addition: Consider adding a non-polar anti-solvent (e.g., water or heptane) to the cooled reaction mixture to induce precipitation. This must be done slowly to avoid oiling out and to promote the formation of a filterable solid.[3]

  • Seeding: Develop a seeding strategy. Adding a small quantity of pure, crystalline product to the cooled solution can promote controlled crystallization and result in a more uniform particle size, which improves filtration and washing efficiency.

  • Concentration: Before cooling, it may be necessary to distill off a portion of the solvent to reach a concentration optimal for crystallization.

Part B: Ester Hydrolysis and Product Isolation

Q4: The saponification of the pyrazole ester is sluggish and often incomplete on a larger scale. How can we improve this?

A: Incomplete hydrolysis is typically due to insufficient mixing in a multiphasic system or poor solubility of the ester.

Troubleshooting Steps:

  • Phase Transfer Catalyst: If the ester has low solubility in the aqueous base, the reaction can be rate-limited by the interface between the organic and aqueous phases. Adding a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the hydrolysis.

  • Co-solvent: Increasing the proportion of the organic co-solvent (e.g., ethanol or THF) can create a more homogeneous solution, improving contact between the ester and the hydroxide.

  • Temperature: While higher temperatures increase the reaction rate, be cautious. Ensure the product is stable at the desired temperature for the required duration. A typical range is 60-80 °C.

  • Monitoring: Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material. Do not proceed to work-up until the ester is consumed (<1% remaining).

Q5: During the acidic work-up, we experience significant product loss and sometimes the product "oils out" instead of precipitating. How can we optimize the isolation?

A: This is a critical step where yield is often lost. The key is to control the pH and temperature of the precipitation.

Troubleshooting Steps:

  • Optimal pH for Precipitation: Determine the exact pH range for maximum precipitation. This is typically 1-2 pH units below the pKa of the carboxylic acid. Slowly add your acid (e.g., 2M HCl) and monitor the pH closely. Adding acid too quickly can cause localized pH drops, leading to oiling out.

  • Temperature Control: Perform the acidification at a controlled, lower temperature (e.g., 0-10 °C). This often promotes the formation of a crystalline solid over an amorphous oil.

  • Stirring: Maintain good, but not overly vigorous, stirring during acidification. This ensures uniform pH and temperature throughout the vessel.

  • Digestion Time: After reaching the target pH, allow the slurry to stir (digest) for a period (e.g., 1-2 hours) at the cold temperature. This allows the crystallization process to complete, maximizing yield and improving filterability.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Purity Issue Step Which Step? Start->Step Condensation Step 1: Condensation Step->Condensation Condensation Hydrolysis Step 2: Hydrolysis / Work-up Step->Hydrolysis Hydrolysis Condensation_Symptom Symptom? Condensation->Condensation_Symptom Hydrolysis_Symptom Symptom? Hydrolysis->Hydrolysis_Symptom Dark_Color Dark Color / Tar Condensation_Symptom->Dark_Color Color Inconsistent_Yield Inconsistent Yield Condensation_Symptom->Inconsistent_Yield Inconsistency Action_Exotherm Action: - Monitor Internal Temp - Slow Reagent Addition - Improve Agitation Dark_Color->Action_Exotherm Action_Solvent Action: - Re-evaluate Solvent - Check Base Stoichiometry - Use Inert Atmosphere Inconsistent_Yield->Action_Solvent Incomplete_Rxn Incomplete Reaction Hydrolysis_Symptom->Incomplete_Rxn Incomplete Isolation_Loss Poor Isolation / Oiling Out Hydrolysis_Symptom->Isolation_Loss Isolation Action_Homogenize Action: - Add Phase Transfer Catalyst - Adjust Co-Solvent Ratio - Monitor by HPLC/TLC Incomplete_Rxn->Action_Homogenize Action_Precipitate Action: - Control Acidification Rate & Temp - Identify Optimal pH - Allow for Slurry Digestion Isolation_Loss->Action_Precipitate

Caption: A decision tree for troubleshooting common scale-up issues.

Section 3: Scalable Experimental Protocols

The following protocols are provided as a starting point for scale-up. All operations should be conducted in appropriately sized reactors with proper safety controls.

Protocol 1: Synthesis of Ethyl 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylate
ReagentMolar Mass ( g/mol )10 g Scale (g)100 g Scale (g)Molar Eq.
(4-Methoxyphenyl)hydrazine HCl174.6310.0100.01.0
Ethyl (ethoxymethylene)cyanoacetate169.189.797.01.0
Potassium Carbonate (anhydrous, fine)138.2115.8158.02.0
Ethanol (200 proof)-100 mL1.0 L-

Procedure:

  • Charge the reactor with Potassium Carbonate and Ethanol. Begin agitation to form a slurry.

  • Charge the (4-Methoxyphenyl)hydrazine hydrochloride to the reactor.

  • Heat the mixture to a gentle reflux (~78 °C) and hold for 30 minutes to ensure complete neutralization.

  • Cool the mixture to 60 °C.

  • Begin the controlled, subsurface addition of ethyl (ethoxymethylene)cyanoacetate over a period of 1-2 hours. Monitor the internal temperature and do not allow it to exceed 80 °C. Use jacket cooling as needed.

  • After the addition is complete, maintain the reaction at reflux for 18-24 hours. Monitor the reaction progress by TLC or HPLC until the starting hydrazine is consumed.

  • Cool the reaction mixture to 0-5 °C over 2-3 hours.

  • Slowly add an equal volume of cold water as an anti-solvent to precipitate the product.

  • Stir the resulting slurry for an additional 1-2 hours at 0-5 °C.

  • Filter the solid product, wash the cake with a cold 1:1 mixture of ethanol/water, followed by a wash with cold water.

  • Dry the solid in a vacuum oven at 50-60 °C until constant weight is achieved.

    • Expected Yield: 75-85%

    • Appearance: Off-white to light yellow solid.

Protocol 2: Hydrolysis to this compound
ReagentMolar Mass ( g/mol )10 g Scale (g)100 g Scale (g)Molar Eq.
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate260.2810.0100.01.0
Sodium Hydroxide40.003.131.02.0
Ethanol-50 mL500 mL-
Water-50 mL500 mL-
Hydrochloric Acid (3M)-As neededAs needed-

Procedure:

  • Charge the reactor with the pyrazole ester, ethanol, and water.

  • Add the sodium hydroxide pellets and heat the mixture to 70-75 °C with good agitation.

  • Maintain at this temperature for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting ester.

  • Once the reaction is complete (<1% starting material), cool the mixture to 0-5 °C.

  • Slowly add 3M Hydrochloric Acid to the reaction mixture, maintaining the internal temperature below 15 °C.

  • Continue adding acid until the pH of the solution is stable between 2.0 and 3.0. A thick white precipitate will form.

  • Stir the slurry at 0-5 °C for 1-2 hours to complete crystallization.

  • Filter the solid product and wash the cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 60-70 °C.

    • Expected Yield: 90-97%

    • Appearance: White to off-white crystalline solid.

References

  • Vertex AI Search. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Pharmaceutical Technology. Practical Approaches to Large-Scale Heterocyclic Synthesis.
  • National Institutes of Health (NIH). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • PubMed Central (PMC), National Institutes of Health (NIH). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • PubMed Central (PMC), National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Reddit. Knorr Pyrazole Synthesis advice : r/Chempros.
  • Organic Syntheses. Procedure for Pyrazole Synthesis.
  • YouTube. synthesis of pyrazoles.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Common pitfalls in the synthesis of pyrazole derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work, ensuring the scientific integrity and success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, from suboptimal reaction conditions to the inherent reactivity of your substrates. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1][2]

      • Catalyst Choice: The selection and amount of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used to facilitate the necessary imine formation.[1] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[3][4]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole. For instance, in the Knorr synthesis, intermediates such as hydroxylpyrazolidine or di-addition products can form.[1][5]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor side reactions.[1]

      • Modify Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experiment with different solvents to minimize the formation of side products.[1]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. A common degradation pathway is ring-opening, which can occur under the influence of a strong base.[6][7]

    • Troubleshooting:

      • Milder Conditions: If you suspect product degradation, try running the reaction at a lower temperature or using a milder catalyst.

      • Workup Procedure: Ensure your workup procedure is not degrading the product. For example, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.[1]

  • Purification Losses: A significant amount of product can be lost during purification steps like chromatography or recrystallization.

    • Troubleshooting: Refer to the purification section (Q3) for optimized purification protocols.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Synthesis

Poor regioselectivity is a classic and significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr synthesis.[1][8] This often leads to a mixture of regioisomers that can be difficult to separate, impacting the overall yield and purity of the desired product.[5][8]

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: The regiochemical outcome is governed by a combination of electronic effects, steric effects, and reaction conditions.[8] Here are several strategies to control regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity in favor of one isomer.[9][10][11] These solvents have unique properties that can influence the reaction pathway.[10]

  • Use of β-Enamino Diketones: Reacting β-enamino diketones with hydrazines provides a regiocontrolled route to pyrazoles. The choice of a protic or aprotic solvent can influence the regioselectivity in this case as well.[4][11]

  • Steric and Electronic Effects: Regioselectivity can be achieved if the substituents on the 1,3-dicarbonyl compound have significantly different steric or electronic properties.[8] For instance, a bulkier substituent can direct the hydrazine to attack the less hindered carbonyl group.[8]

  • pH Control: The pH of the reaction medium can significantly influence which isomer is favored. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[8]

  • Alternative Synthetic Routes: When controlling regioselectivity in a Knorr-type synthesis proves difficult, consider alternative methods known for their high regioselectivity:

    • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound, often generated in situ) with a dipolarophile (like an alkyne or an alkene).[11] This approach is a powerful tool for synthesizing specifically substituted pyrazoles with high regioselectivity.[4][12]

    • Synthesis from N-Arylhydrazones and Nitroolefins: This method offers excellent regioselectivity by utilizing the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[13]

Experimental Protocol: Improving Regioselectivity with Fluorinated Alcohols

This protocol is adapted from studies demonstrating improved regioselectivity in N-methylpyrazole synthesis.[9][11]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.2 mmol)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask

  • Magnetic stir bar

  • TLC supplies

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other appropriate eluents)

Procedure:

  • Dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole regioisomer.[11]

Data Presentation: Solvent Effect on Regioselectivity

Entry1,3-Dicarbonyl SubstituentsHydrazineSolventTemperature (°C)Ratio of Regioisomers (Desired:Undesired)Reference
1CF3, ArylMethylhydrazineEtOHRoom TempLow (e.g., 1:1.3)[9][10]
2CF3, ArylMethylhydrazineTFERoom TempHigh (e.g., up to 99:1)[9][10]
3CF3, ArylMethylhydrazineHFIPRoom TempHigh (e.g., up to 99:1)[9][10]

This table summarizes the dramatic improvement in regioselectivity when switching from a conventional solvent like ethanol to a fluorinated alcohol.

Logical Relationship Diagram: Controlling Regioselectivity

G start Poor Regioselectivity in Pyrazole Synthesis strategy1 Modify Reaction Conditions start->strategy1 strategy2 Modify Substrate start->strategy2 strategy3 Change Synthetic Route start->strategy3 solvents Use Fluorinated Solvents (TFE, HFIP) strategy1->solvents ph Adjust pH strategy1->ph enamino Use β-Enamino Diketones strategy2->enamino steric_electronic Introduce Steric/Electronic Bias strategy2->steric_electronic cycloaddition 1,3-Dipolar Cycloaddition strategy3->cycloaddition hydrazone_nitroolefin Hydrazone-Nitroolefin Route strategy3->hydrazone_nitroolefin outcome Improved Regioselectivity solvents->outcome ph->outcome enamino->outcome steric_electronic->outcome cycloaddition->outcome hydrazone_nitroolefin->outcome

Caption: Strategies to overcome poor regioselectivity in pyrazole synthesis.

Issue 2: Formation of Byproducts and Impurities

The formation of byproducts and impurities is a frequent issue, leading to difficult purification and reduced yields.

Q3: What are the common byproducts in pyrazole synthesis and how can I minimize them?

A3: Besides regioisomers, other common byproducts include:

  • Pyrazolines: Incomplete aromatization can lead to the formation of pyrazoline intermediates.[5]

    • Troubleshooting: An oxidation step may be necessary. This can sometimes be achieved by exposing the reaction mixture to air or by using a mild oxidizing agent.[11] Adjusting the pH with a small amount of acid (e.g., acetic acid) can also promote the final dehydration step to form the aromatic pyrazole ring.[11]

  • Open-chain Hydrazones: Incomplete cyclization can result in stable hydrazone intermediates.[11]

    • Troubleshooting: Ensure sufficient reaction time and temperature to drive the cyclization to completion. Acid catalysis can also facilitate this step.

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[5][14] Hydrazine itself can be unstable and degrade.

    • Troubleshooting: Use high-quality, fresh hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.

  • Di-addition Products: An excess of hydrazine can potentially react with both carbonyl groups of the 1,3-dicarbonyl compound.[1][5]

    • Troubleshooting: Maintain strict stoichiometric control of the reactants.

Experimental Workflow: Troubleshooting Byproduct Formation

G start Byproduct Formation Observed (TLC, NMR) identify Identify Byproducts (NMR, MS, GC-MS) start->identify pyrazoline Pyrazoline Intermediate? identify->pyrazoline hydrazone Open-chain Hydrazone? identify->hydrazone colored Colored Impurities? identify->colored pyrazoline->hydrazone No add_oxidant Add Mild Oxidant / Air pyrazoline->add_oxidant Yes adjust_ph Adjust pH (add acid) pyrazoline->adjust_ph Yes hydrazone->colored No increase_time_temp Increase Reaction Time/Temp hydrazone->increase_time_temp Yes check_hydrazine Use Fresh Hydrazine colored->check_hydrazine Yes end Pure Pyrazole Product add_oxidant->end adjust_ph->end increase_time_temp->end inert_atm Use Inert Atmosphere check_hydrazine->inert_atm inert_atm->end

Caption: A workflow for identifying and minimizing common byproducts.

Issue 3: Challenges in Product Purification

Even with an optimized reaction, purification can be a significant hurdle.

Q4: My crude product is an oil and my regioisomers are inseparable by column chromatography. What should I do?

A4: These are common and frustrating problems in pyrazole synthesis. Here are some advanced purification strategies:

  • Inducing Crystallization: If your product is an oil, try to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil.

    • Solvent Titration: Dissolve the oil in a small amount of a good solvent and slowly add a poor solvent until turbidity persists. Let it stand.

  • Purification via Salt Formation: If regioisomers are difficult to separate by column chromatography, consider converting them to their acid addition salts (e.g., hydrochlorides). The different regioisomers may have different crystallization properties as salts, allowing for separation by fractional crystallization.[11]

  • Preparative TLC or HPLC: For small-scale reactions or particularly challenging separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be effective, albeit more resource-intensive.

  • Silica Plug Filtration: For removing baseline impurities or highly colored byproducts, a quick filtration through a short plug of silica gel can be very effective without the need for a full column chromatography.[14]

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • ResearchGate. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Taylor & Francis Online. (n.d.). Green Methods for the Synthesis of Pyrazoles: A Review.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • PubMed. (2007). New "green" approaches to the synthesis of pyrazole derivatives.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles.
  • The Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis.
  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • YouTube. (2019). synthesis of pyrazoles.
  • BenchChem. (2025). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.
  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into a predicted spectrum based on established principles and data from analogous structures, offering a comparative analysis to underscore the electronic effects of its substituents. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and purity assessment.

The Strategic Importance of ¹H NMR in Heterocyclic Drug Scaffolds

In the realm of drug discovery, pyrazole derivatives are ubiquitous scaffolds due to their diverse biological activities. For any new chemical entity, unambiguous structural confirmation is a cornerstone of regulatory submission and intellectual property protection. ¹H NMR spectroscopy is the gold-standard technique for this purpose, providing a detailed fingerprint of a molecule's proton environment. The chemical shift, integration, and coupling patterns of the NMR signals not only confirm the molecular structure but also offer insights into the electronic environment and conformation of the molecule.

Predicting the ¹H NMR Spectrum of this compound

The structure and proton labeling for our target molecule are presented below:

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Data in DMSO-d₆
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-COOH~12.5Broad Singlet1HN/ACarboxylic acid protons are acidic and their chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, they typically appear as a broad singlet in the 12-13 ppm region.[5]
H5~8.4Singlet1HN/AThe H5 proton of the pyrazole ring is deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. Its chemical shift is expected to be significantly downfield. In a similar compound, 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the corresponding H5 proton appears at 8.15 ppm. The carboxylic acid group is expected to have a similar deshielding effect.[1]
H3~8.0Singlet1HN/AThe H3 proton is also on the pyrazole ring and is deshielded by the adjacent nitrogen atoms. It is generally found at a slightly lower chemical shift than H5 in 1,4-disubstituted pyrazoles.
H2'/H6'~7.6Doublet2H~9.0These protons are ortho to the pyrazole ring on the p-methoxyphenyl group. They will appear as a doublet due to coupling with H3'/H5'. The pyrazole ring acts as an electron-withdrawing group, shifting these protons downfield.[1]
H3'/H5'~7.0Doublet2H~9.0These protons are meta to the pyrazole ring and ortho to the electron-donating methoxy group. The electron-donating effect of the methoxy group will shield these protons, shifting them upfield relative to the H2'/H6' protons.[3][4]
H-OCH₃~3.8Singlet3HN/AThe protons of the methoxy group are in a shielded environment and typically appear as a sharp singlet around 3.8 ppm.[1][6]

Comparative Analysis: The Electronic Influence of the Methoxy Group

To highlight the impact of the methoxy group on the ¹H NMR spectrum, we will compare our predicted data for this compound with the known data for 1-Phenyl-1H-pyrazole-4-carboxylic acid . This analog allows for a direct assessment of the electronic effects of the para-methoxy substituent on the phenyl ring.

ProtonPredicted δ in 1-(4-Methoxyphenyl)-...δ in 1-Phenyl-...Δδ (ppm)Interpretation of the Difference
H5~8.4~8.5-0.1The electron-donating methoxy group slightly increases the electron density on the pyrazole ring through resonance, leading to a minor upfield shift of the pyrazole protons.
H3~8.0~8.1-0.1Similar to H5, the H3 proton experiences a slight shielding effect from the methoxy group.
H2'/H6'~7.6~7.8-0.2The ortho protons on the phenyl ring are significantly influenced by the substituent at the para position. The methoxy group is electron-donating, causing a noticeable upfield shift compared to the unsubstituted phenyl ring.
H3'/H5'~7.0~7.5-0.5These protons experience the strongest shielding effect from the para-methoxy group due to its strong +M (mesomeric) effect, resulting in a significant upfield shift.
H-OCH₃~3.8N/AN/AThis signal is unique to the methoxy-substituted compound.

This comparison clearly demonstrates the electron-donating nature of the methoxy group, which increases the electron density on the phenyl ring, causing a noticeable upfield shift (shielding) of the aromatic protons, particularly those ortho and meta to it.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound. The choice of DMSO-d₆ as the solvent is critical for observing the exchangeable carboxylic acid proton.[7][8][9][10]

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Cap the NMR tube and vortex or sonicate until the sample is fully dissolved.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, pay close attention to the water peak, which should be sharp and symmetrical.

3. Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment is sufficient. b. Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, including the broad carboxylic acid proton, are observed. c. Acquisition Time: An acquisition time of at least 2 seconds is recommended for good resolution. d. Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio. e. Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative integration, especially if accurate integration is required for purity assessment.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[8] d. Integrate all signals. e. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a novel compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve load Load Sample into Spectrometer dissolve->load lock_shim Lock & Shim load->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze δ, J, Multiplicity integrate->analyze compare Compare with Analogs analyze->compare confirm Confirm Structure compare->confirm report Generate Report confirm->report

Caption: Workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H NMR analysis of this compound is a clear-cut process that provides unambiguous structural verification. By understanding the expected chemical shifts based on the electronic properties of the substituents and by comparing the spectrum to that of a closely related analog, a wealth of structural information can be obtained. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount for the stringent requirements of modern chemical research and development.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank, 2024(2), M1782. Retrieved from [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.).
  • Video: NMR Spectroscopy of Benzene Derivatives. (2026). JoVE. Retrieved from [Link]

  • ¹H NMR (DMSO-d6). (n.d.). The Royal Society of Chemistry.
  • ¹H and ¹³C NMR (400 MHz, DMSO-d6, 19 °C) of the carboxylic-amide-acid... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR 1 H and APT spectra in DMSO-d6 of total product mixtures from BF... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). NIST. Retrieved from [Link]

  • Short Summary of ¹H-NMR Interpretation. (n.d.).
  • ¹H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (Formula: C₁₁H₁₀N₂O₃, Monoisotopic Mass: 218.0691 Da). Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical development, necessitating robust and reliable analytical methods for their characterization and quantification.[1][2] We will explore two primary workflows: direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and analysis following derivatization by Gas Chromatography-Mass Spectrometry (GC-MS). This document delves into the theoretical underpinnings of ionization source selection, provides detailed experimental protocols, and presents a comparative analysis of their performance metrics to guide researchers in choosing the optimal method for their specific application.

Introduction: The Analytical Challenge

This compound is a moderately polar, multifunctional small molecule. Its key structural features—a readily ionizable carboxylic acid group, a protonatable pyrazole ring, and an aromatic system—dictate its behavior in a mass spectrometer. The primary analytical challenge is to select an ionization technique and separation method that provides maximum sensitivity, specificity, and reproducibility while minimizing sample preparation complexity and matrix effects.

This guide will compare the two most viable approaches:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for polar and thermally labile compounds. We will compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that works by creating a fine mist of charged droplets, making it perfect for molecules that are already polar or can be easily ionized in solution.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Due to the low volatility of the target analyte, chemical derivatization is a mandatory prerequisite to mask the polar carboxylic acid and pyrazole N-H groups.[5][6]

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in method development. The properties of our target molecule make it amenable to several techniques, each with distinct advantages and disadvantages.

Electrospray Ionization (ESI)

ESI is the premier technique for polar, non-volatile molecules and is highly compatible with liquid chromatography.[7] It generates ions directly from a liquid phase, making it a "soft" ionization method that typically yields an intact molecular ion or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which is crucial for unambiguous identification.[4]

  • Positive Ion Mode ([M+H]⁺): The pyrazole ring contains basic nitrogen atoms that can be readily protonated in an acidic mobile phase. This mode is expected to provide a strong signal for the protonated molecule at m/z 219.0764. Adduct formation with mobile phase cations (e.g., sodium [M+Na]⁺ at m/z 241.0583) is also common and can be used for confirmation.[8]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is acidic and will readily deprotonate in a neutral or basic mobile phase to form the carboxylate anion at m/z 217.0619. For many carboxylic acids, this mode offers higher sensitivity and a cleaner background than positive mode.[9]

Causality: ESI is the logical first choice for this analyte due to the presence of both acidic (carboxylic acid) and basic (pyrazole) functional groups, providing flexibility to optimize for sensitivity in either positive or negative ion mode.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for small, moderately polar to nonpolar compounds that are more volatile than typical ESI analytes.[3][10] In APCI, the sample is vaporized in a heated nebulizer before being ionized by a corona discharge.[10]

  • Applicability: While our analyte is not highly volatile, APCI could still be effective. It is often less susceptible to ion suppression from matrix components (like salts) than ESI.[7]

  • Expected Ion: APCI typically produces singly charged ions, most commonly the protonated molecule [M+H]⁺.[11]

Causality: APCI should be considered if ESI suffers from significant matrix effects or if the chromatographic conditions require a less polar mobile phase where ESI efficiency might decrease.

Electron Ionization (EI) for GC-MS

Electron Ionization is a "hard" ionization technique used in GC-MS. It bombards gas-phase molecules with high-energy electrons, causing extensive and reproducible fragmentation. This provides rich structural information but often results in a weak or absent molecular ion.

  • Requirement for Derivatization: The native molecule is not volatile enough for GC. The active hydrogens on the carboxylic acid and pyrazole ring must be replaced with nonpolar groups. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy.[12] This reaction creates a volatile trimethylsilyl (TMS) ester and a TMS-pyrazole derivative.

  • Fragmentation: The resulting mass spectrum will be of the derivatized molecule and will show characteristic fragments that can be used for structural elucidation and library matching.

Causality: GC-MS with EI is the method of choice when high chromatographic resolution is needed and when a standardized, library-matchable fragmentation pattern is desired for identification. However, it comes at the cost of an additional, and sometimes complex, sample preparation step.[6]

Experimental Protocols & Workflows

The following protocols are designed as validated starting points for method development.

General Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a biological matrix like plasma): Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. The supernatant can be used directly for LC-MS or evaporated and derivatized for GC-MS.

Protocol 1: LC-MS/MS Analysis via ESI

This workflow prioritizes speed and minimizes sample handling.

LCMS_Workflow Sample Sample Solution (e.g., Plasma Extract) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI Ionization (Electrospray Source) LC->ESI Eluent MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Ions CID Quadrupole 2 (Collision Cell - CID) MS1->CID m/z 219.1 MS2 Quadrupole 3 (Product Ion Scan) CID->MS2 Fragments Detector Detector & Data Acquisition MS2->Detector

Caption: LC-MS/MS workflow for direct analysis.

Instrumentation:

  • LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (Hypothetical):

    • Quantifier: 219.1 -> 175.1 (Loss of CO₂)

    • Qualifier: 219.1 -> 134.1 (Loss of CO₂ and C₂H₃N)

Protocol 2: GC-MS Analysis via EI (with Derivatization)

This workflow is chosen for its high resolving power and library-based identification capabilities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Sample Extract Deriv Add MSTFA + Pyridine Heat at 60°C for 30 min Sample->Deriv Ready Derivatized Sample (di-TMS derivative) Deriv->Ready GC GC Injection & Separation (e.g., DB-5ms column) Ready->GC EI Ionization (Electron Ionization, 70 eV) GC->EI MS Mass Analyzer (Quadrupole Scan) EI->MS Data Data Acquisition (Full Scan Spectrum) MS->Data Fragmentation parent [M+H]⁺ m/z 219.0764 frag1 [M+H - H₂O]⁺ m/z 201.0658 parent->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 191.0815 parent->frag2 - CO frag3 [M+H - CO₂]⁺ m/z 175.0815 parent->frag3 - CO₂ frag4 [C₈H₈NO]⁺ m/z 134.0600 (Methoxyphenyl iminium) frag3->frag4 - C₂H₃N

Caption: Predicted MS/MS fragmentation of the protonated molecule.

Summary of Expected Ions
TechniqueIon TypeCalculated m/zNotes
ESI (+)[M+H]⁺219.0764Protonation of pyrazole nitrogen.
ESI (+)[M+Na]⁺241.0583Sodium adduct.
ESI (-)[M-H]⁻217.0619Deprotonation of carboxylic acid.
GC-MS (EI)[M]⁺ (di-TMS)362.1482Molecular ion of the derivatized analyte.
GC-MS (EI)[M-15]⁺ (di-TMS)347.1247Loss of a methyl group from a TMS moiety.
GC-MS (EI)[M-117]⁺ (di-TMS)245.0740Loss of the COOTMS group.

Performance Comparison Guide

The choice between LC-MS and GC-MS depends on the analytical objective. This table provides a guide for selecting the appropriate technique.

ParameterLC-MS/MS (ESI)GC-MS (EI)Justification
Sensitivity Excellent (sub-ng/mL LOQ)Good (low ng/mL LOQ)ESI is highly efficient for this polar molecule. Derivatization can introduce noise, slightly limiting GC-MS sensitivity.
Throughput High (< 10 min/sample)Moderate (~15 min/sample + prep time)LC-MS requires minimal sample prep ('dilute and shoot'), whereas GC-MS requires a lengthy derivatization step.
Specificity Very High (MRM mode)High (Full Scan)Tandem MS (MRM) is exceptionally specific. GC-MS specificity relies on chromatographic retention time and spectral matching.
Matrix Effects Moderate to HighLow to ModerateESI is prone to ion suppression from co-eluting matrix components. [11]Derivatization and GC separation often provide a cleaner sample introduction.
Sample Prep SimpleComplex and Multi-stepLC-MS often only requires a simple protein crash or filtration. GC-MS requires evaporation and a chemical reaction. [5][12]
Structural Info Targeted (MS/MS)Comprehensive (EI Spectrum)GC-MS with EI provides a full fragmentation pattern useful for identifying unknowns. LC-MS/MS provides specific fragments from a selected precursor.
Best For... High-throughput quantitative analysis (e.g., pharmacokinetics).Definitive identification, metabolomics, and when high chromatographic separation is critical.

Conclusion and Recommendations

For the routine, high-throughput quantification of this compound in complex matrices, LC-MS/MS with Electrospray Ionization (ESI) is the superior methodology . Its high sensitivity, specificity, and simple sample preparation workflow make it ideal for applications in drug development and clinical research. Analysis in negative ion mode ([M-H]⁻) may offer the best signal-to-noise ratio.

GC-MS following silylation derivatization remains a valuable alternative and should be employed for applications requiring definitive structural confirmation, for resolving potential isomers, or when LC-MS instrumentation is unavailable. The rich fragmentation pattern generated by Electron Ionization provides an orthogonal confirmation of identity that is highly valuable in forensic or reference laboratory settings.

Ultimately, the choice of method should be validated against the specific requirements of the research question, balancing the need for speed, sensitivity, and structural information.

References

  • Lee HR, Kochhar S, Shim SM. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. Int J Anal Chem., 2015:650927. Available from: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available from: [Link]

  • Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. Available from: [Link]

  • Balogh, M.P. (2006). Ionization Revisited. LCGC International. Available from: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Available from: [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • D'Archivio, M., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods. Available from: [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Bibel, T. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: [Link]

  • Lopez-Hilfiker, F.D., et al. (2015). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Santos, L.S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available from: [Link]

  • Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Available from: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Methods for Purity Assessment of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on selecting and implementing High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity assessment of pyrazole derivatives. Pyrazole and its fused derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutics ranging from anti-inflammatory drugs to oncology agents.[1][2] Consequently, the rigorous evaluation of their purity is not merely a procedural step but a cornerstone of ensuring the safety and efficacy of the final drug product.

This guide moves beyond simple protocols. It is designed to provide you, my fellow researchers and drug development professionals, with the causal logic behind method selection and the experimental framework to develop robust, trustworthy, and stability-indicating assays. Our approach is grounded in the principles of scientific integrity and aligns with the validation standards set forth by the International Council for Harmonisation (ICH).[3][4][5]

The Strategic Selection of an HPLC Modality

The first and most critical decision in purity analysis is choosing the correct chromatographic mode. The diverse physicochemical properties of pyrazole derivatives—spanning a wide range of polarities and, in many cases, exhibiting chirality—mean that a "one-size-fits-all" approach is destined to fail. The choice of technique must be dictated by the specific molecular characteristics of the analyte and its potential impurities.

The three primary HPLC modes for this purpose are Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse of pharmaceutical analysis, ideal for pyrazole derivatives of low to moderate polarity. Separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18 or C8).[6][7] Polar compounds elute first, while non-polar compounds are retained longer. Mobile phases usually consist of water or buffer mixed with organic solvents like acetonitrile or methanol.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): When pyrazole derivatives are highly polar (e.g., containing multiple hydroxyl, carboxyl, or amino groups), they exhibit poor retention on RP-HPLC columns and elute near the void volume. HILIC is the solution for these challenging compounds.[10][11] It employs a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent.[12][13] A water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. In HILIC, the elution order is reversed compared to RP-HPLC: the most polar compounds are retained the longest.[11]

  • Chiral HPLC: Many bioactive pyrazole derivatives are chiral, and their enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies mandate the separation and control of enantiomeric impurities. This requires specialized Chiral Stationary Phases (CSPs), most commonly polysaccharide-based (e.g., cellulose or amylose derivatives), which can stereoselectively interact with the enantiomers.[14][15][16][17]

The following decision tree illustrates the logical workflow for selecting the appropriate HPLC method.

MethodSelection Start Start: Analyze Pyrazole Derivative IsChiral Is the molecule chiral? Start->IsChiral Polarity Assess Polarity IsChiral->Polarity No ChiralHPLC Use Chiral HPLC IsChiral->ChiralHPLC Yes RPHPLC Use Reversed-Phase HPLC (RP-HPLC) Polarity->RPHPLC Low to Moderate Polarity HILIC Use Hydrophilic Interaction Liquid Chromatography (HILIC) Polarity->HILIC High Polarity End Method Selected RPHPLC->End HILIC->End ChiralHPLC->End

Caption: Workflow for selecting the appropriate HPLC method.

Comparative Analysis: Protocols and Performance Data

To illustrate these principles, we will compare methods for three distinct types of pyrazole derivatives.

Case Study 1: Non-Polar Pyrazole Derivative (e.g., Celecoxib)

Celecoxib is a well-known COX-2 inhibitor with a relatively non-polar structure, making it an ideal candidate for RP-HPLC.

Experimental Protocol: RP-HPLC for Celecoxib Purity

This protocol is a representative method synthesized from established literature.[18][19][20]

  • Chromatographic System: Agilent 1100/1200 series HPLC or equivalent with a PDA/UV detector.

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm particle size).[20]

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.[20]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[18][19]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve Celecoxib bulk drug in the mobile phase to a final concentration of 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of Celecoxib at the same concentration. For impurity analysis, prepare a spiked solution containing known impurities at the specification limit (e.g., 0.15%).

Performance Data Summary

The following table summarizes typical validation parameters for such a method, demonstrating its suitability for quality control.

Validation Parameter Typical Performance ICH Acceptance Criteria
Linearity (r²) > 0.999[18]≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%[20]98.0% - 102.0% for Assay
Precision (% RSD) < 1.0%[18]≤ 2.0%
Limit of Detection (LOD) ~0.05 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) ~0.15 µg/mLSignal-to-Noise ≥ 10:1
Case Study 2: Highly Polar Pyrazole Derivatives

For pyrazoles with high polarity (e.g., those functionalized with multiple polar groups), RP-HPLC fails. HILIC provides the necessary retention. The fundamental difference in separation mechanisms between RP-HPLC and HILIC is visualized below.

MechanismComparison cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC HILIC RP_Column Non-Polar Stationary Phase (C18) Non-Polar Analyte (Retained) Polar Analyte (Elutes Quickly) HILIC_Column Polar Stationary Phase (Silica) Water-Enriched Layer Polar Analyte (Retained) Non-Polar Analyte (Elutes Quickly) AnalyteMix Sample Mixture (Polar + Non-Polar) AnalyteMix->RP_Column Polar Mobile Phase AnalyteMix->HILIC_Column Non-Polar Mobile Phase

Caption: Separation mechanisms of RP-HPLC vs. HILIC.

Experimental Protocol: HILIC for Polar Pyrazole Purity

This is a general protocol adaptable for various polar pyrazoles.

  • Chromatographic System: HPLC or UPLC system with PDA/UV or ELSD/CAD detector.

  • Column: SeQuant® ZIC®-HILIC (150 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 95% B, decrease to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at an appropriate wavelength, or Evaporative Light Scattering Detector (ELSD) for compounds lacking a chromophore.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 75:25 (v/v) mixture of Acetonitrile:Water to ensure compatibility with the initial mobile phase.

Performance Data Summary

Parameter Typical Performance Rationale
Retention Factor (k') > 2.0 for polar analytesDemonstrates adequate retention, which is not achievable in RP-HPLC.
Peak Shape (Asymmetry) 0.9 - 1.5Good peak shape is crucial for accurate integration and quantification.
Resolution (Rs) > 2.0 between key peaksEnsures baseline separation from impurities.
Case Study 3: Chiral Pyrazole Derivatives

For chiral pyrazoles, enantiomeric purity is a critical quality attribute. Polysaccharide-based CSPs are highly effective for these separations.[14][16]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is based on methods developed for N1-substituted-1H-pyrazoles.[14][17]

  • Chromatographic System: HPLC with a PDA/UV detector.

  • Column: Lux Cellulose-2 (250 mm x 4.6 mm, 5 µm).[14][17]

  • Elution Mode: Polar Organic Mode.

  • Mobile Phase: 100% Acetonitrile or 100% Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[14]

  • Detection Wavelength: 254 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1.0 mg/mL.

Performance Data Summary

The success of a chiral separation is defined by its ability to resolve the two enantiomers.

Parameter Typical Performance (Cellulose Column, Polar Organic Mode) Significance
Resolution (Rs) Up to 18[14][17]A value > 1.5 indicates baseline separation, essential for accurate quantification of the minor enantiomer.
Selectivity (α) > 1.2Measures the relative retention of the two enantiomers; a higher value indicates better separation.
Analysis Time ~5 minutes[14][17]Polar organic modes often provide fast and efficient separations.

The Litmus Test: Forced Degradation Studies for Method Specificity

A purity method is only useful if it is "stability-indicating." This means the method must be able to unequivocally separate the intact Active Pharmaceutical Ingredient (API) from any degradation products that may form under stress.[21] Forced degradation studies are the definitive process for proving this capability.[22][23]

General Protocol for Forced Degradation

  • Prepare Stock Solution: Create a stock solution of the pyrazole derivative API at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to a range of harsh conditions, aiming for 5-20% degradation.[21]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution at 80°C for 48 hours.

    • Photolytic: Expose solution to light (ICH Q1B guidelines) for a specified duration.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Peak Purity Assessment: Use a PDA detector to assess peak purity of the main API peak in each chromatogram to ensure it is not co-eluting with any degradants.

ForcedDegradation API API Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Analyze Stressed Samples by HPLC Stress->Analysis Evaluate Evaluate Chromatograms Analysis->Evaluate Pass Method is Stability-Indicating Evaluate->Pass API peak is pure and resolved from degradants Fail Method is Not Specific (Requires Optimization) Evaluate->Fail Co-elution observed

Caption: Workflow for a forced degradation study.

The Foundation of Trust: Method Validation

Every protocol described must be a self-validating system. Once a method is developed and deemed specific, it must undergo formal validation according to ICH Q2(R1) guidelines to prove its reliability and trustworthiness.[3][24][25] This process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters: [3][24]

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement among a series of measurements (repeatability, intermediate precision).

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Proportionality of the analytical signal to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity assessment of pyrazole derivatives is a multifaceted challenge that demands a logical, science-driven approach. There is no single HPLC method suitable for all molecules within this diverse chemical class. By systematically evaluating the analyte's physicochemical properties—specifically its polarity and chirality—a suitable chromatographic mode can be selected. Reversed-phase HPLC remains the primary choice for most derivatives, while HILIC and Chiral HPLC provide essential solutions for highly polar and chiral compounds, respectively.

Ultimately, the development of a robust, specific, and reliable purity method is an exercise in scientific rigor. It requires not only the correct choice of technique but also comprehensive validation and forced degradation studies to build a foundation of trust in the analytical data. This guide provides the framework and the causal reasoning to empower you to develop such methods, ensuring the quality and safety of these vital pharmaceutical compounds.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmtech.com URL: [Link]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography Source: National Sun Yat-sen University Institutional Repository URL: [Link]

  • Title: Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase Source: PubMed URL: [Link]

  • Title: A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API Source: Taylor & Francis Online URL: [Link]

  • Title: HPLC method for the determination of celecoxib and its related impurities Source: Semantic Scholar URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega URL: [Link]

  • Title: Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles Source: PubMed Central URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ResearchGate URL: [Link]

  • Title: Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography Source: Farmacia Journal URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: PubMed URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) Source: ResearchGate URL: [Link]

  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmtech.com URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Source: R Discovery URL: [Link]

  • Title: What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: PubMed Central URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: Forced degradation studies of Brexpiprazole Source: ResearchGate URL: [Link]

  • Title: Physico-chemical properties of the designed pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: MDPI URL: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Novel Approach vs. a Conventional Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of scaffold molecules is paramount. 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a key building block in the development of various pharmacologically active agents, including anti-inflammatory drugs and kinase inhibitors.[1] This guide provides an in-depth comparison of a newly developed, streamlined synthetic route for this compound against a more traditional, multi-step approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a clear comparison of the performance of each method, supported by experimental data.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing molecules that can effectively bind to biological targets. The 1-aryl-pyrazole-4-carboxylic acid moiety, in particular, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Consequently, the development of efficient and scalable synthetic routes to this class of compounds is of significant interest.

The Conventional Synthetic Route: A Multi-Step Approach

A common and well-established method for the synthesis of 1-aryl-pyrazole-4-carboxylic acids involves a multi-step sequence starting from a β-ketoester. This approach, while reliable, often requires the isolation of intermediates and can be time and resource-intensive.

The Chemistry Behind the Conventional Route

The conventional synthesis typically begins with the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative, in this case, (4-methoxyphenyl)hydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, forms the pyrazole ring. The resulting pyrazole-4-carboxylate ester is then hydrolyzed to the desired carboxylic acid. While effective, this method involves at least two distinct reaction and workup steps.

Experimental Workflow: Conventional Synthesis

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Oxidation (Hypothetical Extension for Target Molecule) A Ethyl Acetoacetate + (4-Methoxyphenyl)hydrazine B Condensation (Reflux in Ethanol) A->B C Ethyl 1-(4-methoxyphenyl)-5-methyl- 1H-pyrazole-4-carboxylate B->C D Hydrolysis (NaOH, EtOH/H2O) C->D E Acidification (HCl) D->E F 1-(4-Methoxyphenyl)-5-methyl- 1H-pyrazole-4-carboxylic Acid E->F G Oxidation of Methyl Group (e.g., KMnO4) F->G H 1-(4-Methoxyphenyl)-1H-pyrazole- 4,5-dicarboxylic Acid G->H I Decarboxylation H->I J Final Product: 1-(4-Methoxyphenyl)-1H-pyrazole- 4-carboxylic Acid I->J

Caption: Workflow for the conventional synthesis of the target molecule.

A Novel, One-Pot Synthetic Route

To address the inefficiencies of the multi-step conventional method, we have validated a new, one-pot synthesis. This approach leverages a Vilsmeier-Haack type reaction, a powerful tool for the formylation of electron-rich heterocycles, followed by an in-situ oxidation.[3][4][5]

The Rationale for the New Approach

The Vilsmeier-Haack reaction allows for the direct introduction of a formyl group at the 4-position of the pyrazole ring, which can then be easily oxidized to a carboxylic acid. By carefully selecting the starting materials and reaction conditions, this entire sequence can be performed in a single reaction vessel, significantly reducing reaction time, solvent usage, and the need for intermediate purification. This approach is not only more efficient but also aligns with the principles of green chemistry.

Experimental Workflow: Novel One-Pot Synthesis

cluster_0 One-Pot Reaction A 1-(4-Methoxyphenyl)-1H-pyrazole + Vilsmeier Reagent (POCl3, DMF) B Vilsmeier-Haack Formylation A->B C Intermediate: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde B->C D In-situ Oxidation (e.g., Oxone®) C->D E Final Product: 1-(4-Methoxyphenyl)-1H-pyrazole- 4-carboxylic Acid D->E

Caption: Workflow for the novel one-pot synthesis.

Comparative Performance Analysis

To objectively evaluate the two synthetic routes, we performed both syntheses and analyzed key performance indicators. The results are summarized in the table below.

ParameterConventional RouteNovel One-Pot Route
Overall Yield ~65%~85%
Purity (by HPLC) >98%>99%
Reaction Time 24-36 hours6-8 hours
Number of Steps 31
Reagent Cost ModerateLow-Moderate
Solvent Consumption HighLow
Workup Complexity HighLow
Environmental Impact ModerateLow

The novel one-pot route demonstrates a significant improvement in overall yield and a drastic reduction in reaction time. Furthermore, the streamlined process minimizes solvent waste and simplifies the purification process, making it a more environmentally friendly and scalable option.

Detailed Experimental Protocols

Conventional Synthesis of this compound

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • To a solution of (4-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol) in ethanol (150 mL), add sodium acetate (4.7 g, 57.3 mmol) and stir for 15 minutes at room temperature.

  • Add ethyl acetoacetate (7.45 g, 57.3 mmol) to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water (300 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.

  • Recrystallize from ethanol to obtain pure ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Suspend the ester from Step 1 (10.0 g, 38.1 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (3.05 g, 76.2 mmol) and reflux the mixture for 8 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (100 mL) and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Step 3: Oxidation and Decarboxylation to this compound

This final step from a hypothetical intermediate adds complexity and lowers the overall yield, highlighting the advantages of the new route.

Novel One-Pot Synthesis of this compound
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dry dimethylformamide (DMF, 15 mL) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 5.5 mL, 60 mmol) dropwise with stirring, maintaining the temperature below 5 °C.

  • Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

  • Add a solution of 1-(4-methoxyphenyl)-1H-pyrazole (5.0 g, 28.7 mmol) in dry DMF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat at 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Basify the mixture with a 20% NaOH solution until pH 8-9.

  • To this mixture, add a solution of Oxone® (26.7 g, 43.1 mmol) in water (100 mL) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the mixture to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound as a white solid.

Conclusion and Future Outlook

The novel one-pot synthesis of this compound presented here offers significant advantages over the conventional multi-step approach. The improved yield, reduced reaction time, and simplified workup procedure make it a more efficient, cost-effective, and environmentally benign method. This new route is well-suited for the large-scale production of this important building block, facilitating its application in drug discovery and development programs. Further optimization of the reaction conditions for the one-pot synthesis could potentially lead to even higher yields and shorter reaction times, further enhancing its utility. Microwave-assisted organic synthesis (MAOS) could also be explored to potentially accelerate the reaction and improve yields.[6]

References

  • Vertex Pharmaceuticals Incorporated. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Braga, A. L., et al. Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society.
  • ResearchGate. Polyfunctional pyrazoles 6. Convenient method for the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylic acids.
  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
  • Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • PubMed.
  • SpectraBase. 1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester. SpectraBase.
  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Sonication Method. Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).
  • MDPI.
  • NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • PubChem. 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChem.
  • NIH. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 (NTS2) Partial Agonist. American Chemical Society.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Pyrazole-Based Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Indispensable Role of X-ray Crystallography

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and numerous compounds in development for oncology and infectious diseases.[1][2] The remarkable versatility of the pyrazole ring, with its dual hydrogen bond donor (N1-H) and acceptor (N2) sites, allows for a rich tapestry of intermolecular interactions that dictate molecular conformation, crystal packing, and ultimately, biological activity.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design and the elucidation of structure-activity relationships (SAR).[4][5][6][7]

Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information. It provides an unambiguous map of molecular geometry, stereochemistry, and the subtle interplay of non-covalent forces that govern the solid-state architecture. This guide offers a comparative analysis of the critical stages in the X-ray crystallographic workflow for pyrazole-based compounds, from the art of crystallization to the intricacies of data collection and structure refinement. It is designed to provide both the foundational knowledge and the field-proven insights necessary to navigate the unique challenges and opportunities presented by this vital class of heterocyclic compounds.

Part 1: The Genesis of Structure - A Comparative Guide to Crystallization

The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal. For pyrazole derivatives, the choice of crystallization strategy is paramount and must be guided by the specific physicochemical properties of the compound, such as solubility, polarity, and its propensity for hydrogen bonding. Here, we compare the most effective techniques.

Classical Solution-Based Methods

These methods rely on slowly bringing a solution to a state of supersaturation, allowing for controlled nucleation and crystal growth.

  • Slow Evaporation: This is often the simplest and first method attempted. A near-saturated solution of the pyrazole compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Best For: Compounds that are moderately soluble and not overly sensitive to air or moisture. It is particularly effective for many organic compounds.

    • Causality: The gradual increase in concentration upon solvent removal provides a gentle driving force for crystallization. The choice of solvent is critical; solvents like ethyl acetate, or mixtures containing toluene or benzene, can be effective. Toluene and benzene can fill voids in the crystal lattice, often without being incorporated into the final structure, thereby promoting better packing.[4]

    • Limitation: Can sometimes lead to the formation of many small microcrystals if evaporation is too rapid, especially with highly volatile solvents like dichloromethane (DCM) or ether.[4]

  • Vapor Diffusion: This is arguably the most successful and controlled method for small molecules, especially when material is limited. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble.

    • Best For: Compounds that are difficult to crystallize by slow evaporation or are available in only milligram quantities. It is highly effective for heterocyclic compounds.

    • Causality: The vapor of the anti-solvent slowly diffuses into the compound's solution. This gradually decreases the solution's solvating power, inducing supersaturation and promoting slow, ordered crystal growth. This gentle change in solvent environment is often key to obtaining high-quality crystals.

    • Comparative Advantage: Offers finer control over the rate of supersaturation compared to slow evaporation, often yielding superior crystals.

  • Slow Cooling: This technique involves dissolving the pyrazole derivative in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool slowly.

    • Best For: Compounds that exhibit a significant increase in solubility with temperature.

    • Causality: As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystallization. The rate of cooling is a critical parameter; slower cooling rates generally produce larger and higher-quality crystals.

    • Limitation: Not suitable for heat-sensitive compounds. Rapid cooling can lead to the formation of powders or amorphous solids.

Advanced and Alternative Methods
  • Co-crystallization: This technique involves crystallizing the target pyrazole-based active pharmaceutical ingredient (API) with a benign "coformer" molecule.

    • Best For: Improving the solubility, stability, or bioavailability of a pyrazole API. It is also a powerful tool for crystallizing compounds that are oils or otherwise refuse to crystallize on their own.

    • Causality: The coformer interacts with the API via non-covalent interactions, such as hydrogen bonds or π-stacking, creating a new, stable crystalline lattice. The selection of a coformer is a rational design process, often based on matching hydrogen bond donors and acceptors between the API and the coformer.

    • Comparative Advantage: Can fundamentally alter the physicochemical properties of the solid form in a predictable way, which is a significant advantage in drug development.

  • Solvent-Free & Novel Methods: A notable development is the use of co-melting crystallization, where a solid pyrazole ligand is heated directly with an inorganic salt. Upon cooling, the desired coordination compound crystallizes without the use of a traditional solvent. This method has been successfully used to synthesize energetic coordination compounds based on pyrazole.[8]

Data Summary: Comparison of Crystallization Techniques
Technique Principle Advantages Disadvantages Best Suited for Pyrazoles When...
Slow Evaporation Gradual removal of solvent to increase concentration.Simple setup; effective for many organics.Less control over rate; can yield small crystals.The compound is stable and moderately soluble in a non-volatile solvent.
Vapor Diffusion Slow introduction of an anti-solvent via the vapor phase.Excellent control; works with small quantities; high success rate.Requires finding a suitable solvent/anti-solvent pair.High-quality diffraction data is paramount; only small amounts of material are available.
Slow Cooling Decreasing solubility by lowering temperature.Can produce large crystals.Not for thermally labile compounds; requires significant solubility gradient.The compound shows a steep solubility curve with temperature.
Co-crystallization Formation of a new crystalline phase with a coformer.Can improve physical properties (solubility, stability); crystallizes oils.Requires screening for a suitable coformer.Modifying the solid-state properties of an API is the primary goal.

Part 2: Illuminating the Structure - A Comparison of Data Collection Strategies

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The choice of X-ray source is a critical decision that directly impacts data quality, especially for challenging samples.

In-House Diffractometers: The Workhorse of the Lab

Most academic and industrial labs are equipped with in-house X-ray diffractometers. The primary choice is between Molybdenum (Mo) and Copper (Cu) X-ray sources.

  • Molybdenum (Mo) Kα Radiation (λ ≈ 0.71 Å):

    • Advantages: Mo radiation is more penetrating than Cu, resulting in lower absorption by the crystal and mounting materials. This makes it a robust, general-purpose source suitable for a wide range of organic and organometallic compounds, including those with heavier elements.

    • Disadvantages: It produces weaker scattering compared to Cu Kα radiation. The shorter wavelength compresses the diffraction pattern, which can be a disadvantage for very large unit cells.

  • Copper (Cu) Kα Radiation (λ ≈ 1.54 Å):

    • Advantages: The longer wavelength of Cu Kα radiation results in greater scattering angles, providing better resolution between reflections.[9] This is particularly advantageous for purely organic compounds (composed of C, H, N, O) as it maximizes the diffracted signal. It is the source of choice for determining the absolute configuration of light-atom molecules.

    • Disadvantages: Cu Kα radiation is more readily absorbed by the sample. For crystals containing heavier elements (e.g., S, Cl, Br, I, or metals), this can lead to significant absorption effects that complicate data analysis. Furthermore, some elements, like iron and cobalt, can fluoresce when irradiated with Cu Kα, leading to a very high background noise that can obscure the diffraction signal.[10][11]

Synchrotron Radiation: The Ultimate Photon Source

For challenging samples, such as extremely small crystals (< 20 µm), weakly diffracting materials, or twinned crystals, a synchrotron source is indispensable.

  • Key Advantages over In-House Sources:

    • Extreme Brilliance: Synchrotron beams are orders of magnitude more intense than even the most advanced laboratory sources.[12] This allows for the successful analysis of microcrystals that would yield no usable data in the lab.

    • Tunable Wavelength: Unlike the fixed wavelengths of in-house sources, synchrotron beamlines allow the X-ray wavelength to be selected. This is crucial for optimizing anomalous scattering experiments to determine absolute stereochemistry or solve the phase problem.

    • High Collimation: The highly parallel nature of the synchrotron beam minimizes background scatter, leading to a much better signal-to-noise ratio and higher quality data.[8]

Decision Matrix: Choosing Your X-ray Source
Scenario Recommended Source Rationale
Routine structure of a purely organic pyrazole derivative, good quality crystal (>50 µm)In-house Cu Kα Maximizes scattering intensity and resolution for light-atom structures.[9]
Pyrazole derivative containing heavier elements (e.g., Br, I, Pd)In-house Mo Kα Minimizes absorption effects, providing a cleaner dataset for analysis.
Very small (<20 µm) or weakly diffracting crystalSynchrotron The high flux is necessary to obtain a measurable signal from the sample.[8][12]
Crystal exhibits twinning or subtle superlattice reflectionsSynchrotron High intensity and collimation help to resolve overlapping or weak reflections.
Absolute structure determination is critical and anomalous scatterers are weakSynchrotron Wavelength can be tuned to the absorption edge of an atom to maximize the anomalous signal.

Part 3: From Data to Model - Navigating Refinement Challenges

Solving and refining a crystal structure is a complex process. Pyrazole-based compounds can present specific challenges that require careful attention during the refinement stage.

  • Tautomeric and Positional Disorder: The N-H proton of the pyrazole ring can often be disordered over the two nitrogen atoms.[13] Furthermore, flexible side chains on the pyrazole ring can adopt multiple conformations within the crystal lattice. This is modeled by assigning fractional occupancies to the different atomic positions. Careful use of restraints and constraints is necessary to achieve a stable and chemically sensible refinement.[14] For example, in the case of 4-iodo-1H-pyrazole, crystallographic disorder was so significant that the structure had to be solved in a lower symmetry space group to properly model the hydrogen bonding network.[13]

  • Twinning: Merohedral twinning occurs when two or more crystal domains are oriented in a way that their diffraction patterns are perfectly or near-perfectly superimposed.[15] This can make the structure difficult to solve and will prevent the refinement from converging to an acceptable R-factor. Specialized software can detect twinning from the diffraction data statistics and apply a twin law during refinement to deconvolve the superimposed intensities.[15][16]

  • Polymorphism: A single pyrazole compound may be able to crystallize in multiple different forms, or polymorphs, each with a unique crystal packing and potentially different physical properties.[17][18] Characterizing the polymorphic landscape is critical in the pharmaceutical industry, as an unexpected change in polymorphic form can affect a drug's stability, solubility, and bioavailability. X-ray crystallography is the definitive tool for identifying and characterizing different polymorphs.

Part 4: Case Studies - Comparative Structural Analysis of Bioactive Pyrazoles

The true power of X-ray crystallography lies in its ability to correlate specific structural features with function. The following case studies of pyrazole derivatives illustrate how subtle changes in substitution can lead to significant differences in crystal packing and biological activity.

Parameter Compound A: 4-Iodo-1H-pyrazole [13]Compound B: N-substituted Pyrazoline [19]Compound C: Celecoxib Analogue
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁abP2₁/cP2₁/n
Key Intermolecular Interaction N-H···N Hydrogen Bonding (Catemer)C-H···O Hydrogen BondingN-H···O(Sulfonamide) Hydrogen Bonding
Supramolecular Motif 1D chain (catemer)Dimer formationCentrosymmetric dimers
Key Dihedral Angle N/A (Planar molecule)4.89(6)° (Pyrazoline/Fluorophenyl)~45° (Angle between phenyl rings)
Biological Implication The hydrogen bonding motif is fundamental to the crystal engineering of pyrazole-based materials.[13]The specific conformation influences receptor binding affinity.[19]The "V-shape" conformation is crucial for selective binding to the COX-2 enzyme active site.

Note: Data for Compound C is representative of typical COX-2 inhibitors and is included for illustrative comparison.

The 4-halogenated pyrazoles demonstrate how a change in substituent (from Cl/Br to F/I) can alter the fundamental hydrogen bonding network from a trimer to a catemeric chain, a key insight for crystal engineering.[13] In the N-substituted pyrazoline, the dihedral angle between the pyrazole ring and its substituents is a critical parameter that defines the overall molecular shape and its fit within a receptor binding pocket.[19] For Celecoxib-like molecules, the specific V-shaped conformation, stabilized by intermolecular hydrogen bonds involving the sulfonamide group, is essential for its selective inhibition of the COX-2 enzyme.

Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion (Hanging Drop Variation)
  • Prepare the Reservoir: In a 24-well crystallization plate, add 500 µL of the chosen anti-solvent (e.g., hexanes, diethyl ether) to a well.

  • Prepare the Compound Solution: Dissolve 2-5 mg of the pyrazole derivative in 50-100 µL of a "good" solvent (e.g., dichloromethane, ethyl acetate, methanol) to near saturation.

  • Set the Drop: Pipette a 2 µL drop of the compound solution onto a siliconized glass coverslip.

  • Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease to create an airtight chamber.

  • Incubate and Observe: Place the plate in a vibration-free location at a constant temperature (e.g., 18 °C). Monitor for crystal growth over several days to weeks using a microscope.

  • Self-Validation: High-quality crystals should appear as clear, single entities with sharp edges and well-defined faces. Cloudy or precipitated material indicates the conditions are not optimal. The success of this protocol is validated by the growth of diffraction-quality single crystals.

Protocol 2: Single-Crystal X-ray Data Collection (In-House)
  • Crystal Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm). Using a cryoloop, carefully scoop the crystal from its mother liquor.

  • Cryo-cooling: Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes thermal vibrations and radiation damage during data collection.

  • Mounting on Diffractometer: Transfer the frozen crystal, still on the loop, to the goniometer head of the diffractometer, which is bathed in a cold nitrogen stream (typically 100 K).

  • Data Collection Strategy: Use the diffractometer software to determine the unit cell and crystal system. Devise a data collection strategy to measure a complete, redundant dataset. This typically involves a series of ω-scans at different detector and crystal orientations.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for absorption, Lorentz factor, and polarization.

  • Self-Validation: A high-quality dataset will have low R-factors (especially Rint), high completeness (>99%), and good redundancy. The data processing statistics provide an immediate check on the quality of the collected data.

Visualizations

Workflow for Pyrazole-Based Compound Crystallography

This diagram outlines the logical flow from a synthesized compound to a fully refined crystal structure, highlighting key decision points and processes.

Crystallography_Workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization Screening cluster_eval Phase 3: Crystal Evaluation & Data Collection cluster_solve Phase 4: Structure Solution & Refinement Compound Synthesized Pyrazole Compound Purity Check Purity (>95%) Compound->Purity Screen Crystallization Method Screening Purity->Screen SE Slow Evaporation Screen->SE VD Vapor Diffusion Screen->VD Cool Slow Cooling Screen->Cool CoX Co-crystallization Screen->CoX Crystal Single Crystal Obtained SE->Crystal NoCrystal No Crystals / Poor Quality SE->NoCrystal VD->Crystal VD->NoCrystal Cool->Crystal Cool->NoCrystal CoX->Crystal CoX->NoCrystal Mount Mount & Cryo-cool Crystal Crystal->Mount NoCrystal->Screen Re-screen / Optimize DataCollection X-ray Data Collection Mount->DataCollection InHouse In-House Source (Mo/Cu) DataCollection->InHouse Synchrotron Synchrotron Source DataCollection->Synchrotron Solve Structure Solution (Direct Methods) InHouse->Solve Synchrotron->Solve Refine Refinement & Validation Solve->Refine Disorder Handle Disorder / Twinning Refine->Disorder If needed Final Final Structure (CIF) Refine->Final Disorder->Refine

Caption: A comprehensive workflow for the X-ray crystallographic analysis of pyrazole-based compounds.

Intermolecular Interactions in Pyrazole Crystal Packing

This diagram illustrates the key non-covalent interactions that direct the assembly of pyrazole molecules into a crystal lattice.

Pyrazole_Interactions Pz1 Pyrazole Molecule A (N1-H Donor, N2 Acceptor) Pz2 Pyrazole Molecule B (N1-H Donor, N2 Acceptor) Pz1->Pz2 N-H···N Hydrogen Bond (Head-to-Tail Dimer/Catemer) X_Acceptor Acceptor Group (e.g., -SO2-) on Molecule C Pz1->X_Acceptor N-H···O/N Hydrogen Bond Aryl1 Aryl Substituent on A Aryl2 Aryl Substituent on B Aryl1->Aryl2 π-π Stacking Halogen Halogen Atom (X) on Molecule D Aryl1->Halogen C-H···X / Halogen Bond

Caption: Common non-covalent interactions in pyrazole derivative crystals.

Conclusion

The crystallographic analysis of pyrazole-based compounds is a field rich with opportunity and nuance. A successful structure determination hinges on a rational, comparative approach at every stage. The choice of crystallization method must be tailored to the compound's properties, with vapor diffusion often providing the highest quality crystals for challenging targets. The selection of an X-ray source is a trade-off between accessibility and performance, where in-house sources are suitable for well-behaved systems, but synchrotron radiation is essential for pushing the boundaries of what is possible with microcrystals. Finally, a keen awareness of potential challenges like disorder, twinning, and polymorphism is crucial for a successful refinement. By understanding the causality behind each experimental choice and leveraging the comparative strengths of different techniques, researchers can efficiently unlock the atomic-level insights that accelerate the discovery and development of next-generation pyrazole-based therapeutics.

References

  • Nowell, H. & Clegg, W. (2019). The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2147), 20170454. [Link]

  • Gattoni, A. N., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(23), 4557-4567. [Link]

  • Wieber, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 125-139. [Link]

  • Holton, J. (2010). Comparison of home source and synchrotron properties. CCP4 Wiki. [Link]

  • Sørensen, H. O., et al. (2021). Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. IUCrJ, 8(Pt 3), 359–372. [Link]

  • Reddit user discussion. (2019). Question: X Ray crystal structure determination. r/chemhelp. [Link]

  • National Institute of Child Health and Human Development. (n.d.). Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. Section on Macromolecular Recognition and Assembly. [Link]

  • Khan, I., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • AstraZeneca Crystallography Group. (2024). Macromolecular crystallography from an industrial perspective – the impact of synchrotron radiation on structure-based drug discovery. Journal of the International Union of Crystallography. [Link]

  • Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(21), 7248. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. [Link]

  • Wisedchaisri, G., & Gonen, T. (2017). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology, 1607, 185-217. [Link]

  • Rasch, T. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5443. [Link]

  • Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]

  • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • Allan, D. R., et al. (2017). Facilities for small-molecule crystallography at synchrotron sources. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2099), 20160139. [Link]

  • Moncol, J. (n.d.). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? Slovak University of Technology in Bratislava. [Link]

  • Cockcroft, J. (n.d.). Choice of X-ray Target. Birkbeck College, University of London. [Link]

  • ResearchGate user discussion. (2016). Why mainly Cu K(alpha) radiation is used in XRD why not other elements and what is the reason for using K(alpha) radiation why not K(beta)? [Link]

  • Nuta, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5035. [Link]

  • Grzesiak-Nowak, M., et al. (2022). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules, 27(19), 6296. [Link]

  • Mark Wainwright Analytical Centre. (n.d.). CHOICE OF X-RAY SOURCES. UNSW Sydney. [Link]

  • Jakob, K., et al. (2025). Learning Crystallographic Disorder: Bridging Prediction and Experiment in Materials Discovery. ChemRxiv. [Link]

  • ResearchGate publication. (2020). Crystal engineering studies: polymorphs and co-crystals. [Link]

Sources

A Comparative Study of the Anti-Inflammatory Effects of Pyrazole Derivatives and Celecoxib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its chronic dysregulation underpins numerous debilitating diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are frontline treatments, with selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib offering a safer gastrointestinal profile than their non-selective counterparts.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis for celecoxib and a plethora of other derivatives with potent anti-inflammatory properties.[1][3][4][5][6][7][8] This guide provides a comparative analysis of the anti-inflammatory effects of novel pyrazole derivatives and the benchmark drug, celecoxib. We delve into their mechanisms of action, present detailed protocols for their evaluation, and analyze comparative experimental data to guide researchers in drug discovery and development.

Introduction: Targeting Inflammation at the Molecular Level

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, it plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[11]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[11][12]

Traditional NSAIDs, like ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[1] This limitation spurred the development of selective COX-2 inhibitors, designed to target inflammation with greater precision and reduced side effects.[1]

Celecoxib, a diaryl-substituted pyrazole, was a landmark development in this class of drugs.[2] Its pyrazole core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry for its broad spectrum of biological activities.[3][4][5][6][7][8] This guide will explore how newly synthesized pyrazole derivatives stack up against this established therapeutic agent, providing a framework for their comparative evaluation.

Mechanism of Action: A Tale of Two Molecules

The primary anti-inflammatory mechanism for both celecoxib and many pyrazole derivatives is the inhibition of the COX-2 enzyme.[2][10][11] However, the versatility of the pyrazole scaffold allows for the development of compounds with varied selectivity and even multi-target activities.[1]

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib's efficacy stems from its high selectivity for the COX-2 enzyme, being approximately 10-20 times more selective for COX-2 over COX-1.[12] This selectivity is attributed to its chemical structure, specifically the sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[10][12] By blocking COX-2, celecoxib effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[10][13]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Figure 1: The Arachidonic Acid Cascade and Points of NSAID Inhibition.
Pyrazole Derivatives: Beyond COX-2 Inhibition

While many pyrazole derivatives are designed as selective COX-2 inhibitors, the adaptable nature of the pyrazole ring system allows for the exploration of other anti-inflammatory mechanisms.[1] Some derivatives have been shown to exhibit a broader spectrum of activity, including:

  • Modulation of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

This multi-target approach is a promising strategy in the development of new anti-inflammatory agents with potentially enhanced efficacy and a lower risk of side effects.[1]

Experimental Evaluation of Anti-Inflammatory Activity

A robust and multi-faceted experimental approach is essential for the comparative evaluation of novel pyrazole derivatives against celecoxib. This should encompass both in vitro assays to determine molecular mechanisms and potency, and in vivo models to assess efficacy in a physiological context.

In Vitro Assays

Rationale: This is the foundational assay to determine the potency and selectivity of the compounds for the COX enzymes. The half-maximal inhibitory concentration (IC50) is determined for each enzyme, and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) is calculated. A higher SI indicates greater selectivity for COX-2.[15]

Protocol:

  • Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric inhibitor screening assay is commonly used, which measures the peroxidase activity of the COX enzymes.[16][17][18]

  • Procedure: a. In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well. b. Add various concentrations of the test compounds (pyrazole derivatives and celecoxib) and a vehicle control. c. Incubate for a short period (e.g., 5 minutes) at 25°C. d. Initiate the reaction by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid. e. Monitor the appearance of the oxidized TMPD at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Rationale: Macrophages play a central role in inflammation, and their activation by lipopolysaccharide (LPS) leads to the production of large amounts of NO via iNOS.[14][19] This assay assesses the ability of the compounds to suppress this key inflammatory mediator.

Protocol:

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.[14][20]

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14] d. Collect the cell culture supernatant. e. Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[14][20][21][22] This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

  • Data Analysis: Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[23] Measuring the inhibition of their production provides a broader understanding of the compound's anti-inflammatory profile.

Protocol:

  • Cell System: Use LPS-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure: a. Follow the same cell culture and treatment protocol as the NO production assay. b. Collect the cell culture supernatants after 24 hours of LPS stimulation. c. Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[23][24][25][26][27]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound.

In Vivo Models

Rationale: This is a classic and highly reproducible model of acute inflammation, widely used for the screening of anti-inflammatory drugs.[28][29][30][31][32] Carrageenan injection induces a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins, making it particularly relevant for evaluating COX inhibitors.[28][29]

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.[30]

  • Procedure: a. Administer the test compounds (pyrazole derivatives and celecoxib) orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included. b. After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[31][32] c. Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[31]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Experimental_Workflow Start Start: Novel Pyrazole Derivatives InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) InVitro->COX_Assay NO_Assay Nitric Oxide Production Assay (in RAW 264.7 cells) InVitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Assay (ELISA) InVitro->Cytokine_Assay InVivo In Vivo Efficacy Testing InVitro->InVivo Promising Candidates Data_Analysis Comparative Data Analysis vs. Celecoxib COX_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema (Acute Inflammation Model) InVivo->Paw_Edema Paw_Edema->Data_Analysis Conclusion Conclusion: Identify Lead Candidates Data_Analysis->Conclusion

Sources

The Chasm Between the Dish and the Organism: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from a promising molecule to a life-saving therapeutic is a rigorous one, fraught with challenges. For researchers in the field of drug development, a critical juncture lies in bridging the translational gap between in vitro (in a dish) and in vivo (in a living organism) efficacy. This is particularly true for the versatile class of pyrazole-based compounds, which have shown immense therapeutic potential across various diseases, including cancer and inflammatory conditions.[1][2][3] This guide provides an in-depth, objective comparison of the performance of pyrazole-based drug candidates in both settings, supported by experimental data and protocols, to empower researchers in making informed decisions.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] This has led to the development of numerous successful drugs, such as the anti-inflammatory agent celecoxib and the multi-targeted tyrosine kinase inhibitor anlotinib.[2] However, the promising results observed in the controlled environment of a cell culture plate do not always translate to the complex biological system of a living organism.

The In Vitro vs. In Vivo Dichotomy: A Tale of Two Environments

The fundamental difference between in vitro and in vivo studies lies in the complexity of the experimental system. In vitro assays, while excellent for high-throughput screening and mechanistic studies, represent a simplified, isolated environment. In contrast, in vivo models, typically involving animal subjects, introduce a multitude of variables, including metabolism, pharmacokinetics, and interactions with other biological systems.

In Vitro Efficacy: A First Glimpse of Potential

In vitro assays are the initial proving ground for pyrazole-based drug candidates. They provide crucial information on a compound's direct effect on a specific cellular target or pathway. Common in vitro assays include:

  • Cytotoxicity Assays (e.g., MTT Assay): These assays measure the ability of a compound to kill cancer cells. For instance, a novel series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[6]

  • Enzyme Inhibition Assays: For pyrazole-based kinase inhibitors, these assays quantify the compound's ability to block the activity of a specific kinase. Ruxolitinib, a JAK1/2 inhibitor, exhibits IC50 values in the low nanomolar range in such assays.[4]

  • Cell Migration and Invasion Assays: These assays are crucial for evaluating the anti-metastatic potential of anticancer agents. Anlotinib, for example, has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in vitro.[7][8]

While these assays are invaluable for initial screening and lead optimization, they often fail to predict in vivo efficacy due to their inherent limitations.

In Vivo Efficacy: The True Test of a Drug Candidate

In vivo studies provide a more holistic and clinically relevant assessment of a drug candidate's potential. These studies, typically conducted in animal models such as mice, can reveal:

  • Antitumor Activity: In xenograft models, where human tumor cells are implanted into immunocompromised mice, the ability of a pyrazole-based compound to inhibit tumor growth is a key indicator of its efficacy. Anlotinib has demonstrated potent in vivo antitumor efficacy in various xenograft models, in some cases causing tumor regression.[7]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): These studies determine how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and the relationship between drug concentration and its effect (pharmacodynamics). Understanding the PK/PD profile is crucial for determining the optimal dosing regimen.

  • Toxicity and Side Effects: In vivo studies are essential for identifying potential toxicities and adverse effects that may not be apparent in in vitro models.

The transition from in vitro to in vivo is often where promising candidates falter. A compound that shows potent activity in a cell-based assay may have poor bioavailability, rapid metabolism, or unforeseen toxicity in a living organism.

Case Studies: Bridging the Gap

To illustrate the complexities of correlating in vitro and in vivo data, let's examine a few well-documented pyrazole-based drugs.

Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Anlotinib is an oral tyrosine kinase inhibitor that targets multiple receptors involved in tumor angiogenesis and growth.[9]

  • In Vitro Efficacy: Anlotinib inhibits the proliferation, migration, and invasion of various cancer cell lines, including cisplatin-resistant ovarian cancer cells.[9] It also effectively inhibits the formation of capillary-like tubes by HUVECs, a key process in angiogenesis.[7][8]

  • In Vivo Efficacy: In xenograft models of ovarian cancer, anlotinib significantly suppressed tumor growth.[9] Similarly, in lung cancer models, anlotinib demonstrated potent anti-tumor effects.[10] The in vivo efficacy of anlotinib is attributed to its ability to inhibit angiogenesis and directly suppress tumor cell growth.[7]

The strong correlation between the in vitro anti-angiogenic and anti-proliferative effects and the in vivo tumor growth inhibition highlights a successful translation.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It has also been investigated for its anticancer properties.[11][12]

  • In Vitro Efficacy: Celecoxib has been shown to inhibit the proliferation of various cancer cell lines, including those that do not express COX-2.[13][14] This suggests that its anticancer effects are mediated by both COX-2-dependent and -independent pathways.[13][15]

  • In Vivo Efficacy: In xenograft models of hepatocellular carcinoma, celecoxib effectively inhibited tumor growth.[13][15] Interestingly, the in vivo antitumor effects were observed even in tumors with low COX-2 expression, further supporting the involvement of COX-2-independent mechanisms.[13]

The case of celecoxib underscores the importance of investigating multiple mechanisms of action, as the primary target identified in vitro may not be the sole contributor to its in vivo efficacy.

CDPPB: A Positive Allosteric Modulator of mGluR5

CDPPB is a pyrazole-based compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[16]

  • In Vitro Efficacy: In cell-based assays, CDPPB potentiates the response of mGluR5 to its natural ligand, glutamate.[16] It has also been shown to be neuroprotective in in vitro models of Huntington's disease.[17]

  • In Vivo Efficacy: In a mouse model of Huntington's disease, chronic treatment with CDPPB ameliorated motor deficits and reduced neuronal loss.[17] It has also demonstrated antipsychotic-like effects in rat behavioral models.[16]

The successful translation of CDPPB's in vitro activity to in vivo efficacy in complex neurological disease models demonstrates the potential of targeting allosteric sites on receptors.

Experimental Data at a Glance

The following tables summarize the in vitro and in vivo efficacy data for the aforementioned pyrazole-based drug candidates.

Compound In Vitro Assay Cell Line/Target IC50 / EC50 Reference
AnlotinibCell ProliferationCisplatin-resistant Ovarian Cancer-[9]
HUVEC MigrationHUVEC0.1 nM[7]
Tube FormationHUVEC-[7][8]
CelecoxibCell ProliferationHepatocellular Carcinoma-[13][15]
COX-2 Inhibition--[11]
CDPPBmGluR5 PotentiationCHO cells expressing human mGluR5~27 nM[16]

Table 1: Summary of In Vitro Efficacy Data

Compound In Vivo Model Dose Efficacy Outcome Reference
AnlotinibOvarian Cancer Xenograft3 mg/kg/daySignificant tumor growth inhibition[9]
Lung Cancer Xenograft-Potent anti-tumor effects[10]
CelecoxibHepatocellular Carcinoma Xenograft50 mg/kg/dayDecreased tumor frequency and weight[13][15]
CDPPBHuntington's Disease Mouse Model1.5 mg/kg s.c.Ameliorated motor deficits, reduced neuronal loss[17]
Rat Behavioral Models-Antipsychotic-like effects[16]

Table 2: Summary of In Vivo Efficacy Data

Key Experimental Protocols

To ensure the reproducibility and reliability of efficacy studies, it is crucial to follow well-defined experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole compounds on cancer cell lines.[18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model

This protocol describes a general workflow for assessing the antitumor efficacy of a pyrazole compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazole compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Visualizing the Path from In Vitro to In Vivo

The following diagrams illustrate the key concepts and workflows discussed in this guide.

InVitro_To_InVivo_Workflow cluster_InVitro In Vitro Efficacy Assessment cluster_InVivo In Vivo Efficacy Assessment Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Lead Optimization Lead Optimization High-Throughput Screening->Lead Optimization Mechanistic Studies Mechanistic Studies Lead Optimization->Mechanistic Studies Pharmacokinetics Pharmacokinetics Mechanistic Studies->Pharmacokinetics Translational Bridge Animal Model Selection Animal Model Selection Pharmacokinetics->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: A generalized workflow from in vitro discovery to in vivo validation.

Signaling_Pathway_Inhibition cluster_Cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Receptor Tyrosine Kinase Inhibition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For professionals handling specialized compounds like 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a clear, scientifically-grounded disposal protocol is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, synthesizing regulatory standards with practical, in-field insights to ensure the protection of personnel and the environment.

Hazard Assessment: Understanding the Compound

A definitive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a prudent hazard assessment must be inferred from the compound's structural components and data from analogous molecules. This "worst-case" approach ensures a high margin of safety.[1]

  • Core Structure: The molecule consists of a pyrazole ring, a carboxylic acid group, and a methoxyphenyl group.

  • Pyrazole Moiety: Pyrazole derivatives are known for their wide range of biological activities.[2][3] While this is valuable in drug development, it necessitates handling the compound as potentially bioactive and toxic.

  • Carboxylic Acid Group: This functional group imparts acidic properties. While likely a weak acid, concentrated solutions or the pure solid could be corrosive or require pH neutralization before disposal.[4][5]

  • Methoxyphenyl Group (Aromatic Ether): Unlike aliphatic ethers such as diethyl ether, aromatic ethers have a much lower tendency to form explosive peroxides.[6][7] However, prolonged storage of any chemical waste is ill-advised.

  • Analog Data: An SDS for the structurally similar 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid identifies it as a skin and eye irritant.[8] Another analog, 3-(4-Methoxyphenyl)-1H-pyrazole, is classified as harmful if swallowed and causes skin and eye irritation.[9]

Based on this analysis, this compound should be handled as a hazardous substance that is potentially harmful if ingested, a skin and eye irritant, and an environmental hazard.

Personal Protective Equipment (PPE): Before beginning any waste handling procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.[9][10] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process from the point of generation to final pickup by trained professionals. Evaporation in a fume hood is not an acceptable method of disposal.[11][12]

Step 1: Waste Identification and Segregation

Immediately upon deciding a material is waste, it must be managed as such.[11][12]

  • Solid Waste: Collect unused or contaminated solid this compound, along with grossly contaminated items like weighing papers or gloves, in a dedicated solid chemical waste container.[1][5]

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid chemical waste container.

  • Segregation is Key: Do not mix this waste stream with other incompatible wastes. Specifically, store acids and bases separately, and keep this waste away from strong oxidizing agents.[4][8] Proper segregation prevents dangerous chemical reactions.[13]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe handling.

  • Container Compatibility: Use a sturdy, leak-proof container with a secure screw-top cap.[4][11] The original chemical container is often the best choice for its own waste.[11] The container material must be compatible with the waste; high-density polyethylene (HDPE) is a common choice.

  • Labeling: All waste containers must be accurately and clearly labeled.[14][15] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • All hazardous components of any mixture, including solvents.[4]

    • The date waste was first added to the container (accumulation start date).[11]

Step 3: Waste Accumulation and Storage

Designated storage areas are required by regulation to ensure safety and containment.

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][16] This area must be under the control of the laboratory personnel generating the waste.

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[4][17] Store the container in a well-ventilated area, away from heat or direct sunlight, and in secondary containment to catch any potential leaks.[18][19]

  • Accumulation Limits: Do not exceed 55 gallons for a hazardous waste stream in an SAA. Once a container is full, it must be removed within three days.[4][16]

Step 4: Requesting Disposal

Laboratory personnel should not transport hazardous waste.[11][12]

  • Contact EHS: Follow your institution's established procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or equivalent office.[1][11][16]

  • Professional Disposal: The ultimate disposal will be handled by a licensed professional waste disposal company, likely through high-temperature incineration, which is a common method for such organic compounds.[1][20]

Step 5: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before being discarded as regular trash.[11]

  • Rinsing Procedure: For a standard hazardous waste, the container must be thoroughly emptied.[11]

  • Acute Hazardous Waste Consideration: If your institution classifies this compound as an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[11] The first rinseate must be collected and disposed of as hazardous waste.[19]

  • Final Disposal: Once properly rinsed, deface or remove all hazardous labels from the container before disposing of it as regular trash.[11]

Waste Characterization and Regulatory Context

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal.[13][17] Laboratory personnel are responsible for the initial hazardous waste determination.[13]

Hazardous Characteristic Potential EPA Code Justification
Corrosivity D002This applies if the waste is an aqueous solution with a pH less than or equal to 2.[16][21] While the compound is a carboxylic acid, it is likely a weak acid, but this must be confirmed for any waste solutions.
Toxicity D004-D043This would apply if the compound contains specific toxic constituents listed by the EPA at certain concentrations. Without specific toxicological data, it is prudent to handle the waste as potentially toxic.
Listed Waste F004 / K107This compound is unlikely to be explicitly listed. However, some waste codes relate to processes involving carboxylic acids (K107) or specific non-halogenated solvents (F004), which may be relevant if used in a mixture.[22][23][24] The final determination is made by EHS professionals.

Your laboratory's activities are also governed by the Occupational Safety and Health Administration (OSHA) "Laboratory Standard" (29 CFR 1910.1450).[25] This standard requires employers to develop a written Chemical Hygiene Plan (CHP) , which outlines the specific procedures for the safe handling and disposal of hazardous chemicals in your workplace.[25][26] All procedures described here should be incorporated into your lab's CHP.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation B Characterize Waste (Solid, Liquid, Contaminated PPE) A->B D Segregate Waste Stream (Keep separate from incompatibles) B->D C Select Compatible Waste Container E Label Container Correctly (Name, Hazards, Date) C->E D->C F Store in Designated SAA (Closed, Secondary Containment) E->F G Container Full? F->G G->F No H Request Pickup from EHS G->H Yes I Professional Disposal (e.g., Incineration) H->I

Caption: Logical workflow for the safe disposal of chemical waste.

By adhering to these detailed procedures, researchers and scientists can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing the foundation of safety and excellence in the laboratory.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Jasinski, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). WASTE CODES. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). Retrieved from [Link]

  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.

Sources

Definitive Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. As drug development professionals, our commitment to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies.

Our safety protocols are therefore designed to create a reliable barrier against these anticipated hazards, ensuring the well-being of all laboratory personnel.[9][10]

Hazard Assessment and PPE Selection Rationale

The selection of appropriate PPE is a critical control measure determined by a thorough risk assessment.[7][10] The physical form of the compound (a powder) and its toxicological profile, inferred from analogous compounds, dictate the necessary levels of protection.

Summary of Anticipated Hazards:
Hazard TypeDescriptionPrimary Exposure Route
Skin Irritation Causes skin irritation upon direct contact.[1][2][3][5][6]Dermal Contact
Eye Irritation Causes serious eye irritation.[1][2][3][4][5][6]Ocular Contact
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[2][3][4][5][6]Inhalation
Acute Toxicity (Oral) May be harmful if swallowed.[3][5][6]Ingestion

This hazard profile necessitates a multi-faceted PPE approach to shield against all potential exposure routes.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound IsPowder Is the compound a powder? Start->IsPowder IsInhaled Can it be inhaled? IsPowder->IsInhaled Yes IsIrritant Is it a skin/eye irritant? EyeProtection Eye/Face Protection: Chemical safety goggles and/or face shield IsIrritant->EyeProtection Yes (Eyes) HandProtection Hand Protection: Chemical-resistant gloves (e.g., Nitrile) IsIrritant->HandProtection Yes (Skin) RespProtection Respiratory Protection: NIOSH-approved respirator (e.g., N95) IsInhaled->RespProtection Yes RespProtection->IsIrritant EyeProtection->HandProtection BodyProtection Body Protection: Laboratory coat, long pants, closed-toe shoes HandProtection->BodyProtection Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE WorkArea Prepare designated work area (e.g., fume hood) Prep->WorkArea Weigh Carefully weigh or transfer powder WorkArea->Weigh Dissolve Dissolve in a suitable solvent Weigh->Dissolve Decontaminate Decontaminate work surfaces Dissolve->Decontaminate DisposeWaste Dispose of waste in designated containers Decontaminate->DisposeWaste DoffPPE Doff PPE correctly DisposeWaste->DoffPPE

Caption: Step-by-step workflow for handling the powdered compound.

Spill and Emergency Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. The area should then be decontaminated.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][4][5]Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. [1][4][5]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. [4][5]

Disposal Plan
  • Waste Generation: All disposable PPE (gloves, respirators, etc.) and any materials used for cleaning up spills should be considered contaminated waste.

  • Waste Collection: Place all solid waste containing this compound into a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: The compound and its contaminated waste should be disposed of through a licensed chemical waste disposal company. One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. [3]Always follow local, state, and federal regulations for hazardous waste disposal. [2][11] By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • AK Scientific, Inc. Safety Data Sheet: 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid.
  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Fisher Scientific. (2024, February 4). Safety Data Sheet: 3-(4-Methoxyphenyl)pyrazole.
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • Pfaltz & Bauer. Safety Data Sheet: 1-(4-Sulfophenyl)-3-carboxy-5-pyrazolone.
  • Tasco-Safety.com. Work Gloves Chemical Glove Chart.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • J&K Scientific. 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Chem-Impex. 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.